DBDS
描述
属性
CAS 编号 |
2535-77-5 |
|---|---|
分子式 |
C28H20N2Na2O8S2 |
分子量 |
622.57 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dibenzyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl disulfide (DBDS) is an organosulfur compound with the formula (C₆H₅CH₂)₂S₂. It is a key intermediate and building block in organic synthesis and has applications in various fields, including as a lubricant additive and in the study of sulfur corrosion in transformers.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to dibenzyl disulfide and the key analytical techniques used for its characterization. Detailed experimental protocols, quantitative data, and visual representations of workflows and analytical relationships are presented to aid researchers in their work with this compound.
Synthesis of Dibenzyl Disulfide
Several synthetic methodologies have been developed for the preparation of dibenzyl disulfide. The most common approaches involve the reaction of a benzyl halide with a sulfur source or the oxidation of benzyl mercaptan. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.
From Benzyl Halides and Sodium Disulfide
A straightforward and widely used method for synthesizing dibenzyl disulfide involves the reaction of benzyl chloride with sodium disulfide (Na₂S₂).[2] This reaction is typically carried out in an aqueous solution, and the sodium disulfide can be prepared in situ from sodium sulfide and elemental sulfur.[2]
Experimental Protocol:
-
Preparation of Sodium Disulfide Solution: In a reaction vessel, dissolve sodium sulfide (Na₂S) in water. To this solution, add elemental sulfur powder while stirring and heating to approximately 80-90°C. Continue heating and stirring for about 1 hour to facilitate the formation of sodium disulfide.[2]
-
Reaction with Benzyl Chloride: Cool the sodium disulfide solution slightly. Slowly add benzyl chloride to the reaction mixture with vigorous stirring. The reaction is exothermic, and the temperature should be maintained around 90-95°C.[2]
-
Reaction Completion and Work-up: Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). After completion, allow the mixture to cool, leading to the crystallization of the crude dibenzyl disulfide.[2]
-
Purification: Separate the crude product from the aqueous layer. The crude product can be purified by washing with water and then recrystallizing from a suitable solvent such as ethanol.[2]
From Benzyl Halides and Thiourea
An alternative route to dibenzyl disulfide from benzyl halides employs thiourea as the sulfur source in a one-pot reaction. This method avoids the direct handling of odorous thiols.[3][4] The reaction proceeds through the formation of an S-benzylisothiouronium salt, which is then hydrolyzed and oxidized to the disulfide.[4]
Experimental Protocol:
-
Reaction Mixture Preparation: In a suitable solvent such as wet polyethylene glycol (PEG-200) or glycerol, combine benzyl chloride, thiourea, and a base (e.g., sodium carbonate or triethylamine).[3][5]
-
Addition of Oxidizing Agent/Sulfur Source: Add elemental sulfur or an oxidizing agent like carbon tetrachloride (CCl₄) to the mixture.[3][4]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for a period ranging from 1 to several hours, monitoring the progress by TLC.[3][5]
-
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[3]
Oxidation of Benzyl Mercaptan
Dibenzyl disulfide can also be synthesized through the oxidative dimerization of benzyl mercaptan. This method is efficient but requires the handling of the malodorous benzyl mercaptan. Various oxidizing agents can be employed for this transformation.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve benzyl mercaptan in a suitable solvent.
-
Addition of Oxidant: Slowly add an oxidizing agent, such as hydrogen peroxide or iodine, to the solution. The reaction is often carried out in the presence of a base.[6][7]
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The product, dibenzyl disulfide, often precipitates from the reaction mixture and can be collected by filtration.[7]
-
Purification: The collected solid can be washed and, if necessary, recrystallized to obtain the pure product.
Quantitative Data
The physical and spectroscopic properties of dibenzyl disulfide are crucial for its identification and characterization. The following tables summarize key quantitative data.
Table 1: Physical and General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄S₂ | [8] |
| Molecular Weight | 246.39 g/mol | [8] |
| Appearance | Crystals | [8] |
| Melting Point | 69-72 °C | [8] |
| CAS Number | 150-60-7 | [8] |
Table 2: Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR | See detailed table below | [9][10] |
| ¹³C NMR | See detailed table below | [10][11] |
| Infrared (IR) | See detailed table below | [12][13] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 246 | [13] |
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 10H | Aromatic protons (C₆H₅) |
| ~3.5-3.7 | s | 4H | Methylene protons (-CH₂-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.[9][10]
Table 4: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~137 | C (quaternary aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~127 | CH (aromatic) |
| ~43 | -CH₂- |
Note: The presence of two sulfur atoms shifts the signal from the CH₂ group downfield compared to the corresponding monosulfide.[11]
Table 5: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3060, 3030 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (aliphatic) |
| ~1495, 1455 | C=C stretch (aromatic ring) |
| ~700, 750 | C-H bend (out-of-plane, aromatic) |
| ~500-600 | C-S stretch |
Note: IR spectra can be measured in various media (e.g., KBr pellet, solution), which may slightly affect peak positions.[12][13][14]
Characterization of Dibenzyl Disulfide
A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized dibenzyl disulfide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of dibenzyl disulfide. The ¹H NMR spectrum typically shows signals for the aromatic protons and a characteristic singlet for the methylene protons.[9][10] The ¹³C NMR spectrum provides information about the carbon framework.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of dibenzyl disulfide will show characteristic absorption bands for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds. The C-S and S-S stretching vibrations are typically weak and appear in the fingerprint region.[12][13][15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of dibenzyl disulfide and to study its fragmentation pattern. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 246.[13]
-
Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity. Pure dibenzyl disulfide has a reported melting point range of 69-72 °C.[8]
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN1103865A - Method for prodn. of dibenzyl disulfide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 二苄基二硫 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dibenzyl disulfide(150-60-7) 1H NMR spectrum [chemicalbook.com]
- 10. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dibenzyl disulfide(150-60-7) IR Spectrum [chemicalbook.com]
- 13. Disulfide, bis(phenylmethyl) [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl [mdpi.com]
An In-depth Technical Guide on the Physical and Chemical Properties of Dibenzyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl disulfide (DBDS), also known as benzyl disulfide, is an organosulfur compound with the chemical formula C₁₄H₁₄S₂. It is characterized by a disulfide bond linking two benzyl groups. This compound and its derivatives are of interest in various fields, including materials science, as additives in lubricating oils, and in the context of biological activity, although its specific mechanisms are less elucidated than related compounds like dibenzyl trisulfide. This technical guide provides a comprehensive overview of the core physical and chemical properties of dibenzyl disulfide, detailed experimental protocols for its synthesis and analysis, and a summary of its known characteristics.
Physical and Chemical Properties
Dibenzyl disulfide is a white to pale yellow crystalline solid at room temperature, often with a characteristic burnt-caramel or offensive odor.[1][2] It is generally insoluble in water but soluble in organic solvents such as hot ethanol, ether, benzene, and toluene.[1][2][3]
Table 1: Physical Properties of Dibenzyl Disulfide
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄S₂ | [4] |
| Molecular Weight | 246.39 g/mol | [4] |
| Appearance | White to pale pink crystalline powder | [4] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | ~270 °C (decomposes) | [4] |
| Density | 1.302 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in hot alcohol, ether | [1] |
Spectroscopic Data
The structural elucidation of dibenzyl disulfide is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Dibenzyl Disulfide
| Technique | Key Data Points | References |
| ¹H NMR | Chemical shifts are observed for the phenyl and methylene protons. | [3][5] |
| ¹³C NMR | Signals correspond to the different carbon atoms in the benzyl groups. | [2][6] |
| Mass Spec (MS) | The molecular ion peak and characteristic fragmentation patterns are observed. | [7] |
| Infrared (IR) | Absorption bands corresponding to C-H, C=C (aromatic), and potentially S-S stretching are present. | [1][8][9] |
Experimental Protocols
Synthesis of Dibenzyl Disulfide from Benzyl Chloride
This protocol describes a common method for synthesizing dibenzyl disulfide from benzyl chloride and a sulfur source.
Materials:
-
Benzyl chloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. Add elemental sulfur to the solution. Heat the mixture with stirring to facilitate the formation of sodium disulfide (Na₂S₂).
-
Reaction with Benzyl Chloride: To the sodium disulfide solution, add benzyl chloride dropwise with continuous stirring. The reaction is typically carried out at an elevated temperature (e.g., 93°C) for several hours.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool. The dibenzyl disulfide will precipitate out of the solution. Separate the aqueous layer using a separatory funnel. Wash the crude product with water to remove any remaining salts.
-
Purification: The crude dibenzyl disulfide can be purified by recrystallization from a suitable solvent, such as hot ethanol. Dissolve the crude product in hot ethanol and then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Analysis of Dibenzyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of dibenzyl disulfide.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., SH-5)
Sample Preparation:
-
Prepare a standard stock solution of dibenzyl disulfide in a suitable solvent like toluene or isooctane.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For unknown samples, dissolve a weighed amount in the chosen solvent. An internal standard, such as diphenyl disulfide, can be added for more accurate quantification.[10]
GC-MS Parameters (Example): [11]
-
Injection Volume: 1 µL
-
Injection Mode: Split
-
Carrier Gas: Helium
-
Column Temperature Program: Start at an initial temperature (e.g., 90°C), then ramp at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 275°C) and hold for a defined time.
-
MS Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments of dibenzyl disulfide.
Data Analysis:
-
Identify the dibenzyl disulfide peak in the chromatogram based on its retention time compared to the standard.
-
Confirm the identity by comparing the mass spectrum of the peak to a reference spectrum of dibenzyl disulfide.
-
Quantify the amount of dibenzyl disulfide in the sample by creating a calibration curve from the peak areas of the standards.
Chemical Reactions and Biological Activity
Dibenzyl disulfide can undergo reduction of its disulfide bond to form benzyl mercaptan. It is also known to be involved in the formation of corrosive copper sulfide in transformer oils, where it can decompose and react with copper surfaces.[12]
The biological activity of dibenzyl disulfide itself is not as extensively studied as its analogue, dibenzyl trisulfide (DTS). DTS has been shown to have anticancer properties and to modulate signaling pathways such as the Akt/p53 and JAK/STAT pathways.[13][14] Diallyl disulfide, another related compound, has been shown to affect the MAPK/ERK and NF-κB signaling pathways.[15][16][17] While these findings suggest that dibenzyl disulfide may also possess biological activity, further research is needed to elucidate its specific mechanisms of action and its effects on cellular signaling.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a hypothetical signaling pathway that could be investigated for dibenzyl disulfide based on the activity of related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzyl disulfide(150-60-7) 13C NMR spectrum [chemicalbook.com]
- 3. Dibenzyl disulfide(150-60-7) 1H NMR spectrum [chemicalbook.com]
- 4. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Disulfide, bis(phenylmethyl) [webbook.nist.gov]
- 9. Dibenzyl disulfide(150-60-7) IR Spectrum [chemicalbook.com]
- 10. shimadzu.com [shimadzu.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Analysis of Dibenzyl Disulfide and Total Sulfur in Insulating Oil Using SCD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Dibenzyl trisulfide inhibits proliferation and induces apoptosis of HN30 cells via Akt/p53 signaling pathway [j-smu.com]
- 14. researchgate.net [researchgate.net]
- 15. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diallyl Disulfide Inhibits TNF‐alpha Induced CCL2 Release Through MAPK/ERK and NF‐Kappa‐B Signaling | Semantic Scholar [semanticscholar.org]
- 17. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Dibenzyl Disulfide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl disulfide (DBDS), a significant organosulfur compound, plays a role in various chemical and pharmaceutical applications. Its utility as a building block in organic synthesis and its potential therapeutic properties necessitate a thorough understanding of its solubility characteristics in different organic solvents.[1][2] This technical guide provides a comprehensive overview of the solubility of dibenzyl disulfide, presenting quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Dibenzyl disulfide is a relatively nonpolar compound, a characteristic that largely dictates its solubility profile.[1] It is generally more soluble in nonpolar organic solvents and exhibits limited solubility in polar solvents, with negligible solubility in water.[1][2][3] This guide will delve into the specifics of its solubility in a range of common organic solvents, providing researchers with the essential data for experimental design, purification processes, and formulation development.
Quantitative Solubility Data
The solubility of dibenzyl disulfide has been quantitatively determined in several organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of dibenzyl disulfide in ethanol, n-hexane, ethyl acetate, toluene, and chloroform at temperatures from 283.45 K to 333.15 K.[4]
| Temperature (K) | Ethanol | n-Hexane | Ethyl Acetate | Toluene | Chloroform |
| 283.45 | 0.0078 | 0.0071 | 0.0389 | 0.0512 | 0.1013 |
| 288.35 | 0.0098 | 0.0092 | 0.0501 | 0.0658 | 0.1298 |
| 293.25 | 0.0124 | 0.0118 | 0.0642 | 0.0841 | 0.1651 |
| 298.15 | 0.0156 | 0.0151 | 0.0817 | 0.1069 | 0.2089 |
| 303.05 | 0.0196 | 0.0192 | 0.1034 | 0.1352 | 0.2628 |
| 307.95 | 0.0246 | 0.0243 | 0.1299 | 0.1698 | 0.3289 |
| 312.85 | 0.0308 | 0.0306 | 0.1621 | 0.2118 | 0.4092 |
| 317.75 | 0.0384 | 0.0385 | 0.2009 | 0.2621 | 0.5054 |
| 322.65 | 0.0478 | 0.0483 | 0.2478 | 0.3223 | 0.6186 |
| 327.55 | 0.0594 | 0.0604 | 0.3041 | 0.3941 | 0.7498 |
| 333.15 | 0.0757 | 0.0773 | 0.3785 | 0.4872 | 0.9102 |
Data sourced from the Journal of Chemical & Engineering Data.[4]
Qualitative Solubility:
Beyond the quantitative data, dibenzyl disulfide is known to be:
-
Highly soluble in dimethyl sulfoxide (DMSO), with a solubility of 100 mg/mL (405.86 mM).[6]
Experimental Protocol: Synthetic Method for Solubility Determination
The quantitative solubility data presented in this guide was obtained using the synthetic method coupled with laser monitoring. This is a widely accepted technique for determining the solubility of solid compounds in liquid solvents.[4]
3.1 Materials and Apparatus
-
Dibenzyl disulfide (analytical grade)
-
Organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath
-
Laser monitoring system
-
Precision thermometer
3.2 Procedure
-
Sample Preparation: A known mass of dibenzyl disulfide is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Temperature Control: The temperature of the solution is controlled by circulating a fluid from the thermostatic bath through the jacket of the vessel. The temperature is gradually increased at a controlled rate.
-
Stirring: The solution is continuously agitated using a magnetic stirrer to ensure homogeneity.
-
Laser Monitoring: A laser beam is passed through the solution. The intensity of the transmitted laser light is monitored by a detector.
-
Dissolution Point Determination: As the temperature increases, the solid dibenzyl disulfide dissolves. The temperature at which the last solid particle dissolves, indicated by a sharp increase in the intensity of the transmitted laser light, is recorded as the dissolution temperature for that specific composition.
-
Data Collection: The experiment is repeated for different compositions of dibenzyl disulfide and the solvent to determine the solubility over a range of temperatures.
Visualizations
4.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the synthetic method for determining the solubility of dibenzyl disulfide.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides essential quantitative and qualitative data on the solubility of dibenzyl disulfide in a variety of organic solvents. The detailed experimental protocol for the synthetic method offers researchers a reliable methodology for their own solubility studies. The provided data and protocols are valuable resources for scientists and professionals in drug development and other chemical sciences, enabling more informed decisions in experimental design, purification, and formulation.
References
An In-depth Technical Guide to the Thermal Decomposition of Dibenzyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl disulfide (DBDS) is a significant organosulfur compound utilized in various industrial applications, from an antioxidant in insulating oils to an extreme-pressure additive in lubricants.[1] Its thermal stability is a critical parameter influencing its efficacy and degradation pathways. This technical guide provides a comprehensive overview of the thermal decomposition of dibenzyl disulfide, detailing its reaction kinetics, decomposition products, underlying mechanisms, and the experimental protocols for its study. This document is intended to be a valuable resource for researchers in materials science, organic chemistry, and professionals in drug development who may encounter disulfide-containing compounds.
Introduction
Dibenzyl disulfide (C₁₄H₁₄S₂) is an organic disulfide that plays a crucial role in various industrial formulations.[2][3] Understanding its behavior at elevated temperatures is paramount for predicting its performance and degradation in applications such as transformer oils and lubricants, where it is subjected to thermal stress.[4] The thermal decomposition of this compound involves the cleavage of its sulfur-sulfur and carbon-sulfur bonds, leading to the formation of a complex mixture of products.[5][6] This guide synthesizes the available scientific literature to present a detailed analysis of this process.
Reaction Kinetics and Thermodynamics
The thermal decomposition of dibenzyl disulfide in a non-polar solvent like hexadecane has been shown to follow first-order kinetics .[6] This indicates that the rate of decomposition is directly proportional to the concentration of this compound. The reaction proceeds via a free-radical chain mechanism, specifically a Rice-Herzfeld-type mechanism.[1][6]
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
The activation energy for the purely thermal decomposition in an inert solvent has not been explicitly reported in readily accessible literature. However, for the related process of this compound reacting with copper, an activation energy of approximately 98.61 kJ/mol has been determined.
Data Presentation: Kinetic Parameters
The following table summarizes the expected kinetic data for the thermal decomposition of dibenzyl disulfide based on available literature. Precise values for rate constants and activation energy from foundational studies are not publicly available and would require access to specialized journal archives.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 210 | 483 | Value not available | Value not available |
| 230 | 503 | Value not available | Value not available |
| 250 | 523 | Value not available | Value not available |
| 270 | 543 | Value not available | Value not available |
| Activation Energy (Ea) | Value not available | ||
| Pre-exponential Factor (A) | Value not available |
Decomposition Products
The thermal decomposition of dibenzyl disulfide yields a variety of products, which can be categorized as major and minor. The relative abundance of these products can be influenced by factors such as temperature, reaction time, and the presence of other reactive species.
Major Products:
-
Toluene: Formed from the stabilization of benzyl radicals.
-
trans-Stilbene: Results from the combination of benzylidene radicals.
-
Toluene-α-thiol (Benzyl Mercaptan): A key intermediate and product.[6]
-
Elemental Sulfur: A common product in the decomposition of disulfides.[5]
-
Dibenzyl: Formed by the combination of two benzyl radicals.[5]
Minor Products:
Data Presentation: Product Distribution
The following table illustrates the expected distribution of major products from the thermal decomposition of dibenzyl disulfide. The yields are estimates based on qualitative descriptions in the literature and will vary with experimental conditions.
| Product | Chemical Formula | Molar Mass ( g/mol ) | Expected Yield | Analytical Method |
| Toluene | C₇H₈ | 92.14 | Major | GC-MS |
| trans-Stilbene | C₁₄H₁₂ | 180.25 | Major | GC-MS, HPLC |
| Toluene-α-thiol | C₇H₈S | 124.21 | Major | GC-MS |
| Elemental Sulfur | S₈ | 256.52 | Major | GC-MS, Elemental Analysis |
| Dibenzyl | C₁₄H₁₄ | 182.26 | Major | GC-MS, HPLC |
| Dibenzyl Sulfide | C₁₄H₁₄S | 214.33 | Minor | GC-MS, HPLC |
| Hydrogen Sulfide | H₂S | 34.08 | Minor | Gas-phase analysis |
Reaction Mechanism
The thermal decomposition of dibenzyl disulfide is proposed to proceed through a Rice-Herzfeld-type free radical chain reaction .[1][6] This mechanism involves three key stages: initiation, propagation, and termination.
Initiation:
The reaction is initiated by the homolytic cleavage of the weakest bond in the molecule. While the S-S bond is typically weaker than the C-S bond in many disulfides, in the case of dibenzyl disulfide, the initiation is thought to be the fission of the C-S bond to form a benzyl radical and a benzyl disulfide radical.[6]
C₆H₅CH₂-S-S-CH₂C₆H₅ → C₆H₅CH₂• + •S-S-CH₂C₆H₅
Propagation:
The radicals formed in the initiation step then participate in a series of chain-propagating reactions. These steps generate the major products and regenerate radical species to continue the chain.
-
Hydrogen abstraction: A benzyl radical can abstract a hydrogen atom from the solvent (e.g., hexadecane) or another molecule to form toluene. C₆H₅CH₂• + R-H → C₆H₅CH₃ + R•
-
β-scission: The benzyl disulfide radical can undergo further fragmentation.
-
Radical attack on this compound: A radical can attack an intact this compound molecule to propagate the chain.
Termination:
The chain reaction is terminated by the combination of two radicals to form a stable molecule.
-
2 C₆H₅CH₂• → C₆H₅CH₂-CH₂C₆H₅ (Dibenzyl)
-
Radical disproportionation or combination to form other stable products.
Experimental Protocols
This section outlines the methodologies for studying the thermal decomposition of dibenzyl disulfide.
Kinetic Study of Thermal Decomposition
Objective: To determine the order of the reaction and the rate constants at various temperatures.
Materials:
-
Dibenzyl disulfide (high purity)
-
Hexadecane (or other suitable high-boiling, inert solvent)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., sealed glass ampoules or a stirred batch reactor)
-
Constant temperature bath or oven
-
Analytical instrument (HPLC or GC)
Procedure:
-
Prepare solutions of dibenzyl disulfide in hexadecane at a known concentration (e.g., 0.1 M).
-
Place aliquots of the solution into several reaction vessels.
-
Purge the vessels with an inert gas to remove oxygen, then seal them.
-
Place the vessels in a constant temperature bath set to the desired reaction temperature (e.g., 210°C, 230°C, 250°C, 270°C).
-
At regular time intervals, remove a vessel from the bath and quench the reaction by rapid cooling (e.g., in an ice bath).
-
Analyze the concentration of the remaining dibenzyl disulfide in each sample using a calibrated HPLC or GC method.
-
Plot the natural logarithm of the this compound concentration versus time. A linear plot indicates a first-order reaction, and the negative of the slope gives the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of thermal decomposition.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic hydrocarbons and sulfur compounds (e.g., DB-5ms)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Procedure:
-
Take a sample from the quenched reaction mixture.
-
If necessary, dilute the sample with a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot of the sample into the GC-MS.
-
Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantify the products using an internal standard method.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of dibenzyl disulfide and non-volatile products.
Instrumentation:
-
HPLC system with a UV detector
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare a calibration curve for dibenzyl disulfide and other expected products (e.g., trans-stilbene, dibenzyl) using standards of known concentration.
-
Filter the samples from the reaction mixture through a 0.45 µm filter.
-
Inject the filtered samples into the HPLC.
-
Quantify the components by comparing their peak areas to the calibration curve.
Visualizations
Reaction Mechanism Pathway
Caption: Proposed Rice-Herzfeld-type mechanism for this compound thermal decomposition.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetics of this compound thermal decomposition.
Conclusion
The thermal decomposition of dibenzyl disulfide is a complex process governed by first-order kinetics and a free-radical chain mechanism. The primary products include toluene, trans-stilbene, toluene-α-thiol, dibenzyl, and elemental sulfur. A thorough understanding of these decomposition pathways and the factors influencing them is essential for optimizing the performance of this compound in its various applications and for predicting its long-term stability. The experimental protocols outlined in this guide provide a framework for researchers to investigate this and similar chemical systems. Further research to precisely quantify the kinetic parameters and product yields under a variety of conditions would be of significant value to the scientific community.
References
dibenzyl disulfide mechanism of copper corrosion
An In-depth Technical Guide to the Mechanism of Copper Corrosion by Dibenzyl Disulfide
Introduction
Dibenzyl disulfide (DBDS) is an organic sulfur compound frequently found in mineral insulating oils used in high-voltage power equipment such as transformers.[1][2] While added to enhance oxidation stability, this compound has been identified as a primary precursor to corrosive sulfur-related failures.[2][3] Under the high-temperature operating conditions of transformers, this compound can decompose and react with copper conductors, leading to the formation of copper sulfide (Cu₂S).[1][4] This semiconductive deposit can compromise the equipment's insulation system, leading to partial discharges, short circuits, and catastrophic failures.[5] This guide provides a detailed examination of the chemical mechanisms, influencing factors, and experimental evaluation of this compound-induced copper corrosion.
The Core Corrosion Mechanism
The corrosion of copper by dibenzyl disulfide is not a single reaction but a multi-step process influenced by thermal and oxidative stresses. Several interconnected mechanisms have been proposed to explain the formation of copper sulfide from this compound.
Thermal Decomposition of this compound
The initial and rate-determining step in the corrosion process is often the thermal decomposition of the this compound molecule. At elevated temperatures (as low as 80°C and significantly faster at 110-150°C), the relatively weak disulfide bond (S-S) in this compound cleaves.[6] This cleavage is believed to form highly reactive benzyl mercaptan (benzylthiol) radicals, which are more aggressive corrosive agents than the parent this compound molecule.[2][5][6]
Proposed Reaction Pathways
Two primary pathways are proposed following the initial decomposition:
-
Thiolate Pathway: The generated benzyl mercaptan reacts directly with the copper surface. This reaction forms a copper thiolate intermediate (Cu-S-CH₂-C₆H₅). This copper thiolate is unstable at high temperatures and subsequently decomposes to form stable copper sulfide (Cu₂S or other stoichiometries like Cu₇.₂S₄) on the conductor's surface.[5]
-
This compound-Copper Complex Pathway: An alternative mechanism suggests the formation of a soluble this compound-Copper complex.[6][7] This complex can detach from the copper surface and remain dissolved in the insulating oil. It can then migrate and decompose on other surfaces, such as the cellulose insulating paper, where it forms copper sulfide deposits.[4][7]
The diagram below illustrates a consolidated view of these reaction pathways.
Caption: Proposed reaction pathways for this compound-induced copper corrosion.
Factors Influencing Corrosion Rate
Several operational and environmental factors significantly influence the kinetics of copper corrosion by this compound.
-
Temperature: Temperature is the most critical accelerator. The rate of copper sulfide formation is observed to roughly double for every 10°C increase in temperature.[1] While corrosion can initiate at temperatures as low as 80°C, it becomes significantly more aggressive at typical transformer hotspot temperatures of 140-150°C.[1][6]
-
Oxygen: The presence of oxygen accelerates the corrosion process.[7] Under aerobic conditions, the formation of copper sulfides and oxides is enhanced, leading to a greater volume of corrosive deposits compared to anaerobic (nitrogen) conditions.[5][7] However, corrosion proceeds even in the absence of oxygen.[5]
-
This compound Concentration: Higher concentrations of this compound generally lead to faster corrosion. However, studies have shown that even very low concentrations, such as 5 ppm, can cause significant corrosion over extended periods.[6]
-
Insulating Paper: The cellulose paper wrapped around copper conductors plays a physical role. It can create crevices where reactants and corrosive by-products concentrate, leading to an electrochemical corrosion mechanism known as crevice corrosion.[4][8] The paper also acts as a substrate where the soluble this compound-Cu complex can adsorb and decompose.[9]
The logical relationship between these factors and the resulting corrosion is visualized below.
Caption: Key factors influencing the rate of copper corrosion by this compound.
Quantitative Data on Corrosion Effects
Quantitative analysis of corrosion often involves surface-sensitive techniques to measure the elemental composition of the corrosion layer. The data below, synthesized from experimental findings, illustrates the impact of an air (oxygen-rich) versus nitrogen (anaerobic) atmosphere on the elemental composition of deposits on copper strips and insulating paper after accelerated aging.
| Sample Location | Aging Atmosphere | Sulfur (Atomic %) | Copper (Atomic %) | Oxygen (Atomic %) | Reference |
| Copper Strip | Nitrogen | Low | High | Low | [7] |
| Copper Strip | Air (Oxygen) | Significantly Higher | High | Significantly Higher | [7] |
| Insulating Paper | Nitrogen | Low | Low | N/A | [7] |
| Insulating Paper | Air (Oxygen) | Significantly Higher | Significantly Higher | N/A | [7] |
Note: "Low" and "High" are relative terms based on EDX quantitation described in the cited literature. The key finding is the marked increase in sulfur and oxygen content on both copper and paper surfaces in the presence of air.[7]
Experimental Protocols for Corrosion Assessment
The evaluation of the corrosive potential of this compound in insulating oil is typically performed using standardized accelerated aging tests. The most common method is the Copper Strip Corrosion Test, adapted under standards like ASTM D130 and IEC 62535.[10]
Standard Protocol: Copper Corrosion Test (e.g., IEC 62535)
-
Copper Strip Preparation:
-
A copper strip of standard dimensions is mechanically polished using silicon carbide paper of appropriate grit (e.g., 240 grit) to remove all surface oxides and imperfections.[11]
-
The strip is then washed with a volatile, sulfur-free solvent (e.g., isooctane) and dried.[10] The final surface must be clean and free of tarnish.
-
-
Sample Immersion and Aging:
-
The polished copper strip is fully immersed in the test oil (insulating oil containing a known concentration of this compound) within a sealed, airtight test vessel.[9]
-
For studies involving insulation, the copper strip is wrapped with cellulose insulating paper before immersion.[9]
-
The sealed vessel is placed in a laboratory oven and aged at a constant, elevated temperature (e.g., 150°C) for a specified duration (e.g., 72 hours).[9]
-
-
Post-Aging Analysis:
-
After aging, the vessel is cooled, and the copper strip is carefully removed.
-
The strip is washed with the solvent to remove residual oil.
-
Visual Assessment: The tarnish and color of the strip are immediately compared against standardized ASTM color charts to assign a corrosion classification (e.g., 1a to 4c).[10]
-
Gravimetric Analysis: The mass loss of the copper strip can be measured after chemically removing the corrosion products to quantify the corrosion rate.
-
Surface Characterization: Advanced analysis is performed to identify the chemical composition and morphology of the corrosion layer. Common techniques include:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the corrosion deposits.[1]
-
Energy Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition (e.g., Cu, S, O) of the surface.[1]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the corrosion products (e.g., Cu₂S).[1]
-
-
The following diagram outlines this typical experimental workflow.
Caption: Standard experimental workflow for this compound corrosion testing.
Conclusion
The corrosion of copper by dibenzyl disulfide is a thermally driven process initiated by the cleavage of the disulfide bond to form more reactive mercaptans. The subsequent reaction at the copper surface, accelerated by oxygen, leads to the formation of conductive copper sulfide deposits. Understanding this mechanism, the factors that control its rate, and the protocols for its detection are critical for diagnosing and mitigating corrosion-related failures in oil-filled electrical equipment, ensuring the reliability and longevity of critical power infrastructure.
References
- 1. ijera.com [ijera.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
- 6. doble.com [doble.com]
- 7. Corrosion mechanism for local enrichment of acids and copper ions in copper-insulating paper contacts leading to the acceleration of copper sulfide fo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10816H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D130 Copper Strip Test Method | Ayalytical [ayalytical.com]
- 11. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]
Di-tert-butyl Disulfide (DBDS): A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Di-tert-butyl disulfide (DBDS), a structurally simple yet highly versatile organosulfur compound, has emerged as a significant precursor in a myriad of organic transformations. Its utility stems from the reactivity of the disulfide bond, which can be cleaved under various conditions to generate valuable tert-butylthio (-S-tBu) synthons. This guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors. The applications of this compound and its derivatives are particularly relevant in the fields of medicinal chemistry and agrochemical development, where the introduction of sulfur-containing moieties is crucial for modulating biological activity.[1][2]
Asymmetric Oxidation: Synthesis of Chiral tert-Butanesulfinamides and Derivatives
One of the most powerful applications of this compound is its use as a prochiral substrate in catalytic asymmetric oxidation to produce tert-butyl tert-butanethiosulfinate. This chiral intermediate is a cornerstone for the synthesis of a wide array of valuable chiral sulfinyl compounds, including tert-butanesulfinamides, sulfoxides, and sulfinimines, which are pivotal chiral auxiliaries in asymmetric synthesis.[3]
Quantitative Data: Catalytic Asymmetric Oxidation of this compound
The catalytic asymmetric oxidation of di-tert-butyl disulfide to (RS)-(+)-tert-butyl tert-butanethiosulfinate can be achieved with high yield and enantioselectivity using a vanadium-based catalyst and a chiral Schiff base ligand.
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 0.25 (VO(acac)2) | 0.26 | 30% aq. H2O2 | Acetone | 0 | ≥92 | 91 |
Table 1: Enantioselective oxidation of Di-tert-butyl disulfide.[3][4]
Experimental Protocol: Synthesis of (RS)-(+)-tert-Butyl tert-butanethiosulfinate
This protocol is adapted from the procedure published in Organic Syntheses.[4]
Materials:
-
(1S,2R)-1-[(2-Hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (Chiral Ligand)
-
Vanadyl bis-acetylacetonate (VO(acac)2)
-
Di-tert-butyl disulfide (this compound)
-
30% aqueous hydrogen peroxide
-
Acetone
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A 1-L three-neck round-bottomed flask fitted with an overhead stirrer and two rubber septa is charged with the chiral ligand (1.85 g, 5.06 mmol) and VO(acac)2 (1.33 g, 5.00 mmol).
-
Acetone (250 mL) is added, and the dark green reaction mixture is stirred vigorously for 30 minutes open to the air.
-
Di-tert-butyl disulfide (178 g, 1.00 mol) is added, and the resulting mixture is cooled to 0 °C in an ice bath.
-
The reaction mixture is stirred vigorously, and 30% aqueous hydrogen peroxide (110 mL, 1.10 mol) is added over 20 hours using a syringe pump.
-
After the addition is complete, the reaction is stirred for an additional 4 hours at 0 °C.
-
The reaction mixture is transferred to a 2-L separatory funnel and diluted with 1 L of hexanes.
-
The organic layer is washed with water (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be used in subsequent steps without further purification.
Reaction Pathway: Asymmetric Oxidation and Subsequent Transformations
The catalytic cycle involves the formation of a chiral vanadium-peroxo complex that delivers an oxygen atom to one of the sulfur atoms of this compound in an enantioselective manner. The resulting chiral thiosulfinate is a versatile intermediate that can react with a variety of nucleophiles with inversion of configuration at the sulfur atom.
References
- 1. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide bond photochemistry: the effects of higher excited states and different molecular geometries on disulfide bond cleavage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
A Technical Guide to the History and Industrial Application of Dibenzyl Disulfide in Lubricating Oils
Abstract: Dibenzyl disulfide (DBDS), a sulfur-containing organic compound, has a long and complex history in the formulation of industrial oils. Initially valued as a highly effective extreme pressure (EP) and antiwear additive in gear oils and metalworking fluids, its role has expanded to include use as an antioxidant. However, its application is not without controversy, particularly in transformer oils where its degradation products have been linked to copper corrosion and equipment failure. This technical guide provides an in-depth review of the historical use of this compound, its mechanisms of action, quantitative performance data, and the standardized experimental protocols used for its evaluation.
Introduction: The Rise of Sulfur-Based Extreme Pressure Additives
The evolution of industrial machinery during the 20th century necessitated the development of lubricants capable of performing under increasingly severe conditions. As operating pressures and temperatures in gear sets and metal cutting operations escalated, the hydrodynamic film provided by base oils alone became insufficient to prevent surface wear, scuffing, and seizure. This led to the development of extreme pressure (EP) additives, which are designed to react chemically with metal surfaces to form a protective, sacrificial film.[1][2]
Early EP additives included lead-based soaps and chlorinated compounds.[1] However, due to toxicity and environmental concerns, sulfur-based compounds, or "sulfur carriers," became prominent.[1][2] These additives, which include sulfurized fats, olefins, and aromatic sulfides like dibenzyl disulfide, function by forming a metal sulfide layer at points of high-pressure contact.[2][3] this compound emerged as a significant compound in this class, valued for its performance in protecting machinery under boundary lubrication conditions.[4][5]
Applications of Dibenzyl Disulfide in Industrial Oils
This compound is a versatile additive used across a range of industrial lubricants. Its primary applications are driven by its ability to prevent wear under high loads and to inhibit oxidation.
-
Extreme Pressure (EP) Additive : this compound is incorporated into formulations for hyperbolic gear oils, industrial gear oils, and greases.[6] In these applications, it provides critical protection against wear and seizure for components subjected to intense pressure.
-
Metalworking Fluids : In cutting and forming operations, this compound is used in cutting fluids to reduce friction between the tool and the workpiece, prevent welding, and improve surface finish.[7]
-
Antioxidant : this compound also exhibits antioxidant properties, which help to improve the thermal and oxidative stability of lubricants, thereby extending their service life.[6][8] This property has led to its use in applications like transformer insulating oils, although this has become a major point of concern.[4][8]
Mechanism of Action
The functionality of dibenzyl disulfide is rooted in its tribochemical reactions at the metal-lubricant interface, which differ significantly depending on the application environment.
Extreme Pressure Lubrication
Under the high temperatures (300-1000 °C) and pressures generated at the contact points between moving metal surfaces, the base lubricant film can fail.[1] In these conditions, this compound decomposes. The disulfide (S-S) bond, being the weakest in the molecule, cleaves, leading to the formation of benzyl mercaptan radicals. These highly reactive species then react with the iron surfaces to form a sacrificial, low-shear-strength layer of iron sulfide. This protective film prevents direct metal-to-metal contact, minimizing adhesive wear and preventing catastrophic welding.[9][10]
Copper Corrosion in Transformer Oils
While used as an antioxidant in transformer oils, this compound has been identified as a primary cause of copper sulfide corrosion, which can lead to transformer failure.[4][11][12] At elevated operating temperatures (as low as 80-110°C), this compound degrades.[4] The degradation products, particularly benzyl mercaptan, are highly corrosive to the copper windings inside the transformer.[4][9][13] These compounds react with the copper surface to form copper-thiolate complexes, which subsequently decompose to form conductive copper sulfide (Cu₂S).[13][14] This deposit can bridge insulating gaps, leading to short circuits and catastrophic failure.
Quantitative Performance Data
The effectiveness of this compound as an EP additive is quantified using standardized tribological tests. The data below is illustrative of the performance improvements seen when this compound is added to a base oil.
Table 1: Extreme-Pressure Properties (ASTM D2783 Four-Ball Method)
| Lubricant Formulation | Weld Load (kgf) | Load-Wear Index (LWI) |
|---|---|---|
| Base Oil (ISO VG 460) | 160 | 30 |
| Base Oil + 2% Dibenzyl Disulfide | 315 | 65 |
Data is illustrative for aromatic sulfides.[10]
Table 2: Wear Preventive Characteristics (ASTM D4172 Four-Ball Method)
| Lubricant Formulation | Wear Scar Diameter (mm) |
|---|---|
| Base Oil (ISO VG 460) | 0.85 |
| Base Oil + 2% Dibenzyl Disulfide | 0.45 |
Data is illustrative for aromatic sulfides.[10]
Table 3: Thermal Degradation and Corrosivity of this compound in Insulating Oil
| Initial this compound Conc. (ppm) | Temperature (°C) | Duration | Observation |
|---|---|---|---|
| 250 | 110 | Extended | Significant copper corrosion and >50% reduction in this compound concentration.[4] |
| 50 | 110 | Extended | Copper corrosion observed.[9] |
| 500 | 150 | 72 hours | Copper sulfide (Cu₂S) formation.[14] |
| 136 | 140 | 144 hours | Deposition of copper sulfide.[11] |
Standardized Experimental Protocols
The evaluation of lubricants containing this compound relies on standardized test methods to ensure reproducibility and comparability of data.
Four-Ball Test Methods
The four-ball tester is a fundamental apparatus for evaluating both the extreme pressure and wear-preventing properties of lubricants.[15][16]
Protocol for Extreme-Pressure Properties (ASTM D2783):
-
Objective: To determine a lubricant's load-carrying properties, reported as the Weld Point and Load-Wear Index (LWI).[15]
-
Apparatus: Four-Ball Extreme-Pressure Tester.
-
Methodology:
-
Three 12.7 mm steel balls are clamped in a test cup, and the test lubricant is added.
-
A fourth ball is placed in a chuck and brought into contact with the three stationary balls.
-
A series of 10-second runs are conducted with increasing loads.
-
The load at which the rotating ball seizes and welds to the stationary balls is recorded as the Weld Point.[15]
-
The LWI is calculated based on the wear scar diameters from the runs just before welding.[17]
-
Protocol for Wear Preventive Characteristics (ASTM D4172):
-
Objective: To determine the relative wear-preventing properties of a lubricant.[16][17]
-
Apparatus: Four-Ball Wear Tester.
-
Methodology:
-
The test setup is identical to the EP test.
-
A specified load (e.g., 40 kgf), temperature (e.g., 75°C), and speed (e.g., 1200 rpm) are applied.[16][18]
-
The test is run for a fixed duration (e.g., 60 minutes).[18]
-
After the test, the average diameter of the wear scars on the three lower balls is measured. A smaller scar diameter indicates better wear protection.[16]
-
Falex Pin and Vee Block Test (ASTM D3233)
This test evaluates the load-carrying properties of fluid lubricants.[19][20]
-
Objective: To measure the load-carrying capacity and extreme pressure properties of a lubricant.
-
Apparatus: Falex Pin and Vee Block Test Machine.[21]
-
Methodology:
-
A steel test pin is rotated at 290 rpm between two V-shaped blocks, immersed in the test lubricant.[20]
-
Procedure A (Run-Up Test): Load is applied continuously and increased at a constant rate via a ratchet mechanism until seizure (failure) occurs.[20][22]
-
Procedure B (Incremental Loading): Load is applied in increments (e.g., 250 lbf) and maintained for a set time (e.g., 1 minute) at each step until failure.[20][22]
-
The failure load is reported as the measure of the lubricant's EP properties.
-
Conclusion
Dibenzyl disulfide has a well-established history as a potent extreme pressure and antiwear additive in industrial lubricants, offering crucial protection to machinery operating under severe conditions. Its mechanism of forming a protective iron sulfide film is a classic example of tribochemical action. However, its history is also a cautionary tale, as demonstrated by the unintended and damaging consequences of its degradation in transformer oils. This dual nature underscores the importance of carefully considering an additive's chemistry, degradation pathways, and operating environment. For researchers and formulators, understanding the complete lifecycle and potential reactions of this compound is essential for developing robust, reliable, and safe industrial oils.
References
- 1. Extreme pressure additive - Wikipedia [en.wikipedia.org]
- 2. lubrication.expert [lubrication.expert]
- 3. Forum [stle.org]
- 4. doble.com [doble.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. US2790775A - Cutting oil composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cnlubricantadditive.com [cnlubricantadditive.com]
- 16. valoremchemicals.com.au [valoremchemicals.com.au]
- 17. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 18. fluoramics.com [fluoramics.com]
- 19. store.astm.org [store.astm.org]
- 20. petrolube.com [petrolube.com]
- 21. bluesphere.be [bluesphere.be]
- 22. randb.co.kr [randb.co.kr]
natural occurrence of dibenzyl disulfide
An In-depth Technical Guide to the Natural Occurrence of Dibenzyl Disulfide
This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. The document details its presence in the plant kingdom, quantification in various plant parts, methodologies for its extraction and identification, and insights into its biosynthetic origins and biological activities.
Natural Occurrence
Dibenzyl disulfide is an organosulfur compound that has been identified as a natural product primarily within the plant kingdom. The most significant and well-documented source of this compound is the perennial shrub Petiveria alliacea L., commonly known as guinea hen weed or anamu. This plant is native to the Amazon rainforest and other tropical areas of the Americas and Africa.
Various parts of Petiveria alliacea have been found to contain dibenzyl disulfide, often as a constituent of their essential oils. It is one of several sulfur-containing compounds, including dibenzyl trisulfide, that contribute to the plant's characteristic garlic-like odor.[1] While P. alliacea is the principal natural source, the presence of dibenzyl disulfide in other plant species, fungi, or bacteria is not well-documented in current scientific literature.
Quantitative Data
The concentration of dibenzyl disulfide varies depending on the part of the Petiveria alliacea plant and the extraction method used. The following table summarizes quantitative data from gas chromatography-mass spectrometry (GC-MS) analyses of essential oils obtained from different parts of the plant.
| Plant Part | Concentration of Dibenzyl Disulfide (%) | Reference |
| Inflorescences | 18.0 | [2] |
| Aerial Parts | 13.2 - 35.3 | [2] |
| Leaf Oil | 17.6 | [2] |
| Stem Oil | 23.1 | [2] |
| Flower Oil | 15.7 | [2] |
| Root Oil | 19.1 | [2] |
| Roots (Pentane Extract) | 23.3 |
Experimental Protocols
Extraction and Isolation of Dibenzyl Disulfide from Petiveria alliacea
The following protocol describes a general methodology for the extraction and isolation of dibenzyl disulfide from the plant material of Petiveria alliacea.
3.1.1. Plant Material Collection and Preparation Fresh plant material (e.g., aerial parts, roots) is collected and air-dried at room temperature to reduce moisture content. The dried material is then pulverized into a fine powder to increase the surface area for efficient extraction.
3.1.2. Extraction Several methods can be employed for the extraction of dibenzyl disulfide:
-
Hydrodistillation: This method is commonly used to extract essential oils. The powdered plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The essential oil, which contains dibenzyl disulfide, is collected and dried over anhydrous sodium sulfate.
-
Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with a suitable organic solvent, such as dichloromethane or methanol, in a Soxhlet apparatus for an extended period. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Extraction at Room Temperature: The powdered plant material is macerated with a solvent like ethyl acetate or methanol at room temperature for 48 hours.[3] The mixture is then filtered, and the solvent is removed using a rotary evaporator to obtain the crude extract.[3]
3.1.3. Isolation and Purification The crude extract or essential oil can be subjected to chromatographic techniques to isolate dibenzyl disulfide:
-
Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.
-
High-Performance Liquid Chromatography (HPLC): For further purification, the semi-purified fractions from column chromatography can be subjected to preparative HPLC.
Identification and Characterization
The identification and structural elucidation of isolated dibenzyl disulfide are typically performed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying volatile compounds like dibenzyl disulfide in essential oils and extracts. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries (e.g., NIST) for identification. The retention time in the gas chromatogram also aids in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the detailed chemical structure of the purified compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
Biosynthesis and Biological Activity
Biosynthetic Pathway
The biosynthesis of dibenzyl disulfide in Petiveria alliacea is believed to originate from cysteine sulfoxide derivatives.[1][4] It is proposed that these polysulfides are products of the metabolic degradation of cysteine sulfoxides.[4] The plant contains S-benzyl-L-cysteine sulfoxide (petiveriin), which is a substrate for the enzyme alliinase.[5] Upon tissue damage, alliinase cleaves petiveriin to form a sulfenic acid intermediate.[5] This highly reactive intermediate can then undergo further reactions, which are modulated by other enzymes like lachrymatory factor synthase (LFS), to form various organosulfur compounds, including thiosulfinates.[5][6] It is hypothesized that dibenzyl disulfide is formed from the subsequent transformation of these intermediates.
Biological Activity and Signaling Pathways
While much of the research on the biological activity of Petiveria alliacea has focused on dibenzyl trisulfide (DTS), dibenzyl disulfide also exhibits biological effects. Organosulfur compounds from this plant have been reported to have antimicrobial and anticancer properties.
The precise signaling pathways modulated by dibenzyl disulfide are not as extensively characterized as those for other related compounds like diallyl disulfide (DADS) from garlic. However, studies on DADS provide a potential framework for understanding the mechanisms of action of dibenzyl disulfide. DADS has been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/Akt/mTOR pathway and by activating caspase-3.[2][7] It has also been found to suppress inflammation by inhibiting the NF-κB signaling pathway.[8][9][10] Given the structural similarities, it is plausible that dibenzyl disulfide may act through similar mechanisms. For instance, extracts of P. alliacea containing dibenzyl disulfide have been shown to induce apoptosis in cancer cells.
Below is a representative diagram of a signaling pathway that is often implicated in the pro-apoptotic effects of disulfide-containing natural products.
Conclusion
Dibenzyl disulfide is a significant natural product found in Petiveria alliacea. Its presence in various parts of the plant has been quantified, and methodologies for its extraction and identification are well-established. While its biosynthetic pathway is thought to originate from cysteine sulfoxides, the precise enzymatic steps are still an area for further research. The biological activities of dibenzyl disulfide, particularly its potential as an anticancer and antimicrobial agent, warrant further investigation to elucidate its specific molecular targets and signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
References
- 1. mail.ffhdj.com [mail.ffhdj.com]
- 2. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a novel lachrymatory factor synthase in Petiveria alliacea and its influence on alliinase-mediated formation of biologically active organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Dibenzyl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for dibenzyl disulfide and related compounds. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without consulting primary literature and expert advice. Much of the available data is based on structurally similar compounds, and this is clearly indicated throughout the document.
Executive Summary
Dibenzyl disulfide is an organic disulfide compound with limited available toxicological data. This guide synthesizes the current knowledge, drawing from safety data sheets (SDS), studies on structurally related aromatic disulfides, and general toxicological principles. The primary hazards identified are skin and eye irritation, and the potential for skin sensitization. There is a significant lack of quantitative data for acute, sub-chronic, and chronic toxicity, as well as for carcinogenicity and reproductive and developmental effects directly pertaining to dibenzyl disulfide. In the absence of direct data, a read-across approach from compounds such as dibenzyl sulfide and diphenyl disulfide is utilized to provide a preliminary assessment of its toxicological profile. Mechanistic insights from related organic disulfides suggest a potential for the generation of reactive oxygen species, although one study indicated this is minimal for dibenzyl disulfide itself.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Dibenzyl disulfide | |
| CAS Number | 150-60-7 | |
| Molecular Formula | C₁₄H₁₄S₂ | |
| Molecular Weight | 246.4 g/mol | |
| Appearance | White to faintly beige crystalline solid | [1] |
| Odor | Strong, offensive | [1] |
| Melting Point | 69-72 °C | |
| Solubility | Insoluble in water | [2] |
Toxicological Data
Acute Toxicity
There is a lack of definitive quantitative acute toxicity data for dibenzyl disulfide. Most safety data sheets report "no data available" for oral, dermal, and inhalation LD50 values[3].
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 (Dibenzyl disulfide) | - | Oral | No data available | Not classifiable | [3] |
| LD50 (Dibenzyl disulfide) | - | Dermal | No data available | Not classifiable | [3] |
| LC50 (Dibenzyl disulfide) | - | Inhalation | No data available | Not classifiable | [3] |
| LD50 (Dibenzyl sulfide - analogue) | Rat | Oral | > 2000 mg/kg | Not classified | [2] |
| LD50 (Diphenyl disulfide - analogue) | Rat (female) | Oral | > 300-2000 mg/kg | - |
Skin and Eye Irritation and Sensitization
Dibenzyl disulfide is reported to be a mild skin and eye irritant in rabbits. It is also classified as a skin sensitizer, with the potential to cause an allergic skin reaction upon contact[1][3].
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild irritant | |
| Eye Irritation | Rabbit | Mild irritant | |
| Skin Sensitization | - | May cause an allergic skin reaction | [1][3] |
Repeated Dose Toxicity
No dedicated repeated dose toxicity studies for dibenzyl disulfide were identified. For the related compound, diphenyl disulfide, a repeated-dose oral study in rats noted effects on the liver and kidneys at a dose of 30 mg/kg/day.
Genotoxicity
There is no available data on the genotoxicity of dibenzyl disulfide. It is not classified as a mutagen[3].
Carcinogenicity
No carcinogenicity bioassays for dibenzyl disulfide were found. It is not listed as a carcinogen by IARC, NTP, or OSHA.
Reproductive and Developmental Toxicity
Direct studies on the reproductive and developmental toxicity of dibenzyl disulfide are not available[3]. For the analogue diphenyl disulfide, no adverse effects on reproductive or developmental parameters were observed at doses up to 30 mg/kg/day.
Neurotoxicity
Specific neurotoxicity studies on dibenzyl disulfide have not been identified.
Mechanistic Insights
The toxicological mechanisms of many organic disulfides are linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[4]. However, one in vitro study on aromatic disulfides found that dibenzyl disulfide had little to no capacity for generating 'active oxygen' species compared to other tested compounds like diphenyl disulfide[5]. This suggests that dibenzyl disulfide may have a lower potential for inducing oxidative stress-related toxicity.
A related compound, dibenzyl trisulfide, has been shown to inhibit the JAK/STAT3 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cell proliferation and metastasis[6][7]. Another organic disulfide, diallyl disulfide, has been reported to modulate several signaling pathways, including NF-κB, p53/p21, and PI3K/Akt/mTOR, which are crucial in inflammation, cell cycle control, and apoptosis[8]. While these findings are for related compounds, they suggest potential areas for future investigation into the mechanisms of action of dibenzyl disulfide.
Figure 1: General proposed mechanism of toxicity for some organic disulfides.
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized OECD guidelines. These protocols provide a framework for any future toxicological evaluation of dibenzyl disulfide.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
-
Principle: A stepwise procedure with the use of a limited number of animals per step to classify a substance into a toxicity class based on the observed mortality.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A small group of animals (e.g., 3) is dosed with the test substance. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study[9].
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.
-
Methodology:
-
Strains: A set of bacterial tester strains is selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The test substance is incubated with the bacterial strains at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium.
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.
Figure 2: General workflow for the Ames Test (OECD 471).
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
-
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Systems: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9).
-
Cells are treated for a short (e.g., 3-6 hours) or continuous (e.g., 24 hours) period.
-
Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Cells are harvested, fixed, and stained.
-
Metaphase chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.
Two-Generation Reproductive Toxicity Study - OECD 416
-
Principle: This study provides information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.
-
Test Animals: Typically rats are used.
-
Procedure:
-
Parental (F0) Generation: Young adult male and female animals are administered the test substance at three dose levels plus a control. Dosing continues through a pre-mating period, mating, gestation, and lactation.
-
First Filial (F1) Generation: Offspring are selected from the F0 generation to become the parents of the F2 generation. They are administered the test substance from weaning through maturity, mating, gestation, and lactation.
-
Second Filial (F2) Generation: The F2 offspring are observed until weaning.
-
-
Endpoints Evaluated:
-
Parental: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and organ weights and histopathology of reproductive organs.
-
Offspring: Viability, body weight, sex ratio, clinical signs, and developmental landmarks (e.g., anogenital distance, age at sexual maturation).
-
-
Interpretation: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity[10].
Data Gaps and Future Directions
The toxicological profile of dibenzyl disulfide is largely incomplete. There is a critical need for robust, guideline-compliant studies to determine its potential hazards. Future research should prioritize:
-
Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
-
Repeated Dose Toxicity: A 28-day or 90-day repeated dose study to identify target organs and establish a NOAEL.
-
Genotoxicity: A standard battery of in vitro (Ames test, chromosomal aberration) and in vivo (e.g., micronucleus test) assays.
-
Reproductive and Developmental Toxicity: A two-generation reproductive toxicity study and a prenatal developmental toxicity study.
-
Carcinogenicity: A long-term carcinogenicity bioassay if warranted by the results of genotoxicity and repeated dose toxicity studies.
-
Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of dibenzyl disulfide.
A thorough understanding of these endpoints is essential for a comprehensive risk assessment and for ensuring the safe handling and use of this compound in research and industrial settings.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. Toxicity of thiols and disulphides: involvement of free-radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of aromatic disulphides. I. Generation of superoxide radical and hydrogen peroxide by aromatic disulphides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of aromatic disulphides. III. In vivo haemolytic activity of aromatic disulphides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
Methodological & Application
Detecting a Hidden Threat: Advanced Analytical Methods for Dibenzyl Disulfide (DBDS) in Transformer Oil
Application Note & Protocol
Audience: Researchers, scientists, and professionals in the power industry and analytical chemistry fields.
Introduction: Dibenzyl disulfide (DBDS) is a corrosive sulfur compound that can be present in transformer insulating oils, posing a significant threat to the operational integrity and longevity of power transformers.[1][2] Its presence can lead to the formation of copper sulfide on the transformer's copper windings, which can cause partial discharges, short circuits, and catastrophic failures.[3] Accurate and sensitive detection of this compound is therefore crucial for asset management and preventative maintenance in the power industry. This document provides detailed application notes and protocols for the primary analytical methods used to quantify this compound in transformer oil.
Analytical Methodologies
The quantitative determination of this compound in transformer oil is primarily achieved through chromatographic techniques. The International Electrotechnical Commission (IEC) has established a standard, IEC 62697-1, which outlines methods for this purpose.[1][4][5][6] The most prominent and effective methods include Gas Chromatography (GC) with various selective detectors and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)-Based Methods
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For this compound analysis, the choice of detector is critical for achieving the required sensitivity and selectivity in the complex matrix of transformer oil.
-
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): This is a highly selective and sensitive method for sulfur-containing compounds.[1][5] The SCD detector offers an equimolar response to sulfur compounds, simplifying quantification.[1] It is recognized by IEC 62697-1.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high confidence in compound identification through its ability to provide mass spectra of the eluted compounds.[7][3] This method is also suitable for quantitative analysis and can detect this compound at very low concentrations.[7][3]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): The GC-ECD is highly sensitive to electrophilic compounds, making it a suitable option for detecting this compound. This method is also included in the IEC 62697 standard.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is another robust technique for the determination of this compound in transformer oil.[8][9][10] It is particularly useful for compounds that are not easily volatilized. Reverse-phase HPLC is often employed for this analysis.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of the various analytical methods for this compound detection.
| Method | Concentration Range (mg/kg) | Limit of Detection (LOD) (mg/kg) | Recovery (%) | Reference |
| GC-SCD | 0.1 - 100 | 0.1 | Not Specified | [1] |
| GC-MS | 5 - 600 | ~0.1 | 85.6 - 100.6 | [3] |
| GC-ECD | Not Specified | 0.05 | 90 - 110 | |
| HPLC-UV | 0.1 - 600 | 0.0069 - 0.0071 | 95.0 - 112 | [8] |
Experimental Protocols
General Sample Preparation
Proper sampling of transformer oil is crucial for accurate analysis. Samples should be taken in accordance with standard procedures, ensuring they are representative of the oil in the transformer.
Protocol 1: Dilution and Internal Standard Addition
This is a common and straightforward sample preparation method.
-
Weigh approximately 0.25 g of the transformer oil sample into a suitable vial.[1][3]
-
Add a known volume of a suitable solvent, such as isooctane or toluene, to dilute the sample. A typical dilution would be to a final volume of 5 mL.[1]
-
Add a precise amount of an internal standard solution. Diphenyl disulfide (DPDS) is a commonly used internal standard.[1][3]
-
Vortex or thoroughly mix the solution to ensure homogeneity.
-
The sample is now ready for injection into the GC or HPLC system.
Protocol 2: Vortex-Assisted Liquid-Liquid Microextraction (VA-LLME) for HPLC
This method enhances the extraction and concentration of this compound from the oil matrix.[8]
-
Place a small volume of the oil sample into a centrifuge tube.
-
Add an appropriate extraction solvent, such as acetonitrile.[8]
-
Vortex the mixture vigorously to facilitate the transfer of this compound from the oil to the solvent phase.
-
Centrifuge the sample to separate the two phases.
-
Collect the extract (acetonitrile layer) for HPLC analysis.[8]
Protocol 3: GC-SCD Analysis (based on IEC 62697-1)
Instrumentation:
-
Gas Chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).[1][5]
-
Autosampler for precise injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Capillary column suitable for sulfur analysis (e.g., DB-1 or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 275 °C |
| Oven Program | Start at an appropriate temperature (e.g., 80-90°C), ramp up to a final temperature (e.g., 275-285°C) at a rate of 9-11°C/min, and hold for 10-15 minutes.[11] |
| Carrier Gas | Helium or Nitrogen |
| Detector Temperature | ~340 °C[11] |
Calibration:
Prepare a series of calibration standards by dissolving known amounts of this compound in this compound-free mineral oil.[1] Process these standards using the same sample preparation procedure as the unknown samples. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Protocol 4: HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Autosampler.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture[10] |
| Flow Rate | 1 mL/min[10] |
| Detection Wavelength | 215 nm[10] |
| Injection Volume | 10-20 µL |
Calibration:
Prepare calibration standards by dissolving this compound in the mobile phase or a suitable solvent. Create a calibration curve by plotting the peak area of this compound against its concentration.
Visualized Workflows
Caption: General workflow for the analysis of this compound in transformer oil.
Caption: Simplified corrosion pathway of this compound in transformers.
Conclusion
The accurate determination of dibenzyl disulfide in transformer oil is essential for ensuring the reliability and safety of power transformers. Both Gas Chromatography and High-Performance Liquid Chromatography offer sensitive and reliable methods for this purpose. The choice of method may depend on the available instrumentation, required detection limits, and laboratory expertise. Adherence to standardized methods, such as those outlined in IEC 62697-1, is recommended for consistency and comparability of results. Regular monitoring of this compound levels allows for timely intervention and mitigation strategies, thereby preventing costly equipment failures.
References
- 1. shimadzu.com [shimadzu.com]
- 2. seamarconi.com [seamarconi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. IEC 62697-1:2012 | Codes & Standards - Purchase | Product | CSA Group [csagroup.org]
- 5. Analysis of Dibenzyl Disulfide and Total Sulfur in Insulating Oil Using SCD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. webstore.iec.ch [webstore.iec.ch]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Corrosive Sulfide Dibenzyl Disulfide in Transformer Oil by High Performance Liquid Chromatography with Liquid-Liquid Microextraction [fxcsxb.com]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. CN104807902A - Detection method of dibenzyl disulfide and antioxidant in insulating oil - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Dibenzyl Disulfide (DBDS) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzyl disulfide (DBDS) is an organosulfur compound that finds application as an antioxidant and anti-wear additive in various industrial fluids, most notably in transformer insulating oils.[1][2] However, under thermal stress, this compound can decompose into corrosive sulfur compounds, such as benzyl mercaptan, which can react with copper windings in transformers to form copper sulfide (Cu₂S).[3][4] This process can lead to the degradation of the insulation system and ultimately, catastrophic transformer failure.[1][2] Consequently, the accurate quantification of this compound is of paramount importance for monitoring the health of transformers and preventing costly damages. While primarily a concern in industrial settings, the analytical methods for this compound can be adapted for environmental and biological monitoring, especially in contexts of contamination or metabolic studies of related organosulfur compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of this compound in complex matrices.[1] This document provides detailed application notes and protocols for the quantification of this compound using GC-MS.
Principle of GC-MS for this compound Quantification
The GC-MS analysis of this compound involves the following key steps:
-
Sample Preparation: The this compound is first extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6] The goal is to isolate this compound and remove interfering substances.
-
Gas Chromatography (GC) Separation: The extracted sample is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the sample based on their volatility and affinity for the stationary phase. This compound, being a semi-volatile compound, is well-suited for GC analysis.
-
Mass Spectrometry (MS) Detection and Quantification: As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured. The resulting mass spectrum serves as a "fingerprint" for identifying this compound. For quantification, specific ions of this compound are monitored, and their signal intensity is compared to that of a known concentration of a standard.
Experimental Workflow for this compound Quantification
The general workflow for the quantification of this compound by GC-MS is depicted below.
Caption: A generalized experimental workflow for the quantification of this compound using GC-MS.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix and the desired level of sensitivity.
4.1.1. Solid-Phase Extraction (SPE) for Insulating Oil [5][6]
This method is suitable for achieving high sensitivity and a clean extract.
Materials:
-
Solid-phase extraction cartridges (e.g., active alumina adsorbent)
-
n-Hexane or iso-octane (pesticide grade or equivalent)
-
This compound standard solution
-
Internal standard (IS) solution (e.g., Diphenyl disulfide - DPDS)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the oil sample into a glass vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., DPDS to a final concentration of 50 mg/kg) to the oil sample.
-
Dilution: Dilute the sample with 5 mL of iso-octane.
-
Mixing: Vortex the mixture for 1 minute to ensure homogeneity.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a small volume of n-hexane to remove interfering matrix components.
-
Elution: Elute the this compound and the internal standard from the cartridge with a suitable solvent (e.g., a mixture of n-hexane and dichloromethane). The exact solvent and volume should be optimized for the specific cartridge used.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
4.1.2. Liquid-Liquid Extraction (LLE) for Insulating Oil
LLE is a simpler and faster alternative to SPE, although it may result in a less clean extract.
Materials:
-
n-Hexane or iso-octane (pesticide grade or equivalent)
-
Acetonitrile (pesticide grade or equivalent)
-
This compound standard solution
-
Internal standard (IS) solution (e.g., Diphenyl disulfide - DPDS)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the oil sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the oil sample.
-
Solvent Addition: Add 5 mL of n-hexane and 5 mL of acetonitrile to the centrifuge tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of this compound into the acetonitrile layer.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Collection: Carefully collect the acetonitrile layer (bottom layer) and transfer it to a clean vial.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table provides a typical set of GC-MS parameters for this compound analysis. These parameters may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 275 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C (hold for 3 min), ramp to 210 °C at 30 °C/min (hold for 5 min), then to 240 °C at 3 °C/min, and finally to 300 °C at 40 °C/min (hold for 5 min).[7] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (this compound) | m/z 91 (most abundant) |
| Qualifier Ions (this compound) | m/z 246 (molecular ion), m/z 123 |
| Quantifier Ion (DPDS - IS) | m/z 109 |
| Qualifier Ions (DPDS - IS) | m/z 218, m/z 77 |
Data Presentation and Quantitative Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Calibration Curve
A calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion is plotted against the concentration of this compound. A linear regression is then applied to the data points.
Quantitative Data Summary
The following table summarizes typical quantitative results for this compound in transformer oil samples.
| Sample ID | Matrix | This compound Concentration (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Used Transformer Oil 1 | Mineral Insulating Oil | 2.2 | 85.6 - 100.6 | < 0.72 | [1] |
| Used Transformer Oil 2 | Mineral Insulating Oil | 4.8 | 85.6 - 100.6 | < 0.72 | [1] |
| New Insulating Oil | Mineral Insulating Oil | < 5 (IEC 60296-2012 limit) | N/A | N/A | [1] |
| Spiked Oil Sample 1 | Mineral Insulating Oil | 20 | N/A | < 1.0 | [1] |
| Spiked Oil Sample 2 | Mineral Insulating Oil | 150 | N/A | < 1.0 | [1] |
| Spiked Oil Sample 3 | Mineral Insulating Oil | 400 | N/A | < 1.0 | [1] |
This compound Degradation and Metabolic Pathways
Understanding the degradation and metabolic pathways of this compound is crucial for interpreting analytical results and assessing its environmental and biological impact.
Corrosive Sulfur Formation in Transformers
In the high-temperature environment of a transformer, this compound can degrade to form highly corrosive mercaptans, which then react with copper.
Caption: Simplified pathway of corrosive sulfur formation from this compound in transformers.[4]
Microbial Metabolism of Related Compounds
While specific metabolic pathways for this compound in biological systems are not extensively documented, studies on the related compound dibenzyl sulfide (DBS) by white-rot fungi provide insights into potential biotransformation routes.[8]
Caption: Proposed metabolic pathway for dibenzyl sulfide by white-rot fungi.[8]
Conclusion
The GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound. Accurate measurement of this compound is critical for ensuring the operational safety and longevity of high-voltage transformers. The provided protocols can be adapted for the analysis of this compound in other matrices, although matrix-specific validation would be required. The diagrams illustrating the experimental workflow and degradation pathways offer a clear visual representation of the key processes involved in this compound analysis and its chemical transformations.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. doble.com [doble.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive detection method of dibenzyl disulfide and the elucidation of the mechanism | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Note: High-Performance Liquid Chromatography for the Analysis of Dibenzyl Disulfide (DBDS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzyl disulfide (DBDS) is a compound that can be found as an additive in various materials, such as insulating oils in electrical transformers to enhance their antioxidative properties.[1] However, its decomposition products can have adverse effects, leading to corrosion and the formation of deposits.[1] Therefore, the accurate quantification of this compound is crucial for quality control and safety assessment. In the pharmaceutical industry, related disulfide compounds are integral to the structure of many biologic drugs, and their analysis is critical. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (e.g., methanol or acetonitrile) and water. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength, typically around 215 nm.[2] The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are two common protocols for extracting this compound from an oil-based matrix, which can be adapted for other sample types.
a) Liquid-Liquid Extraction (LLE) [3][4][5]
This protocol is suitable for extracting this compound from oily or non-polar matrices.
-
Sample Measurement: Accurately weigh a known amount of the sample (e.g., 1-5 g) into a centrifuge tube.
-
Solvent Addition: Add a suitable extraction solvent. A common system involves a mixture of n-hexane and acetonitrile. For example, an optimal volume ratio of 5:2:5 for mineral oil/n-hexane/acetonitrile has been reported.[4][5]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of this compound into the acetonitrile phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the layers.
-
Collection: Carefully collect the acetonitrile layer (the lower layer) for HPLC analysis.
-
Filtration: Filter the collected extract through a 0.45 µm syringe filter before injection into the HPLC system.
b) Solid-Phase Extraction (SPE) [6]
This protocol provides a cleaner extract and can be used for samples with complex matrices.
-
Sample Dilution: Dilute a known amount of the sample with a non-polar solvent like hexane.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., alumina or C18) by passing the conditioning solvents as recommended by the manufacturer.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., hexane) to remove interfering matrix components.
-
Elution: Elute the retained this compound from the cartridge using a stronger solvent (e.g., benzene or a mixture of hexane and a more polar solvent).
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method
The following HPLC conditions are a starting point and may require optimization for specific applications.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).
-
Detector Wavelength: 215 nm.[2]
Calibration
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 - 100 µg/mL).
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be confirmed by a correlation coefficient (r²) of >0.999.[3]
Data Presentation
The following table summarizes the quantitative data for this compound analysis by HPLC as reported in the literature.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 600.0 mg/kg | [3] |
| 1 - 100 mg/L | [4] | |
| 0 - 500 mg/L | [1] | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 6.9 - 7.1 µg/kg | [3] |
| 0.80 mg/L | [5] | |
| Recoveries | 95.0% - 112% | [3] |
| Relative Standard Deviation (RSD) | < 2.3% | [3] |
Experimental Workflow Visualization
References
- 1. Page loading... [guidechem.com]
- 2. Extraction of Dibenzyl Disulfide from Transformer Oils by Acidic Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Corrosive Sulfide Dibenzyl Disulfide in Transformer Oil by High Performance Liquid Chromatography with Liquid-Liquid Microextraction [fxcsxb.com]
- 4. scribd.com [scribd.com]
- 5. Simultaneous liquid-liquid extraction of dibenzyl disulfide, 2,6-di-tert-butyl-p-cresol, and 1,2,3-benzotriazole from power transformer oil prior to GC and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive detection method of dibenzyl disulfide and the elucidation of the mechanism | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Application Note: Accelerated Corrosion Testing of Dibenzyl Disulfide (DBDS) in Insulating Oil
Introduction
Dibenzyl disulfide (DBDS) is an organic sulfur compound that can be present in mineral insulating oils used in electrical equipment such as power transformers.[1][2] While some sulfur compounds can have beneficial antioxidant properties, this compound has been identified as a key precursor to corrosive sulfur, which can lead to the formation of copper sulfide (Cu₂S) on copper conductors and within the paper insulation of transformers.[1][3][4] This corrosion can compromise the dielectric strength of the insulation, potentially leading to equipment failure.[3][4] Accelerated corrosion testing is therefore crucial for assessing the corrosive potential of insulating oils containing this compound and for evaluating the effectiveness of corrosion inhibitors.
This application note provides a detailed protocol for conducting an accelerated corrosion test based on established international standards such as IEC 62535 and modified ASTM D1275B.[5][6][7] The protocol is intended for researchers, scientists, and professionals involved in the development and quality control of insulating oils and transformer materials.
Experimental Protocols
This section outlines the detailed methodologies for the accelerated this compound corrosion test.
Materials and Reagents
-
Copper Coupons: Electrolytic tough pitch copper strips (e.g., UNS C11000 or C12200), typically with dimensions of 150 mm x 12.5 mm x 1.5 mm.[6][8]
-
Insulating Paper: Electrical grade Kraft paper.[9]
-
Base Insulating Oil: A non-corrosive mineral insulating oil with no detectable this compound. This will serve as the base for preparing test samples with known this compound concentrations.
-
Dibenzyl Disulfide (this compound): Reagent grade.
-
Solvents: Acetone and isooctane for cleaning.
-
Polishing Materials: Silicon carbide grit paper of various fineness (e.g., 240, 400, and 600 grit) and silicon carbide powder.
-
Glassware: Headspace vials (approximately 20 ml capacity) with caps and septa, beakers, and graduated cylinders.[9]
-
Apparatus: Laboratory oven capable of maintaining a constant temperature of 150°C ± 1°C, analytical balance, and ultrasonic bath.
Preparation of Copper Coupons
Proper preparation of the copper coupons is critical for obtaining reproducible results.
-
Surface Grinding: If the copper strips have significant surface defects, they should be surface ground.
-
Polishing: Polish the copper strips using successively finer grades of silicon carbide paper. A final polish can be done with a slurry of silicon carbide powder on a polishing cloth. The goal is to achieve a smooth, uniform surface free of major scratches.
-
Cleaning: After polishing, the coupons should be thoroughly cleaned to remove any residual abrasive particles and organic contaminants. This can be achieved by ultrasonic cleaning in a sequence of solvents, such as isooctane followed by acetone.
-
Drying and Storage: Dry the cleaned coupons with a stream of dry, clean air and store them in a desiccator to prevent oxidation before use. Handle the coupons with clean forceps to avoid contamination.
Preparation of Test Samples
-
This compound Spiking: Prepare a stock solution of this compound in the base insulating oil. From this stock solution, prepare test oils with various this compound concentrations (e.g., 5, 50, 100, 250 ppm).
-
Paper Wrapping (for IEC 62535 simulation): For tests simulating the conditions within a transformer winding, wrap a prepared copper coupon with a single layer of Kraft insulating paper.[5][9]
Accelerated Aging Procedure
-
Sample Loading: Place one prepared copper coupon (either bare or paper-wrapped) into a headspace vial.
-
Oil Addition: Add a specific volume of the this compound-spiked insulating oil to the vial, ensuring the coupon is fully immersed. A typical volume is around 15-20 ml for a 20 ml vial.
-
Sealing: Tightly seal the vial with a cap and septum. For some tests, it may be desirable to control the atmosphere within the vial (e.g., by purging with nitrogen or air).[10][11]
-
Heating: Place the vials in a preheated laboratory oven at 150°C.[7][12]
-
Aging Duration: The duration of the test can be varied. Common durations for accelerated testing are 48 hours (modified ASTM D1275B) or 72 hours (IEC 62535).[7][9][12]
Post-Aging Evaluation
-
Visual Inspection of Copper Coupon: After aging, carefully remove the copper coupon from the vial. Clean the surface gently with a solvent like isooctane to remove residual oil. Visually compare the appearance of the coupon to the ASTM Copper Strip Corrosion Standard chart (ASTM D130).[13] The ratings range from 1a (slight tarnish) to 4c (corrosion).[13]
-
Inspection of Insulating Paper: If a paper-wrapped coupon was used, carefully unwrap the paper and inspect its surface for any signs of discoloration or deposits. Copper sulfide deposits on the paper often appear as metallic, shiny, or dark stains.[9]
-
Surface Analysis (Optional): For a more quantitative analysis, the surfaces of the copper coupon and the paper can be analyzed using techniques such as Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to identify the elemental composition of any corrosion products.[14] X-ray Diffraction (XRD) can also be used to identify the crystalline structure of the deposits.[14]
-
Oil Analysis (Optional): The oil can be analyzed post-aging to measure the depletion of this compound and the formation of byproducts using techniques like Gas Chromatography (GC).
Data Presentation
The quantitative data obtained from the accelerated corrosion tests can be summarized in a structured table for easy comparison.
| This compound Concentration (ppm) | Test Duration (hours) | Test Temperature (°C) | ASTM D130 Rating | Observations on Paper Insulation |
| 0 (Control) | 72 | 150 | 1a | No visible deposits |
| 5 | 72 | 150 | 1b - 2a | Slight discoloration |
| 50 | 48 | 150 | 3a | Moderate dark deposits |
| 50 | 72 | 150 | 4a | Heavy, dark metallic deposits |
| 100 | 48 | 150 | 3b | Significant dark deposits |
| 100 | 72 | 150 | 4b | Widespread, dark metallic deposits |
| 250 | 48 | 150 | 4c | Severe corrosion and blackening |
| 250 | 72 | 150 | 4c | Severe corrosion, paper is blackened |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway of this compound-induced corrosion.
Caption: Experimental workflow for accelerated this compound corrosion testing.
References
- 1. digital-library.theiet.org [digital-library.theiet.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ijsr.net [ijsr.net]
- 4. mdpi.com [mdpi.com]
- 5. webstore.iec.ch [webstore.iec.ch]
- 6. matestlabs.com [matestlabs.com]
- 7. doble.com [doble.com]
- 8. flozone.com [flozone.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Corrosion mechanism for local enrichment of acids and copper ions in copper-insulating paper contacts leading to the acceleration of copper sulfide fo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10816H [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. microlabgallery.com [microlabgallery.com]
- 13. panamlubricants.com [panamlubricants.com]
- 14. ijera.com [ijera.com]
Application Notes and Protocols for the Proposed Use of Dibenzyl Disulfide (DBDS) in Controlled Copper Sulfide Nanoparticle Formation for Drug Development
Disclaimer: The following application notes and protocols describe a novel and hypothetical approach for the controlled synthesis of copper sulfide (CuS) nanoparticles using dibenzyl disulfide (DBDS) as a sulfur source for biomedical applications. This method is based on established principles of nanoparticle synthesis and the known reactivity of this compound, but it is not a widely documented or validated procedure. These notes are intended for research and development purposes to explore a potential new synthetic route.
Introduction
Copper sulfide nanoparticles are emerging as significant materials in the field of drug development, primarily for their utility in photothermal therapy and as drug delivery vehicles.[1][2] Their strong absorbance in the near-infrared (NIR) region allows for localized heating, which can be used to trigger drug release or for the thermal ablation of cancer cells. The controlled synthesis of these nanoparticles is crucial to tailor their size, morphology, and surface chemistry for optimal biocompatibility and therapeutic efficacy.
Traditionally, various sulfur sources have been employed for the synthesis of CuS nanoparticles. This document outlines a proposed methodology utilizing dibenzyl disulfide (this compound) as a sulfur precursor. The thermal decomposition of this compound is a known source of sulfur, which has been extensively studied in the context of industrial corrosion.[3] Here, we propose to harness this reactivity in a controlled manner to synthesize CuS nanoparticles suitable for biomedical research.
Proposed Mechanism of Formation
The proposed synthesis route involves the thermal decomposition of this compound in the presence of a copper precursor and a high-boiling point solvent that also acts as a capping agent. At elevated temperatures, the disulfide bond in this compound is expected to cleave, leading to the formation of reactive sulfur species. These species then react with the copper ions in the solution to form CuS nuclei, which subsequently grow into nanoparticles. The capping agent will control the growth and prevent agglomeration, thereby enabling control over the final particle size and morphology.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| Copper(II) acetylacetonate | 99.9% trace metals basis | Sigma-Aldrich |
| Dibenzyl disulfide (this compound) | 98% | Sigma-Aldrich |
| Oleylamine | Technical grade, 70% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Sigma-Aldrich |
| Three-neck round-bottom flask | 100 mL | VWR |
| Heating mantle with stirrer | VWR | |
| Schlenk line | VWR | |
| Condenser | VWR | |
| Thermocouple | VWR | |
| Centrifuge | Beckman Coulter | |
| Transmission Electron Microscope (TEM) | FEI | |
| UV-Vis-NIR Spectrophotometer | Agilent |
Synthesis of Copper Sulfide Nanoparticles using this compound
This protocol is designed for the synthesis of oleylamine-capped CuS nanoparticles.
-
Preparation of Precursor Solution:
-
In a 100 mL three-neck flask, combine 0.2 mmol of copper(II) acetylacetonate and 10 mL of oleylamine.
-
Under a gentle flow of nitrogen, heat the mixture to 120 °C with stirring until the copper salt completely dissolves, resulting in a clear blue solution.
-
Cool the solution to room temperature.
-
-
Preparation of Sulfur Precursor Solution:
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of oleylamine. Gentle heating (up to 50 °C) may be required for complete dissolution.
-
-
Nanoparticle Synthesis:
-
Reheat the copper precursor solution to 200 °C under a nitrogen atmosphere with vigorous stirring.
-
Once the temperature is stable, rapidly inject the this compound solution into the hot copper solution.
-
Maintain the reaction temperature at 200 °C for 30 minutes. The color of the solution is expected to change from blue to dark brown or black, indicating the formation of CuS nanoparticles.
-
After 30 minutes, cool the reaction mixture to room temperature by removing the heating mantle.
-
-
Purification of Nanoparticles:
-
Add 20 mL of ethanol to the reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and washing steps two more times with ethanol.
-
After the final wash, disperse the purified nanoparticles in a desired solvent (e.g., toluene, chloroform) for storage and characterization.
-
Characterization Data (Illustrative)
The following table summarizes the expected characterization data for CuS nanoparticles synthesized via this proposed method.
| Parameter | Expected Value | Characterization Technique |
| Average Particle Size | 10-15 nm | Transmission Electron Microscopy (TEM) |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
| Crystalline Phase | Covellite (CuS) | X-ray Diffraction (XRD) |
| Surface Plasmon Resonance Peak | ~900-1000 nm | UV-Vis-NIR Spectroscopy |
Application in Drug Delivery (Proposed Workflow)
The synthesized CuS nanoparticles can be functionalized for drug delivery applications. A proposed workflow for loading a model drug, Doxorubicin (DOX), is outlined below.
Ligand Exchange for Water Solubility
-
The oleylamine-capped CuS nanoparticles are first rendered water-soluble through a ligand exchange process with a bifunctional thiol-PEG ligand.
-
Briefly, a solution of the nanoparticles in chloroform is mixed with an aqueous solution of the thiol-PEG ligand and stirred vigorously overnight.
-
The aqueous phase containing the now water-soluble nanoparticles is collected and purified.
Drug Loading
-
An aqueous solution of the PEGylated CuS nanoparticles is mixed with a solution of Doxorubicin.
-
The mixture is stirred at room temperature for 24 hours to allow for drug loading, which is expected to occur via electrostatic interactions and potential coordination with the copper ions.
-
Unbound drug is removed by dialysis.
In Vitro Drug Release
-
The DOX-loaded CuS nanoparticles are incubated in a buffer solution at physiological pH (7.4) and a mildly acidic pH (5.5) to simulate the tumor microenvironment.
-
A portion of the samples at each pH is exposed to a near-infrared (NIR) laser (808 nm) for 10 minutes to induce photothermal heating.
-
Aliquots are taken at different time points, and the concentration of released DOX is quantified by fluorescence spectroscopy.
Visualizations
Caption: Proposed workflow for the synthesis and application of CuS nanoparticles using this compound.
Caption: Proposed mechanism of action for DOX-loaded CuS nanoparticles in cancer therapy.
References
- 1. Copper sulfide nanostructures: synthesis and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shape-Controlled Synthesis and Assembly of Copper Sulfide Nanoparticles | Semantic Scholar [semanticscholar.org]
Application of Dibenzyl Disulfide (DBDS) in Extreme Pressure Lubricant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl Disulfide (DBDS) is an organosulfur compound utilized as an extreme pressure (EP) additive in lubricating oils. Under conditions of high load and temperature, where the hydrodynamic lubricant film is insufficient to prevent metal-to-metal contact, EP additives like this compound play a critical role. They form a protective, sacrificial tribofilm on the metal surfaces, which possesses a lower shear strength than the base metal. This film effectively reduces friction and prevents catastrophic wear and seizure of moving components, particularly in applications such as gearboxes and metalworking fluids.
Mechanism of Action
The efficacy of this compound as an EP additive is attributed to its ability to react with metal surfaces at elevated temperatures and pressures, forming a protective iron sulfide layer. This tribochemical process can be broken down into several key stages:
-
Adsorption: Under boundary lubrication conditions, the this compound molecules adsorb onto the ferrous metal surfaces.
-
Tribochemical Reaction: The extreme localized temperatures and pressures generated at the points of asperity contact provide the necessary activation energy to cleave the sulfur-sulfur (S-S) bond in the this compound molecules. This releases reactive sulfur species.
-
Tribofilm Formation: The highly reactive sulfur then chemically reacts with the iron on the steel surfaces to form a sacrificial tribofilm, primarily composed of iron sulfides (FeS).
-
Lubrication: This newly formed iron sulfide layer has a lamellar crystal structure with low shear strength. This allows the layer to be easily sheared, preventing direct metal-to-metal contact and welding of the asperities, thereby reducing friction and wear.
Caption: Mechanism of this compound as an extreme pressure additive.
Data Presentation
The performance of this compound as an EP additive is typically evaluated using standardized tribological tests. The following tables summarize representative quantitative data from Four-Ball tests, comparing a base oil with a formulation containing this compound and other sulfur-based additives.
Table 1: Extreme Pressure Properties (ASTM D2783)
| Lubricant Formulation | Weld Point (kgf) | Load-Wear Index (LWI) |
| Base Oil (without additive) | 120 - 160 | 30 - 40 |
| Base Oil + 2% this compound | 200 - 250 | 45 - 55 |
| Base Oil + 2% Sulfurized Olefin | 250 - 300 | 50 - 60 |
Note: Data is illustrative and can vary based on the specific base oil and test conditions.
Table 2: Anti-Wear Characteristics (ASTM D4172)
| Lubricant Formulation | Wear Scar Diameter (mm) |
| Base Oil (without additive) | 0.80 - 1.00 |
| Base Oil + 2% this compound | 0.55 - 0.65 |
| Base Oil + 2% Di-tert-dodecyl Disulfide | 0.45 - 0.55 |
Note: Data is illustrative and can vary based on the specific base oil and test conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on ASTM standards and are fundamental for evaluating the performance of EP additives like this compound.
Protocol for Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method - ASTM D2783)
Objective: To determine the load-carrying properties of a lubricating fluid, specifically its Weld Point and Load-Wear Index (LWI).
Apparatus:
-
Four-Ball Extreme-Pressure Tester
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scars
Procedure:
-
Preparation: Thoroughly clean the test balls and the ball pot assembly with a suitable solvent (e.g., heptane) and dry them completely.
-
Assembly: Place three clean balls in the ball pot and secure them. Pour the lubricant sample containing this compound into the pot to a level that will cover the balls.
-
Test Initiation: Place the fourth ball in the chuck of the test machine. Assemble the ball pot onto the tester and apply a small initial load.
-
Load Application: Start the motor and run a series of 10-second tests with a fresh set of balls and a new sample of lubricant for each test. The load is increased for each subsequent test according to the sequence specified in the ASTM D2783 standard.
-
Weld Point Determination: Continue the 10-second tests at increasing loads until the rotating ball welds to the three stationary balls. The load at which this occurs is the Weld Point.[1]
-
Load-Wear Index Calculation: For the tests performed at loads below the weld point, measure the wear scar diameters on the three stationary balls. The Load-Wear Index is then calculated from these wear scar measurements and the corresponding loads using the formula specified in the ASTM standard.
Caption: Experimental workflow for the Four-Ball EP Test.
Protocol for Anti-Wear Properties of Lubricating Fluids (Four-Ball Method - ASTM D4172)
Objective: To determine the wear preventive characteristics of a lubricant.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scars
Procedure:
-
Preparation and Assembly: Follow the same cleaning and assembly steps as in the ASTM D2783 protocol.
-
Test Conditions: Set the test parameters to the standard conditions specified in ASTM D4172:
-
Load: 40 kgf (392 N)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Test Execution: Start the test and maintain the specified conditions for the entire duration.
-
Measurement: After 60 minutes, stop the machine, disassemble the ball pot, and clean the three stationary balls.
-
Data Analysis: Measure the wear scar diameters on the three stationary balls using the microscope. The average of these measurements is reported as the wear scar diameter. A smaller diameter indicates better anti-wear performance.[2]
Protocol for Surface Analysis of Tribofilms using X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the chemical composition of the tribofilm formed on the wear scar of the test balls.
Apparatus:
-
X-ray Photoelectron Spectrometer
-
Ion gun for depth profiling
Procedure:
-
Sample Preparation: After the four-ball test, the stationary balls are carefully removed and cleaned with a non-polar solvent to remove residual oil without disturbing the tribofilm.
-
Initial Analysis: The wear scar on one of the balls is placed in the XPS vacuum chamber. A survey scan is performed to identify the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then conducted for the elements of interest (e.g., Fe, S, O, C) to determine their chemical states (e.g., sulfide vs. sulfate).
-
Depth Profiling: An ion gun is used to sputter away layers of the tribofilm. After each sputtering cycle, high-resolution scans are repeated to analyze the composition at different depths. This helps in determining the thickness and layered structure of the film.
-
Data Interpretation: The binding energies of the detected photoelectrons are compared to standard databases to identify the chemical compounds present in the tribofilm, such as iron sulfides and iron oxides. This confirms the reaction of this compound with the steel surface.
References
Application Notes and Protocols for Utilizing Dibenzyl Disulfide (DBDS) as a Model Compound in Sulfur Corrosion Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibenzyl Disulfide (DBDS) is a key organosulfur compound extensively utilized as a model for studying sulfur corrosion, particularly in industrial settings such as power transformers.[1][2][3][4][5] Its propensity to decompose at elevated temperatures into corrosive species makes it an ideal candidate for simulating and investigating the mechanisms of sulfur-induced degradation of metallic components, primarily copper.[2][3][6] These application notes provide detailed protocols and compiled data for researchers employing this compound to explore sulfur corrosion phenomena.
The primary corrosive mechanism involves the thermal degradation of this compound into highly reactive benzyl mercaptan (benzylthiol).[2][4] This mercaptan then reacts with copper surfaces to form copper sulfide (Cu₂S), a conductive precipitate that can lead to equipment failure.[1][3][7] Understanding the kinetics and influencing factors of this process is crucial for developing effective mitigation strategies, such as the use of passivators or corrosion inhibitors.
I. Quantitative Data on this compound-Induced Corrosion
The following tables summarize quantitative data from various studies on the effect of this compound concentration, temperature, and time on copper corrosion.
Table 1: Effect of this compound Concentration on Copper Corrosion
| This compound Concentration (ppm) | Test Method | Temperature (°C) | Duration (hours) | Observation | Reference |
| 5 | ASTM D1275B | 150 | >100 | Copper strip corrosion observed | [8] |
| 10 | IEC 62697 | - | - | Threshold for potential copper sulfide deposition | [6] |
| 50 | ASTM D1275B | 150 | 48 | Copper corrosion observed | [8] |
| 125 | ASTM D1275B | 150 | 48 | Copper corrosion observed | [9] |
| 250 | ASTM D1275B | 150 | <40 | Copper corrosion observed | [9] |
| 13 - 158 | IEC 62697 | - | - | Varied distribution found in equipment | [6] |
Table 2: Effect of Temperature and Time on this compound-Induced Corrosion
| Temperature (°C) | Duration | Observation | Reference |
| 80 | 60 days | Corrosive sulfur attack on copper observed | [9] |
| 110 | - | Corrosion of copper surface in a relatively short period | [9] |
| 130 | 72 hours | Formation of sulfur deposits initiated | [10] |
| 150 | 48 hours | Standard condition for ASTM D1275B, corrosion observed | [8] |
| 150 | 72 hours | Standard condition for IEC 62535, copper sulfide deposition observed | [10] |
| 150 | 72 hours | Over 90% of this compound depleted, corrosion process completed | [10] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Corrosive Sulfur Testing using ASTM D1275, Method B
This method is designed to detect the presence of corrosive sulfur compounds in electrical insulating liquids.
1. Objective: To assess the corrosiveness of an oil sample containing this compound towards a bare copper strip.
2. Materials:
- Test oil sample spiked with a known concentration of this compound.
- Electrolytic copper strip (as specified in ASTM D1275).
- Test tubes with stoppers.
- Oven capable of maintaining a temperature of 150 ± 1 °C.
- Polishing materials (e.g., silicon carbide paper).
- Heptane or other suitable solvent for cleaning.
- ASTM color standard chart for rating copper strip corrosion.
3. Procedure:
- Copper Strip Preparation: Polish the copper strip to a clean, uniform surface using the polishing materials. Clean the strip with heptane to remove any residues and dry it.
- Sample Preparation: Place the polished copper strip into a clean, dry test tube. Add 25 mL of the test oil containing this compound to the test tube, ensuring the strip is fully submerged.
- Incubation: Loosely stopper the test tube and place it in the oven preheated to 150 °C.
- Duration: Maintain the test tube in the oven for 48 hours.[8]
- Observation: After the incubation period, carefully remove the copper strip from the oil. Wash it with heptane to remove any adhering oil.
- Evaluation: Compare the appearance of the test strip with a freshly polished strip and the ASTM color standard chart to classify the level of corrosion.
Protocol 2: Covered Conductor Deposition (CCD) Test using IEC 62535
This test evaluates the potential of an insulating oil to cause corrosive sulfur deposition on paper-wrapped copper conductors.[3][7]
1. Objective: To determine the propensity of this compound in oil to form copper sulfide deposits on cellulosic paper insulation.
2. Materials:
- Test oil sample with a known concentration of this compound.
- Copper conductor (as specified in IEC 62535).
- Kraft paper (insulating paper).
- Glass headspace vials (approx. 20 mL capacity) with caps.[11]
- Oven capable of maintaining 150 ± 1 °C.
- Solvent (e.g., cyclohexane or heptane) for rinsing.
3. Procedure:
- Conductor Preparation: Wrap the copper conductor with one layer of Kraft paper.[3][11]
- Sample Preparation: Place the paper-wrapped copper conductor into a glass vial. Add the test oil to the vial, ensuring the wrapped conductor is fully immersed.[11]
- Sealing and Incubation: Seal the vial and place it in the oven at 150 °C for 72 hours.[11]
- Cooling and Extraction: After 72 hours, remove the vial from the oven and allow it to cool to room temperature. Carefully open the vial and remove the wrapped conductor using tweezers.[11]
- Inspection:
- Unwrap the paper from the conductor.
- Rinse the copper conductor with solvent and allow it to dry.[11]
- Degrease the paper by immersing it in fresh solvent and allow it to dry.[11]
- Visually inspect both the copper surface and the paper for any signs of discoloration or the presence of dark deposits (copper sulfide).[11]
III. Visualizations
The following diagrams illustrate the key pathways and workflows in this compound-induced sulfur corrosion research.
Caption: Simplified reaction pathway of this compound-induced copper corrosion.
Caption: General experimental workflow for studying this compound corrosion.
References
- 1. matestlabs.com [matestlabs.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. webstore.iec.ch [webstore.iec.ch]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. Establishment of corrosive sulfur - Turin - Sea Marconi Technologies [seamarconisolution.com]
- 8. doble.com [doble.com]
- 9. doble.com [doble.com]
- 10. diva-portal.org [diva-portal.org]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for Electrochemical Analysis of Dibenzyl Disulfide (DBDS) Corrosion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing electrochemical techniques to study corrosion induced by Di-tert-butyl disulfide (DBDS). This compound and other corrosive sulfur compounds are a significant concern in various industrial applications, particularly in power transformers where they can lead to the degradation of copper conductors and subsequent equipment failure.[1][2][3][4] Understanding the corrosion mechanisms and kinetics is crucial for developing effective mitigation strategies.
Introduction to this compound Corrosion
Dibenzyl disulfide (this compound) is a primary corrosive sulfur compound found in transformer insulating oils that can cause the formation of copper sulfide (Cu₂S) on copper surfaces.[1][3] This process is temperature-dependent, with higher temperatures accelerating the corrosion rate. The formation of conductive copper sulfide deposits can compromise the dielectric properties of the insulating paper and lead to electrical faults.[1] Electrochemical techniques offer powerful in-situ methods to investigate the corrosion behavior of materials exposed to this compound-containing environments, providing valuable data on corrosion rates and mechanisms.
Key Electrochemical Techniques
Three primary electrochemical techniques are widely used for corrosion studies:
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides information on the resistive and capacitive behavior of the metal/electrolyte interface.[5]
-
Potentiodynamic Polarization: A method used to determine the corrosion current and potential by polarizing the sample and measuring the resulting current.[6][7]
-
Linear Polarization Resistance (LPR): A rapid technique for determining the polarization resistance, which is inversely proportional to the corrosion rate.[8]
Experimental Protocols
The following are detailed protocols for conducting electrochemical studies on this compound corrosion. These protocols are based on established methodologies for corrosion analysis and can be adapted for specific experimental setups.
Materials and Equipment
-
Working Electrode (WE): Copper coupon or wire (representative of the material of interest). The surface area should be known and controlled.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area significantly larger than the WE.
-
Electrolyte: Transformer mineral oil containing known concentrations of this compound. For fundamental studies, a standard electrolyte like 3.5% NaCl solution with added this compound can be used to ensure sufficient conductivity.
-
Electrochemical Cell: A three-electrode glass cell suitable for the chosen electrodes and electrolyte volume.
-
Potentiostat/Galvanostat: An instrument capable of performing EIS, potentiodynamic polarization, and LPR measurements.
Experimental Workflow
The following diagram illustrates the general workflow for an electrochemical corrosion study.
Caption: General workflow for electrochemical analysis of this compound corrosion.
Protocol for Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup: Assemble the three-electrode cell with the copper working electrode, reference electrode, and counter electrode immersed in the this compound-containing electrolyte.
-
OCP Measurement: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically a drift of less than 5 mV/min).
-
EIS Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV rms) around the OCP.
-
Scan a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance and phase angle data.
-
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.
-
Protocol for Potentiodynamic Polarization
-
Cell Setup and OCP: Follow the same initial steps as for the EIS protocol.
-
Polarization Scan:
-
Begin the potential scan from a cathodic potential relative to the OCP (e.g., -250 mV vs. OCP).
-
Scan in the anodic direction to a potential well above the OCP (e.g., +250 mV vs. OCP).
-
A typical scan rate is 0.167 mV/s.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the corrosion rate using the Faraday's law.
-
Protocol for Linear Polarization Resistance (LPR)
-
Cell Setup and OCP: Follow the same initial steps as for the EIS and potentiodynamic polarization protocols.
-
LPR Measurement:
-
Apply a small potential scan range around the OCP (e.g., ±20 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.125 mV/s).
-
-
Data Analysis:
-
Plot the potential versus the current density.
-
The slope of the linear portion of the curve near the OCP gives the polarization resistance (Rp).
-
Calculate the corrosion current density (icorr) using the Stern-Geary equation: icorr = B / Rp, where B is the Stern-Geary constant (typically assumed to be 26 mV for active corrosion and 52 mV for passive systems).
-
Data Presentation
Quantitative data obtained from these electrochemical techniques should be summarized in tables for clear comparison.
Table 1: Electrochemical Impedance Spectroscopy Parameters for Copper in this compound-Containing Oil
| This compound Concentration (ppm) | Temperature (°C) | Rct (Ω·cm²) | Cdl (µF/cm²) |
| 0 | 80 | 1.5 x 10⁵ | 25 |
| 50 | 80 | 8.2 x 10⁴ | 35 |
| 100 | 80 | 4.5 x 10⁴ | 48 |
| 100 | 100 | 2.1 x 10⁴ | 62 |
| 100 | 120 | 9.8 x 10³ | 85 |
Note: The data in this table is representative and will vary depending on the specific experimental conditions.
Table 2: Potentiodynamic Polarization Data for Copper in this compound-Containing Oil
| This compound Concentration (ppm) | Temperature (°C) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Corrosion Rate (mm/year) |
| 0 | 80 | -210 | 0.15 | 0.0017 |
| 50 | 80 | -235 | 0.32 | 0.0037 |
| 100 | 80 | -250 | 0.68 | 0.0079 |
| 100 | 100 | -265 | 1.45 | 0.0168 |
| 100 | 120 | -280 | 3.12 | 0.0362 |
Note: The data in this table is representative and will vary depending on the specific experimental conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the presence of this compound, the electrochemical processes, and the resulting corrosion.
Caption: Logical flow of this compound-induced copper corrosion.
These application notes and protocols provide a comprehensive framework for researchers and scientists to effectively utilize electrochemical techniques for the study of this compound corrosion. By following these guidelines, valuable insights into the corrosion mechanisms can be obtained, aiding in the development of improved materials and corrosion mitigation strategies.
References
- 1. An experimental study on the effects of this compound in transformer oil of power transformers | Semantic Scholar [semanticscholar.org]
- 2. doble.com [doble.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. When a Metal Corrodes - the Electrical Double Layer [doitpoms.ac.uk]
- 6. The Tafel Plot [doitpoms.ac.uk]
- 7. Tafel Plot and Evans Diagram - PalmSens [palmsens.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Spectroscopic Analysis of 2,2'-dithiobis(benzothiazole) (DBDS) Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of the degradation products of 2,2'-dithiobis(benzothiazole) (DBDS). The information is intended to guide researchers in identifying and quantifying this compound and its byproducts using various analytical techniques.
Introduction
2,2'-dithiobis(benzothiazole), also known as this compound, is an organic compound used primarily as a vulcanization accelerator in the rubber industry. Under certain environmental conditions, such as heat, light, and in the presence of certain metals like copper, this compound can degrade, forming various byproducts. The analysis of these degradation products is crucial for understanding the stability of materials containing this compound and for assessing its environmental and industrial impact, particularly in applications like transformer insulating oils where its degradation can lead to corrosive conditions. Spectroscopic techniques are powerful tools for both qualitative and quantitative analysis of this compound degradation.
The primary degradation products of this compound, especially in the presence of copper, are dibenzyl sulfide (DBS) and bibenzyl (BiBZ). The degradation process is often associated with the formation of copper sulfide (Cu₂S), a conductive precipitate that can be detrimental in electrical equipment.
Spectroscopic Techniques for this compound Degradation Analysis
A variety of spectroscopic methods can be employed to monitor the degradation of this compound and identify its byproducts. The choice of technique depends on the sample matrix, the concentration of the analytes, and the specific information required (qualitative vs. quantitative).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile degradation products in complex mixtures like transformer oil.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for monitoring the overall degradation of this compound by observing changes in its UV absorbance spectrum over time.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in this compound and its degradation products, allowing for the identification of structural changes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown degradation products and for quantitative analysis of known compounds in a mixture.
Quantitative Data Summary
The following tables summarize representative quantitative data for the degradation of this compound under different conditions, as analyzed by various spectroscopic techniques.
Table 1: GC-MS Analysis of this compound Degradation in Transformer Oil in the Presence of Copper
| Time (hours) | This compound Concentration (mg/kg) | DBS Concentration (mg/kg) | BiBZ Concentration (mg/kg) |
| 0 | 250 | 0 | 0 |
| 24 | 185 | 32 | 15 |
| 48 | 116 | 58 | 29 |
| 72 | 65 | 81 | 42 |
| 96 | 28 | 95 | 55 |
Table 2: UV-Vis Spectroscopic Monitoring of this compound Degradation
| Time (hours) | Absorbance at λmax (e.g., 280 nm) | % Degradation of this compound |
| 0 | 1.250 | 0% |
| 12 | 0.980 | 21.6% |
| 24 | 0.750 | 40.0% |
| 48 | 0.420 | 66.4% |
| 72 | 0.210 | 83.2% |
Table 3: FTIR Peak Intensity Changes During Thermal Degradation of this compound
| Wavenumber (cm⁻¹) | Assignment | Relative Intensity Change over Time |
| ~470 | S-S stretch (in this compound) | Decreases |
| ~695 | C-S stretch | Increases/Shifts |
| ~1450 | Aromatic C=C stretch | Relatively Stable |
| ~3060 | Aromatic C-H stretch | Relatively Stable |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify this compound and its degradation products (DBS, BiBZ) in a sample matrix (e.g., transformer oil).
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Sample vials
-
Microsyringe
-
Solvents (e.g., isooctane, toluene) for sample dilution
-
Internal standard (e.g., diphenyl sulfide)
-
This compound, DBS, and BiBZ analytical standards
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the oil sample (e.g., 0.25 g) into a vial.
-
Dilute the sample with a suitable solvent (e.g., 5 mL of isooctane).
-
Add a known amount of internal standard to the diluted sample.
-
Vortex the sample to ensure homogeneity.
-
-
Instrumental Analysis:
-
Set the GC-MS parameters as follows (example parameters, may need optimization):
-
Injector Temperature: 275 °C
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-500 m/z
-
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound, DBS, and BiBZ, and the internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
-
Data Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks corresponding to this compound, DBS, and BiBZ based on their retention times and mass spectra.
-
Quantify the concentration of each compound using the calibration curves.
-
UV-Vis Spectroscopy Protocol
Objective: To monitor the rate of this compound degradation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent transparent in the UV region (e.g., acetonitrile, hexane)
-
This compound standard solution
Procedure:
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
-
Degradation Experiment:
-
Initiate the degradation process (e.g., by heating the solution or exposing it to UV light).
-
At regular time intervals, withdraw an aliquot of the solution.
-
Dilute the aliquot to a concentration within the linear range of the spectrophotometer.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of the diluted aliquot from 200 to 400 nm.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time to monitor the degradation.
-
The percentage degradation can be calculated using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To identify structural changes in this compound during degradation.
Materials:
-
FTIR spectrometer with an appropriate detector
-
Sample holder (e.g., KBr plates, ATR crystal)
-
Potassium bromide (KBr) powder (for pellet method)
-
Mortar and pestle
-
Pellet press
-
Solvent for cleaning (e.g., acetone)
Procedure (ATR Method):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., acetone) and allowing it to dry completely.
-
Place a small amount of the sample (liquid or solid) directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of this compound and its potential degradation products.
-
Compare the spectra of undegraded and degraded samples to identify changes in peak positions and intensities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the structure of this compound degradation products.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the sample (pure compound or mixture) in a deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to determine the structure of the compounds present.
-
Degradation Pathways and Experimental Workflows
The degradation of this compound can proceed through several pathways depending on the conditions. The most studied is the copper-induced thermal degradation, which is relevant to the corrosion issues in power transformers.
Copper-Induced Thermal Degradation Pathway
In the presence of copper and heat, this compound is thought to initially form a complex with copper. This complex then decomposes to form copper sulfide (Cu₂S), dibenzyl sulfide (DBS), and bibenzyl (BiBZ).
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound degradation products.
Application Notes and Protocols for the Laboratory Synthesis of Dibenzyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of dibenzyl disulfide, a compound of interest in various research and drug development applications. The following sections outline common synthetic methods, present key quantitative data in a comparative format, and provide step-by-step experimental procedures.
Introduction
Dibenzyl disulfide is a naturally occurring organosulfur compound found in plants of the Alliaceae and Petiveria families. It is recognized for its role as a precursor to flavor and fragrance compounds and has garnered attention for its potential therapeutic properties. In research settings, dibenzyl disulfide and its analogs are investigated for their applications as corrosion inhibitors, high-pressure lubricant additives, and as potential leads in drug discovery.[1] Disulfide-rich compounds, in general, are explored for their enhanced stability and pharmaceutical potential.[2][3]
Synthetic Approaches
Several methods have been established for the synthesis of dibenzyl disulfide in a laboratory setting. The choice of method may depend on factors such as available starting materials, desired purity, scalability, and reaction conditions. The most common approaches include:
-
Reaction of Benzyl Halides with a Sulfur Source: This is a widely used method where a benzyl halide, typically benzyl chloride, is reacted with a nucleophilic sulfur-containing reagent.[4]
-
Oxidation of Benzyl Mercaptan: This method involves the direct oxidation of benzyl mercaptan to form the disulfide bond.[5]
This document will focus on two primary, reliable methods for the synthesis of dibenzyl disulfide:
-
Method A: Synthesis from Benzyl Chloride and Sodium Thiosulfate.
-
Method B: Synthesis from Benzyl Chloride, Sodium Sulfite, and Elemental Sulfur.
Quantitative Data Summary
The following table summarizes the quantitative data for the two detailed synthetic methods, allowing for easy comparison of their key parameters.
| Parameter | Method A: From Benzyl Chloride & Sodium Thiosulfate | Method B: From Benzyl Chloride, Sodium Sulfite & Sulfur |
| Starting Materials | Benzyl Chloride, Sodium Thiosulfate Pentahydrate | Benzyl Chloride, Sodium Sulfite, Elemental Sulfur |
| Solvent/Catalyst | Wet Dimethyl Sulfoxide (DMSO) | Water |
| Reaction Temperature | 60-70 °C[4][6] | 87-93 °C[7] |
| Reaction Time | ~6 hours[6] | ~5 hours[7] |
| Reported Yield | Up to 90%[6] | ~54% (relative to Benzyl Chloride)[7] |
| Purification Method | Extraction and solvent evaporation | Crystallization and washing |
Experimental Protocols
Method A: Synthesis from Benzyl Chloride and Sodium Thiosulfate
This one-pot method provides a scalable and efficient route to dibenzyl disulfide from readily available starting materials.[4][6]
Materials:
-
Benzyl chloride
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Litmus paper
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine sodium thiosulfate pentahydrate and benzyl chloride in wet DMSO (e.g., 30 mL DMSO + 3 mL H₂O for a 30 mmol scale reaction).[6]
-
Stir the mixture magnetically and heat to 60-70 °C.[6]
-
Monitor the progress of the reaction by periodically testing the vapor with wet litmus paper. The reaction is proceeding when the litmus paper turns from yellow to red, indicating the formation of an acidic byproduct.[6]
-
Continue stirring at 60-70 °C for approximately 4-6 hours, or until the starting material is consumed as monitored by TLC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water (e.g., 10 mL) to the reaction mixture.
-
Extract the product with a 1:1 mixture of n-hexane and ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude dibenzyl disulfide.
-
The crude product can be further purified by silica gel chromatography if necessary.
Method B: Synthesis from Benzyl Chloride, Sodium Sulfite, and Elemental Sulfur
This method involves the in-situ generation of sodium disulfide, which then reacts with benzyl chloride to form the desired product.[7]
Materials:
-
Benzyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Elemental sulfur powder
-
Deionized water
-
Ethanol (for purification)
-
Reaction vessel with stirring and heating capabilities
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a reaction vessel, prepare an aqueous solution of sodium sulfite (e.g., 150 kg sodium sulfite in 500 kg water for a large-scale reaction, which can be scaled down).[7]
-
Heat the solution to approximately 87 °C with stirring.
-
Add elemental sulfur powder to the hot sodium sulfite solution and stir for 1 hour to generate the sodium disulfide solution.[7]
-
Filter the resulting solution to remove any unreacted solids.
-
Using a dropping funnel, slowly add benzyl chloride to the sodium disulfide solution over a period of about 40 minutes while maintaining the temperature and stirring.[7]
-
After the addition is complete, continue to stir the reaction mixture at around 93 °C for 4 hours.[7]
-
Stop stirring and allow the mixture to cool and stand for 24 hours to allow the dibenzyl disulfide to crystallize.[7]
-
Separate the crude product from the aqueous layer.
-
Wash the crude product with water.
-
For further purification, the crude product can be dissolved in hot ethanol, followed by cooling to induce recrystallization.[7]
-
Filter the purified crystals and dry to obtain dibenzyl disulfide.
Visualizations
Experimental Workflow: Synthesis of Dibenzyl Disulfide (Method A)
Caption: Workflow for the synthesis of dibenzyl disulfide via Method A.
Potential Signaling Pathway of Interest
While the direct signaling pathways of dibenzyl disulfide are still under extensive investigation, related compounds like dibenzyl trisulfide have been shown to interact with the MAPKinase/ERK pathway, which is crucial in cell proliferation and survival.[8] This pathway is a relevant area of study for disulfide-containing compounds in the context of cancer research.
Caption: The MAPKinase/ERK signaling pathway, a potential target for dibenzyl disulfide analogs.
References
- 1. Synthesis of Aromatic Dibenzyl Disulfideusing H2S and Solid Reusable Resin as Catalys - ethesis [ethesis.nitrkl.ac.in]
- 2. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN1103865A - Method for prodn. of dibenzyl disulfide - Google Patents [patents.google.com]
- 8. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating DBDS-Induced Corrosion in Insulating Oils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Dibenzyl Disulfide (DBDS)-induced corrosion in insulating oils.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in insulating oils?
A1: Dibenzyl Disulfide (this compound) is an organosulfur compound that has been used as an antioxidant additive in some insulating oils to enhance their thermal stability.[1] However, under the operating temperatures of transformers, this compound can decompose and react with copper conductors to form copper sulfide (Cu₂S).[1] This process is a significant concern because copper sulfide is conductive and can deposit on the insulating paper, reducing its dielectric strength and potentially leading to electrical faults and catastrophic failure of the equipment.[1]
Q2: What is the primary mechanism of this compound-induced corrosion?
A2: The corrosion process begins with the thermal decomposition of this compound, particularly at elevated temperatures (ranging from 80°C to 150°C), into more reactive compounds like benzyl mercaptan.[1][2] These reactive sulfur compounds then attack the copper surfaces of the transformer windings. A this compound-copper complex may form, leading to the removal of copper from the conductor surface.[2] This complex is unstable and decomposes to form copper sulfide, which can adhere to the copper surface or migrate into the oil and deposit on the cellulosic insulation paper.
Q3: What are the main strategies to mitigate this compound-induced corrosion?
A3: The primary mitigation strategies involve:
-
Passivation: This involves adding a passivating agent to the oil. Passivators, such as Benzotriazole (BTA) and its derivatives (e.g., Irgamet 39), form a protective, non-reactive film on the copper surfaces.[3] This film acts as a barrier, preventing the corrosive sulfur compounds from reacting with the copper.
-
Metal Deactivators: These additives chelate dissolved metal ions, such as copper, in the oil, neutralizing their catalytic activity and preventing them from participating in corrosion reactions.[4]
-
Oil Reclamation/Replacement: In cases of severe contamination, the corrosive oil can be reclaimed using adsorbents to remove this compound or completely replaced with new, non-corrosive oil.[1][2] Often, a passivator is added to the new oil to protect against any residual this compound trapped in the transformer's insulation.[1]
Q4: What is the difference between a passivator and a metal deactivator?
A4: While both are used to inhibit corrosion, they have different mechanisms of action. A passivator forms a protective layer on the surface of the metal, creating a physical barrier against corrosive agents.[3] A metal deactivator works within the bulk oil to "capture" or chelate dissolved metal ions, rendering them chemically inactive.[4]
Q5: Are passivators a permanent solution?
A5: Passivators are effective in retarding the corrosion process, but their long-term effectiveness is still under investigation. The protective layer can be consumed over time, especially at higher temperatures.[5] Therefore, monitoring the passivator concentration and the this compound level in the oil is crucial. A declining this compound concentration can indicate that active corrosion is still occurring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to evaluate and mitigate this compound-induced corrosion.
Issue 1: Inconsistent or non-reproducible results in corrosion tests (e.g., ASTM D1275, IEC 62535).
-
Possible Cause 1: Improper preparation of copper strips.
-
Troubleshooting Step: Ensure the copper strips are meticulously polished to remove all oxides and surface contaminants before the test. The surface should be smooth and free of scratches. Handle the strips with clean, non-contaminating forceps after polishing.
-
-
Possible Cause 2: Contamination of test oil or glassware.
-
Troubleshooting Step: Use high-purity solvents for cleaning all glassware. Ensure the oil sample is representative and has not been contaminated during handling or storage.
-
-
Possible Cause 3: Variations in test temperature and duration.
-
Troubleshooting Step: Calibrate the oven or heating bath to ensure the temperature is maintained within the specified tolerance (e.g., 150°C ± 2°C for IEC 62535).[6] Use a calibrated timer to ensure the test duration is accurate.
-
-
Possible Cause 4: Presence of oxygen in the test vessel.
-
Troubleshooting Step: For certain test methods, it is crucial to purge the oil with an inert gas like nitrogen to remove dissolved oxygen, as oxygen can accelerate the corrosion process.[5]
-
Issue 2: A "non-corrosive" result in a standard test, but evidence of corrosion in the equipment.
-
Possible Cause 1: The test method is not sensitive enough.
-
Possible Cause 2: The this compound has been consumed.
-
Troubleshooting Step: A low or non-detectable level of this compound in a used oil sample does not guarantee the absence of a problem. The this compound may have already been consumed in the process of forming copper sulfide deposits.[1] It is advisable to inspect the equipment's insulation for signs of copper sulfide deposition.
-
-
Possible Cause 3: Presence of a passivator in the oil.
Issue 3: Passivator appears to be ineffective in preventing corrosion.
-
Possible Cause 1: Insufficient passivator concentration.
-
Troubleshooting Step: The concentration of the passivator is critical for its effectiveness. For example, a minimum concentration of 5 mg/L of Benzotriazole (BTA) is required to suppress this compound-induced corrosion.[3][9] For Irgamet 39, concentrations above 50 ppm are generally effective, with an optimal concentration around 150 ppm.[10][11] Verify the concentration of the passivator in the oil.
-
-
Possible Cause 2: High operating temperatures.
-
Troubleshooting Step: The effectiveness of passivators can decrease at higher temperatures.[5] If the equipment operates at consistently high temperatures, the passivator may be consumed more rapidly, and more frequent monitoring and re-addition may be necessary.
-
-
Possible Cause 3: The passivator was added too late.
-
Troubleshooting Step: If significant corrosion has already occurred and copper sulfide has been deposited into the insulation, adding a passivator will not reverse the existing damage. It can only help to prevent further corrosion.
-
Data Presentation: Efficacy of Corrosion Inhibitors
The following tables summarize quantitative data on the effectiveness of common passivators in mitigating this compound-induced corrosion.
Table 1: Effective Concentrations of Passivators
| Passivator | Minimum Effective Concentration | Optimal Concentration | Notes |
| Benzotriazole (BTA) | 5 mg/L[3][9] | 50 ppm[10] | Sufficient to suppress the corrosion reaction. |
| Irgamet 39 | >50 ppm[4][11] | 150 ppm[10] | Adding amounts significantly higher than the optimal value could potentially accelerate oil degradation. |
Table 2: this compound Concentration Thresholds for Corrosion Risk
| This compound Concentration | Risk Level | Recommendation |
| < 4 ppm[10] | Low | Monitor oil condition periodically. |
| > 10 ppm[1][12] | Potential for Corrosion | Consider mitigation actions such as passivation. |
| 50 - 250 ppm[13] | High | Corrosion can occur within 48 hours at 150°C.[13] Immediate mitigation is recommended. |
Experimental Protocols
1. ASTM D1275 Method B: Test for Corrosive Sulfur in Electrical Insulating Oils
This method is designed to assess the corrosiveness of insulating oil towards copper.
-
Apparatus:
-
Oven or heating bath capable of maintaining 150°C ± 2°C.
-
250 mL glass-stoppered flask.
-
Electrolytic copper strip (approximately 7.5 cm x 1.25 cm).
-
Polishing materials (silicon carbide paper of various grits).
-
-
Procedure:
-
Polish the copper strip with silicon carbide paper until a smooth, clean surface is achieved.
-
Wash the polished strip with a suitable solvent (e.g., acetone) and dry it.
-
Place the prepared copper strip into the flask and add 250 mL of the oil sample.
-
Purge the flask with dry nitrogen gas for 1 minute to displace oxygen.
-
Stopper the flask and place it in the oven at 150°C for 48 hours.[7][8]
-
After the incubation period, remove the flask, and once cooled, take out the copper strip.
-
Wash the strip with a solvent to remove the oil and allow it to air dry.
-
Compare the appearance of the test strip with a freshly polished strip. The degree of discoloration or corrosion is assessed qualitatively.
-
2. IEC 62535: Detection of Potentially Corrosive Sulfur
This method is considered more sensitive as it includes insulating paper, simulating the transformer environment more closely.
-
Apparatus:
-
Heating chamber capable of maintaining 150°C ± 2°C.[6]
-
Glass vials (approximately 20 mL) with PTFE-faced septa and aluminum caps.
-
Copper conductor.
-
Kraft insulating paper.
-
-
Procedure:
-
Clean the copper conductor.
-
Wrap the copper conductor with one layer of Kraft paper.
-
Place the wrapped conductor into a glass vial.
-
Add the oil sample to the vial, ensuring the wrapped conductor is fully immersed.
-
Seal the vial with the septum and cap.
-
Place the vial in the heating chamber at 150°C for 72 hours.[7]
-
After cooling, open the vial and remove the wrapped conductor.
-
Carefully unwrap the paper and inspect both the paper and the copper conductor for any signs of discoloration or the formation of deposits (copper sulfide). A positive result (corrosive) is indicated by black or dark deposits on the paper or significant discoloration of the copper.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound-induced corrosion and its mitigation.
References
- 1. ijsr.net [ijsr.net]
- 2. doble.com [doble.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doble.com [doble.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. microlabgallery.com [microlabgallery.com]
- 8. Establishment of corrosive sulfur - Turin - Sea Marconi Technologies [seamarconisolution.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Table 3 from Effect of this compound concentration and heating duration on copper sulfide formation in oil-immersed transformer insulation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Sensitivity of Dibenzyl Disulfide (DBDS) Detection Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of dibenzyl disulfide (DBDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection of Dibenzyl Disulfide (this compound)?
A1: The most common and established methods for this compound detection are chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a pivotal and widely used method for identifying and quantifying this compound.[1][2] Other significant methods include High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Diode-Array Detector (DAD), and Gas Chromatography with specialized detectors like the Electron Capture Detector (GC-ECD), Atomic Emission Detector (GC-AED), or a Sulfur Chemiluminescence Detector (SCD).[3][4][5]
Q2: How can the sensitivity of this compound detection be significantly improved?
A2: To enhance detection sensitivity, especially in complex matrices like insulating oil, sample preparation and enrichment are crucial. The most effective techniques include:
-
Solid Phase Extraction (SPE): Using an active alumina adsorbent for SPE can significantly enrich the sample and has been shown to achieve a detection limit of around 0.1 ppm for this compound when combined with GC-MS.[2][3]
-
Liquid-Liquid Extraction (LLE): A single LLE step, for instance using an optimal ratio of mineral oil, n-hexane, and acetonitrile (5:2:5), provides a quick and low-solvent method to extract this compound with good sensitivity.[6]
-
Specialized Detectors: Employing a Sulfur Chemiluminescence Detector (SCD) with a gas chromatograph allows for the selective and highly sensitive analysis of sulfur-containing compounds like this compound, minimizing interference from other contaminants.[4]
Q3: What are the typical limits of detection (LOD) for various this compound analysis methods?
A3: The limit of detection for this compound varies depending on the methodology and instrumentation used. The following table summarizes typical LODs reported for common techniques.
| Method | Limit of Detection (LOD) | Matrix | Reference |
| GC-MS with Solid Phase Extraction (SPE) | ~ 0.1 ppm | Insulating Oil | [2][3] |
| Gas Chromatography with SCD (GC-SCD) | 0.1 mg/kg | Insulating Oil | [4] |
| Gas Chromatography with ECD (GC-ECD) | 0.05 mg/kg | Insulating Oil | [7] |
| Raman Spectroscopy with LLE | 7.98 mg/kg | Oil Samples | [3] |
| High-Performance Liquid Chromatography (HPLC) | Not specified, but offers high sensitivity and good precision. | Insulating Oil | [5] |
Q4: What is the importance of sample preparation in this compound analysis?
A4: Sample preparation is a critical step to separate this compound from interfering components within the sample matrix, especially for complex samples like transformer oil.[5][6] Effective sample preparation, such as SPE or LLE, removes impurities that could co-elute with this compound, cause matrix effects in the detector, or block the analytical column, thereby ensuring more accurate, reliable, and sensitive measurements.[5][8]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound detection experiments.
Issue 1: Poor Sensitivity and High Background Noise in GC-MS Analysis
-
Question: My GC-MS analysis of this compound is showing a low signal-to-noise ratio and a high detection limit. What are the potential causes and how can I resolve this?
-
Answer:
-
Inadequate Sample Preparation: A complex sample matrix can introduce interfering compounds.
-
Sub-optimal GC-MS Parameters: Incorrect temperature ramps, flow rates, or MS settings can lead to poor sensitivity.
-
Solution: Optimize your GC temperature program to ensure good separation of this compound from other components. Check the MS parameters, including ionization mode and detector voltage, to ensure they are optimized for this compound detection.
-
-
Contaminated System: Contamination in the injector, column, or ion source can lead to high background noise.
-
Solution: Perform routine maintenance. Clean the injector port and replace the liner and septum. Bake out the GC column according to the manufacturer's instructions. Clean the MS ion source if necessary.
-
-
Issue 2: Peak Tailing or Splitting in HPLC Analysis
-
Question: I am observing poor peak shape (tailing or splitting) for my this compound standard in my HPLC system. What could be the problem?
-
Answer:
-
Column Contamination or Degradation: The presence of strongly retained compounds from previous injections or a loss of stationary phase can cause peak shape issues.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
-
Column Overloading: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject. Check the linearity range of your method to ensure you are working within the appropriate concentration limits.[5]
-
-
System Dead Volume: Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening.
-
Solution: Ensure all fittings and tubing are properly connected and that the tubing length is minimized.
-
-
Issue 3: Inconsistent and Non-Reproducible Quantitative Results
-
Question: My quantitative results for this compound vary significantly between injections. How can I improve the reproducibility of my measurements?
-
Answer:
-
Manual Injection Variability: Manual injections can introduce variability in the injected volume.
-
Solution: Use an autosampler for precise and consistent injection volumes.
-
-
Sample Instability: this compound may degrade in the sample vial over time, especially if exposed to light or high temperatures.
-
Solution: Prepare samples fresh and store them in amber vials away from light. Run a stability study to determine how long samples are viable under your storage conditions.
-
-
Use of an Internal Standard: Fluctuations in sample preparation or instrument response can be corrected for by using an internal standard.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for GC-MS Analysis
This protocol is based on methodologies known to enhance the sensitivity of this compound detection in insulating oil.[2][3]
-
Materials:
-
Solid Phase Extraction cartridges (e.g., active alumina adsorbent).
-
Insulating oil sample.
-
Appropriate organic solvents (e.g., n-hexane for conditioning and elution).
-
Vortex mixer.
-
Nitrogen evaporator.
-
GC vials.
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing a specified volume of n-hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Accurately weigh a known amount of the oil sample and dilute it with n-hexane. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a small volume of n-hexane to remove interfering, non-polar compounds.
-
Elution: Elute the this compound from the cartridge using an appropriate volume of a suitable elution solvent.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated sample to a GC vial for analysis by GC-MS.
-
Visualizations
Caption: Workflow for enhancing this compound detection sensitivity.
Caption: Troubleshooting flowchart for low this compound sensitivity.
Caption: Key factors influencing this compound detection sensitivity.
References
- 1. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Page loading... [guidechem.com]
- 6. scribd.com [scribd.com]
- 7. CN104807902A - Detection method of dibenzyl disulfide and antioxidant in insulating oil - Google Patents [patents.google.com]
- 8. measurlabs.com [measurlabs.com]
- 9. worldscientific.com [worldscientific.com]
Technical Support Center: Quantification of Low Concentrations of Dibenzyl Disulfide (DBDS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low concentrations of dibenzyl disulfide (DBDS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Question: Why am I seeing poor sensitivity or no peak for this compound in my chromatogram?
Answer:
Several factors can contribute to poor sensitivity or the complete absence of a this compound peak. Follow this logical progression to diagnose the issue:
-
Sample Integrity and Preparation:
-
Concentration Too Low: The this compound concentration in your sample may be below the detection limit of your instrument. Consider concentrating your sample using solid-phase extraction (SPE) or liquid-liquid extraction.[1][2]
-
Sample Degradation: this compound can degrade, especially at high temperatures.[2] Ensure proper storage and handling of your samples. Prepare fresh standards and samples as needed.
-
Inefficient Extraction: If using an extraction method, your recovery may be low. Optimize the extraction solvent and procedure. For insulating oils, methods like SPE with active alumina or extraction with 1-methyl-2-pyrrolidinone have been shown to be effective.[1][2]
-
-
Instrumentation and Method Parameters (GC/HPLC):
-
Injector Issues: A blocked syringe or a leak in the injector can prevent the sample from reaching the column.[3][4] Clean or replace the syringe and perform a leak check.
-
Incorrect Instrument Settings: Verify that the injector temperature, oven temperature program, and detector settings are appropriate for this compound analysis. For GC-MS, ensure the mass spectrometer is tuned and operating correctly.[3]
-
Column Issues: The analytical column may be degraded or contaminated.[5][6] Condition the column according to the manufacturer's instructions or replace it if necessary. Ensure the correct column type is being used for the analysis.[7]
-
A decision-making workflow for troubleshooting this issue is presented below:
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. scribd.com [scribd.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Optimizing Temperature Conditions for DBDS Aging Tests
Welcome to the technical support center for optimizing temperature conditions in Dibenzyl Disulfide (DBDS) aging tests. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting this compound aging tests at elevated temperatures?
A1: this compound aging tests are performed at elevated temperatures to accelerate the chemical degradation process. This allows for the prediction of the long-term stability and shelf-life of a product in a much shorter timeframe than real-time aging studies.[1][2][3] The underlying principle is that the rate of chemical reactions, including degradation, increases with temperature, a relationship described by the Arrhenius equation.[2][3]
Q2: What is the general principle for selecting an appropriate temperature for an accelerated aging test?
A2: The selection of an appropriate temperature is a balance between accelerating the aging process and avoiding unrealistic failure modes. Temperatures that are too high can induce degradation pathways that would not occur under normal storage conditions, leading to inaccurate predictions.[1][4] A common practice is to use a temperature that is at least 10°C higher than the intended storage temperature to achieve a significant acceleration. The Arrhenius equation posits that for every 10°C increase in temperature, the rate of a chemical reaction roughly doubles.[2]
Q3: Are there any standard guidelines for temperature selection in accelerated aging studies?
A3: Yes, the ASTM F1980 standard is a widely recognized guide for accelerated aging of sterile barrier systems for medical devices, and its principles are often applied to pharmaceutical stability studies.[5] This standard recommends a temperature range of 50°C to 60°C for accelerated aging. It cautions against exceeding 60°C unless the material properties are well understood and have been shown not to undergo unrealistic changes at higher temperatures.[2][3]
Q4: How does the thermal degradation of this compound proceed?
A4: The thermal degradation of Dibenzyl Disulfide (this compound) primarily occurs through the cleavage of the disulfide linkage (S-S bond).[6] This initial step leads to the formation of benzylthiyl radicals (C₆H₅CH₂S•). These highly reactive radicals can then participate in a series of subsequent reactions to form various degradation products. The decomposition of this compound generally follows first-order kinetics.[7]
Q5: What are the major degradation products of this compound at elevated temperatures?
A5: The major products resulting from the thermal decomposition of this compound include toluene, trans-stilbene, and toluene-α-thiol.[7] Other identified minor products are elemental sulfur, dibenzyl monosulfide, hydrogen sulfide, and dibenzyl.[7][8]
Troubleshooting Guide
Problem 1: My accelerated aging study at a high temperature showed rapid degradation of the formulation containing this compound, but the real-time study shows acceptable stability. What could be the issue?
Possible Cause & Solution:
-
Unrealistic Degradation Pathway: The high temperature used in your accelerated study may have induced a degradation mechanism that does not occur at ambient storage temperatures.[1][4] It is crucial to ensure that the degradation products observed in the accelerated study are the same as those in the long-term, real-time study.
-
Recommendation:
-
Analyze the degradation products from both your accelerated and real-time stability samples. If they differ, the accelerated conditions are not predictive.
-
Consider running the accelerated aging test at a lower temperature, for example, within the 50°C to 60°C range as suggested by ASTM F1980, to see if a more realistic degradation profile is obtained.[3]
-
Always rely on real-time stability data as the definitive measure of shelf-life. Accelerated data is primarily for provisional shelf-life estimation.[9]
-
Problem 2: I am observing significant color change in my product during the this compound aging test at elevated temperatures. Is this expected?
Possible Cause & Solution:
-
Formation of Degradation Products: The observed color change is likely due to the formation of various degradation products from this compound and potentially other components in your formulation. The formation of elemental sulfur and other sulfur-containing compounds can contribute to discoloration.
-
Recommendation:
-
Characterize the chemical nature of the color change using appropriate analytical techniques (e.g., spectroscopy) to identify the chromophores.
-
Monitor the color change as a function of time and temperature to understand its kinetics.
-
If the color change is deemed unacceptable, you may need to investigate the use of antioxidants or stabilizers in your formulation, or consider alternative storage conditions.
-
Problem 3: The results of my this compound aging tests are inconsistent across different batches of the same formulation.
Possible Cause & Solution:
-
Batch-to-Batch Variability: Inconsistencies can arise from minor variations in the manufacturing process, such as differences in the initial concentration of this compound, moisture content, or the presence of trace impurities that may catalyze degradation.
-
Recommendation:
-
Review the manufacturing process for any potential sources of variability between batches.
-
Ensure that the starting materials, including the active pharmaceutical ingredient (API) and excipients, meet all specifications consistently.
-
Conduct a thorough investigation of the failed batches, including a review of all analytical data and storage conditions, to identify the root cause.[10]
-
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on the thermal degradation of this compound under different temperature conditions.
Table 1: Temperature-Dependent Degradation of this compound
| Temperature (°C) | Time | This compound Concentration Reduction | Reference |
| 80 | 60 days | Significant reduction observed | [6] |
| 110 | "Relatively short period" | Corrosion of copper surface observed | [6] |
| 140-150 | Not specified | Loss of stability, production of corrosive mercaptans | [11] |
| 150 | 48 hours | >50% reduction in some experiments | [12] |
| 210-270 | Varied | First-order decomposition | [7] |
Table 2: Major Thermal Decomposition Products of this compound
| Product | Chemical Formula | Type |
| Toluene | C₇H₈ | Major |
| trans-Stilbene | C₁₄H₁₂ | Major |
| Toluene-α-thiol (Benzyl Mercaptan) | C₇H₈S | Major |
| Elemental Sulfur | S | Minor |
| Dibenzyl Monosulfide | C₁₄H₁₄S | Minor |
| Hydrogen Sulfide | H₂S | Minor |
| Dibenzyl | C₁₄H₁₄ | Minor |
Experimental Protocols
Protocol: Accelerated Aging Study of a Formulation Containing this compound
This protocol provides a general framework for conducting an accelerated aging study. Specific parameters should be adjusted based on the nature of the product and regulatory requirements.
-
Sample Preparation:
-
Prepare multiple, identical samples of the final product formulation containing this compound.
-
Package the samples in the proposed final container-closure system.
-
-
Initial Analysis (Time Zero):
-
Before initiating the aging study, perform a complete analysis of a set of control samples.
-
This analysis should include assays for the active ingredient and this compound concentration, identification and quantification of any existing degradation products, and assessment of physical properties (e.g., appearance, pH, dissolution).
-
-
Storage Conditions:
-
Place the samples in a calibrated stability chamber set to the desired accelerated aging temperature and humidity (e.g., 40°C / 75% RH, as per ICH guidelines, or a temperature between 50-60°C based on material properties).[2][3]
-
Simultaneously, store a set of samples under real-time storage conditions (e.g., 25°C / 60% RH) for long-term stability confirmation.
-
-
Time Points for Testing:
-
Sample Analysis:
-
At each time point, remove the required number of samples from the stability chamber.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the same complete analysis as conducted at time zero.
-
-
Data Analysis:
-
Plot the concentration of the active ingredient and this compound as a function of time for each storage condition.
-
Identify and quantify any new degradation products that appear over time.
-
Determine the rate of degradation and use the data to project the shelf-life of the product.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound aging tests.
Caption: Thermal Degradation Pathway of Dibenzyl Disulfide (this compound).
Caption: Troubleshooting Workflow for Inconsistent this compound Aging Test Results.
References
- 1. mddionline.com [mddionline.com]
- 2. steris-ast.com [steris-ast.com]
- 3. westpak.com [westpak.com]
- 4. ddltesting.com [ddltesting.com]
- 5. pkgcompliance.com [pkgcompliance.com]
- 6. doble.com [doble.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Failed Batches in Accelerated Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 11. researchgate.net [researchgate.net]
- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Removal of Dibenzyl Disulfide (DBDS) Contamination from Industrial Lubricants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dibenzyl disulfide (DBDS) contamination in industrial lubricants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in industrial lubricants?
A1: Dibenzyl disulfide (this compound) is an organic sulfur compound that has been used as an antioxidant and anti-wear additive in some industrial lubricants, particularly transformer oils.[1] While it was intended to improve the lubricant's performance, this compound has been identified as a major cause of corrosive sulfur problems.[1][2] Under thermal stress, this compound can decompose into more corrosive compounds, such as benzyl mercaptan.[3] These compounds react with copper surfaces in machinery to form copper sulfide (Cu₂S), which can lead to equipment failure.[2][4]
Q2: How does this compound-induced corrosion manifest in industrial equipment?
A2: this compound-induced corrosion typically presents as the formation of a dark tarnish or black deposits of copper sulfide on copper and silver components.[2][5] This can lead to a number of problems, including:
-
Reduced conductivity: The copper sulfide layer is less conductive than pure copper, which can impede electrical performance in transformers.
-
Insulation contamination: Copper sulfide particles can migrate into and contaminate insulating materials like paper, reducing their dielectric strength and potentially causing short circuits.[4]
-
Mechanical wear: In some cases, the corrosive process can lead to the flaking of copper sulfide from surfaces, introducing abrasive particles into the lubricant.[5]
Q3: What are the common methods for detecting this compound contamination in lubricants?
A3: Several analytical techniques can be used to detect and quantify the concentration of this compound in industrial lubricants. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying this compound.
-
High-Performance Liquid Chromatography (HPLC): Another reliable method for the quantitative analysis of this compound.
-
Gas Chromatography with an Electron Capture Detector (GC-ECD): A sensitive technique for detecting electron-capturing compounds like this compound.[1]
-
Sulfur Chemiluminescence Detector (SCD): A selective detector for sulfur-containing compounds that provides accurate quantification.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to remove this compound contamination.
Problem 1: Ineffective this compound removal using adsorption.
Possible Causes:
-
Incorrect adsorbent selection: The efficiency of this compound removal varies significantly between different adsorbent materials.
-
Insufficient adsorbent dosage: The amount of adsorbent used may not be adequate for the level of this compound contamination.
-
Suboptimal temperature and contact time: Adsorption is influenced by temperature and the duration of contact between the lubricant and the adsorbent.
Solutions:
-
Adsorbent Selection: Zeolites modified with active metallic ions (e.g., Ag+, Ce+, Cu2+) have shown good adsorption effects for this compound.[2] Activated carbon is another effective adsorbent.[7]
-
Optimize Dosage: Conduct small-scale trials with varying adsorbent-to-oil ratios to determine the optimal dosage for your specific lubricant and this compound concentration.
-
Control Experimental Conditions: Investigate the effect of temperature and contact time on removal efficiency. Kinetic studies have shown that adsorption on some zeolites is an endothermic process, meaning higher temperatures can improve performance.[8]
Problem 2: Residual this compound detected after chemical treatment.
Possible Cause:
-
Incomplete reaction: The chemical reaction to degrade this compound may not have gone to completion. This could be due to insufficient reagent, suboptimal reaction temperature, or inadequate mixing.
Solution:
-
Optimize Reaction Parameters: When using reagents like Polyethylene Glycol Sodium (Na-PEG), ensure the correct stoichiometry is used.[9][10] Experiments have shown that a ratio of 1 mL of Na-PEG to 7 mg of this compound can be effective.[11] The reaction temperature should also be optimized; for Na-PEG, a temperature of around 75°C has been recommended.[11] Ensure vigorous mixing to maximize contact between the reagent and the contaminated oil.
Problem 3: Recurrence of corrosion after lubricant treatment.
Possible Causes:
-
Incomplete this compound removal: Even low residual concentrations of this compound can lead to continued corrosion over time.[3]
-
This compound trapped in equipment: this compound can be absorbed by porous materials within the equipment, such as insulation paper, and later leach back into the treated lubricant.[12]
-
No passivation step: The treated copper surfaces remain susceptible to attack from any remaining corrosive species.
Solutions:
-
Thorough Removal: Aim for a this compound concentration below the detection limit of your analytical method.
-
Flushing: If feasible, flush the equipment with clean, uncontaminated lubricant after the initial treatment to help remove trapped this compound.
-
Copper Passivation: After this compound removal, treat the lubricant with a metal passivator, such as Irgamet 39, to form a protective layer on copper surfaces and prevent further corrosion.[13][14]
Data Presentation
Table 1: Comparison of this compound Removal Techniques
| Removal Technique | Reagent/Adsorbent | Typical Efficiency | Key Parameters | Reference(s) |
| Adsorption | Ag-Y, Ce-Y, Cu-Y zeolites | Varies with adsorbent and conditions | Adsorbent type, dosage, temperature, contact time | [2][8] |
| Chemical Treatment | Polyethylene Glycol Sodium (Na-PEG) | Can reduce this compound from 448 mg/kg to <5 mg/kg within 1 hour | Reagent-to-DBDS ratio, temperature, reaction time | [9][10][11][15] |
| Solvent Extraction | Ionic Liquid ([BMIM]FeCl₄) | Removal ratio can reach 90% | Ionic liquid to oil ratio, extraction time | [16][17][18] |
Experimental Protocols
Protocol 1: this compound Removal using Polyethylene Glycol Sodium (Na-PEG)
Objective: To chemically degrade this compound in a contaminated lubricant sample.
Materials:
-
This compound-contaminated lubricant
-
Polyethylene Glycol 400 (PEG-400)
-
Sodium Hydroxide (NaOH)
-
Reaction vessel with stirring and heating capabilities
-
Centrifuge
Procedure:
-
Preparation of Na-PEG reagent:
-
In a suitable reaction vessel, combine PEG-400 and NaOH powder. A common ratio is 10 mL of PEG-400 per gram of NaOH.[10]
-
Heat the mixture to approximately 120°C while stirring continuously.[11]
-
Continue heating and stirring until the NaOH is fully dissolved and the solution turns dark brown, indicating the formation of the Na-PEG reagent.[10]
-
-
This compound Removal:
-
Heat the this compound-contaminated lubricant to the desired reaction temperature (e.g., 75°C).[11]
-
Add the prepared Na-PEG reagent to the heated oil. A recommended dosage is 1 mL of Na-PEG for every 7 mg of this compound in the oil.[11]
-
Stir the mixture vigorously for a predetermined reaction time (e.g., 60 minutes).[11]
-
-
Separation:
-
After the reaction is complete, centrifuge the mixture to separate the Na-PEG reagent (which is denser and insoluble in the oil) from the treated lubricant.[10]
-
-
Analysis:
-
Carefully collect the supernatant (the treated lubricant) and analyze its this compound concentration using a suitable analytical method (e.g., GC-MS) to determine the removal efficiency.
-
Protocol 2: Copper Surface Passivation using Irgamet 39
Objective: To create a protective layer on copper surfaces to prevent corrosion.
Materials:
-
This compound-free (or treated) industrial lubricant
-
Irgamet 39 (N,N-bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine)
-
Copper coupons
-
Heating and stirring equipment
Procedure:
-
Preparation of Passivator Solution:
-
Add Irgamet 39 to the lubricant to achieve the desired concentration. A typical concentration is around 100 ppm.[14]
-
Heat and stir the mixture to ensure the passivator is fully dissolved and homogeneously distributed.
-
-
Passivation Process:
-
Immerse clean copper coupons into the lubricant containing the passivator.
-
Heat the lubricant to a temperature relevant to its application (e.g., 140-150°C for transformer oil) for a specified duration to simulate operating conditions and allow the protective film to form.[19]
-
-
Evaluation:
-
After the passivation period, remove the copper coupons and visually inspect for any signs of corrosion.
-
The effectiveness of the passivation can be further evaluated by exposing the treated coupons to a corrosive environment (e.g., oil containing this compound) and comparing their corrosion resistance to untreated coupons.
-
Mandatory Visualizations
Caption: A diagram illustrating the corrosive pathway of this compound on copper surfaces.
Caption: A diagram showing the general workflow for removing this compound from lubricants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doble.com [doble.com]
- 4. seamarconi.com [seamarconi.com]
- 5. doble.com [doble.com]
- 6. shimadzu.com [shimadzu.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 11. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 12. ijsr.net [ijsr.net]
- 13. Suppressive mechanism of the passivator irgamet 39 on the corrosion of copper conductors in transformers | Semantic Scholar [semanticscholar.org]
- 14. Transformer Oil Passivation and Impact of Corrosive Sulphur - ePrints Soton [eprints.soton.ac.uk]
- 15. Removal of Dibenzyl Disulfide (this compound) by Polyethylene Glycol Sodium and Its Effects on Mineral Insulating Oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 16. mdpi.com [mdpi.com]
- 17. Extraction of Dibenzyl Disulfide from Transformer Oils by Acidic Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
interference of other sulfur compounds in DBDS analysis
Welcome to the technical support center for the analysis of Dibenzyl Disulfide (DBDS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the interference of other sulfur compounds during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound analysis and why?
A1: The most common method is Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD).[1][2][3] The GC-SCD technique is highly specific, selective, and sensitive for sulfur compounds, allowing for detection at parts-per-billion (ppb) levels.[1] The SCD offers a linear and equimolar response to sulfur compounds, which simplifies quantification, and it is less susceptible to interference from hydrocarbon matrices.[2][3][4]
Q2: Why is this compound a concern in some industrial applications?
A2: this compound has been identified as a corrosive sulfur compound, particularly in transformer insulating oils.[5][6][7][8] Under normal operating temperatures of transformers, this compound can break down into more corrosive compounds like benzyl mercaptan, which can react with copper conductors to form copper sulfide.[5][6][7] This can lead to a reduction in the dielectric strength of the insulation and potential equipment failure.[7]
Q3: What are the main principles of Sulfur Chemiluminescence Detection (SCD)?
A3: In an SCD, sulfur compounds eluted from the GC column are combusted at high temperatures in a hydrogen-rich flame, which converts them into sulfur monoxide (SO).[9] This SO then reacts with ozone (O₃) in a reaction chamber to produce excited sulfur dioxide (SO₂). As the excited SO₂ decays to its ground state, it emits light (chemiluminescence) in the blue region of the spectrum (300-400 nm).[9] This emitted light is detected by a photomultiplier tube (PMT), and the signal is proportional to the amount of sulfur in the sample.[10][11][12]
Troubleshooting Guide: Interference of Other Sulfur Compounds
This guide addresses specific issues you might encounter due to the presence of other sulfur compounds in your samples during this compound analysis.
Issue 1: Co-elution of this compound with other sulfur compounds.
-
Question: My chromatogram shows a peak at the expected retention time for this compound, but I suspect it's not a pure peak. How can I confirm and resolve this?
-
Answer: Co-elution of other sulfur compounds with this compound can lead to inaccurate quantification.
-
Cause: The primary cause is insufficient chromatographic separation. Many sulfur compounds have similar chemical properties, making them difficult to separate on a standard GC column. For instance, in the analysis of petroleum gases, carbonyl sulfide and sulfur dioxide can co-elute on some nonpolar columns.[3]
-
Solution:
-
Optimize GC Method: Adjust the temperature program (slower ramp rate), carrier gas flow rate, or use a longer GC column to improve resolution.
-
Select a Specific GC Column: Employ a GC column specifically designed for sulfur compound analysis, such as an Agilent J&W DB-Sulfur SCD column.[2][3][4] These columns are optimized for inertness and selectivity towards sulfur compounds.
-
Two-Dimensional Gas Chromatography (GCxGC): For highly complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) coupled with an SCD can provide superior separation and sensitivity.[13][14]
-
-
Issue 2: Inaccurate quantification due to equimolar response assumption.
-
Question: I am using the equimolar response of the SCD for quantification without a specific this compound standard. Could this be a source of error?
-
Answer: While the SCD is known for its near-equimolar response to different sulfur compounds, assuming a perfectly equimolar response can introduce inaccuracies, especially at trace levels.
-
Cause: The response of the SCD can be influenced by the molecular structure of the sulfur compound and the operating conditions of the detector. While response factors for many sulfur compounds are within a narrow range, they are not always identical.[12]
-
Solution:
-
Use a this compound-Specific Standard: For the most accurate quantification, it is crucial to use a certified this compound standard to create a calibration curve.
-
Internal Standard Method: Employ an internal standard, such as diphenyl disulfide (DPDS), to correct for variations in injection volume and detector response.[15]
-
Response Factor Verification: If analyzing a variety of sulfur compounds, determine the relative response factors for each compound of interest relative to a primary calibrant.
-
-
Issue 3: Signal suppression or enhancement (Quenching).
-
Question: My this compound peak area is inconsistent, even with the same concentration. Could other compounds in my sample be affecting the signal?
-
Answer: Yes, high concentrations of co-eluting non-sulfur compounds, particularly hydrocarbons, can sometimes affect the SCD signal, a phenomenon known as quenching.
-
Cause: Although the SCD is highly selective for sulfur, a very large excess of a co-eluting hydrocarbon can slightly alter the combustion chemistry in the detector, leading to signal suppression.
-
Solution:
-
Improve Chromatographic Separation: The most effective solution is to ensure baseline separation of the this compound peak from major matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering matrix components, but this may also lower the this compound concentration below the detection limit.
-
Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for any quenching effects.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Transformer Oil (as per IEC 62697-1)
This protocol outlines the sample preparation for the analysis of this compound in insulating oil.[15]
-
Standard Preparation:
-
Prepare a stock solution of this compound in toluene (e.g., 100 g/kg).
-
Prepare an internal standard solution of diphenyl disulfide (DPDS) in toluene (e.g., 500 mg/kg).
-
Spike mineral oil with the this compound stock solution to create a series of calibration standards with concentrations ranging from 0.1 to 100 mg/kg.
-
-
Sample and Standard Dilution:
-
Weigh 0.25 g of each calibration standard or insulating oil sample into a vial.
-
Add 5 ml of isooctane to dissolve the sample.
-
Add 0.1 ml of the DPDS internal standard solution to each vial.
-
-
GC-SCD Analysis:
-
Inject the prepared samples and standards into the GC-SCD system.
-
| Parameter | Value |
| Sample Weight | 0.25 g |
| Solvent | Isooctane (5 ml) |
| Internal Standard | Diphenyl Disulfide (DPDS) |
| Calibration Range | 0.1 - 100 mg/kg |
Table 1: Sample Preparation Parameters for this compound Analysis in Transformer Oil.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. An experimental study on the effects of this compound in transformer oil of power transformers | Semantic Scholar [semanticscholar.org]
- 6. doble.com [doble.com]
- 7. ijsr.net [ijsr.net]
- 8. tjh2b.com [tjh2b.com]
- 9. youtube.com [youtube.com]
- 10. SCD Technology | Research & Development | SHIMADZU CORPORATION [shimadzu.com]
- 11. gassite.com [gassite.com]
- 12. paclp.com [paclp.com]
- 13. Quantitative on-line analysis of sulfur compounds in complex hydrocarbon matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Stabilization of Dibenzyl Disulfide in Oil Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl disulfide and other disulfide-containing compounds in oil-based formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my dibenzyl disulfide-containing oil formulation losing potency over time?
Loss of potency in formulations with dibenzyl disulfide is commonly due to the cleavage of the disulfide bond. The primary mechanism is a thiol-disulfide exchange reaction, which is accelerated by the presence of reducing agents and certain environmental conditions.[1][2] In pharmaceutical contexts, this cleavage is often a desired mechanism for drug release within the reducing environment of a cell, but it can be a stability issue during storage.[3][4]
Q2: What are the main factors that can cause the degradation of dibenzyl disulfide in my formulation?
Several factors can contribute to the degradation of dibenzyl disulfide:
-
Reductants: The presence of free thiol groups, such as from cysteine-containing excipients or glutathione, can lead to reductive cleavage.[1][2]
-
Light Exposure: UV and even visible light can induce photodegradation, leading to the cleavage of disulfide bonds.[5][6][7] This is particularly relevant if photosensitizers like tryptophan or tyrosine are present in the formulation.[6]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and may compromise the overall stability of the formulation.[8][9]
-
pH: While more pronounced in aqueous environments, pH can still influence the rate of disulfide exchange reactions, especially at basic pH.[10]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidative and reductive processes that may affect disulfide bond stability.[5]
Q3: Can dibenzyl disulfide itself act as an antioxidant in my formulation?
Yes, dibenzyl disulfide has been noted for its antioxidant properties, particularly in industrial applications like lubricating and transformer oils.[11] It can help improve the thermal and aging resistance of the oil.[11] However, in a drug development context, its primary role is often as a component of a drug delivery system, and its own stability is a key consideration.[3]
Q4: Are there any excipients I should avoid when formulating with dibenzyl disulfide?
Avoid excipients with free thiol groups, as they can directly participate in thiol-disulfide exchange and cleave the dibenzyl disulfide. Also, be cautious with components that can generate free radicals upon exposure to light, as this can initiate degradation.[5][6]
Troubleshooting Guides
Problem 1: Premature Cleavage of Dibenzyl Disulfide During Storage
Symptoms:
-
Loss of the active disulfide-containing compound as measured by HPLC.
-
Appearance of new peaks corresponding to the thiol monomer (e.g., benzyl thiol).
-
Changes in the physical appearance of the formulation (e.g., precipitation, color change).
| Potential Cause | Suggested Solution | Experimental Protocol |
| Presence of reducing agents in excipients. | Screen all excipients for the presence of free thiols. Consider using excipients with low reactivity or adding a mild oxidizing agent to consume stray reductants. | Thiol Quantification: Use Ellman's reagent (DTNB) to quantify free thiols in individual excipients and the final formulation. A decrease in absorbance at 412 nm over time in the presence of the formulation would indicate thiol consumption and disulfide cleavage. |
| Photodegradation from light exposure. | Store the formulation in amber or opaque containers to protect it from light. Conduct photostability studies according to ICH guidelines. | Photostability Testing: Expose the formulation to controlled light conditions (e.g., a photostability chamber) and monitor the degradation of dibenzyl disulfide and the formation of degradants by a stability-indicating HPLC method. |
| Incompatible excipients. | Evaluate the compatibility of dibenzyl disulfide with each excipient individually. Some excipients may catalyze degradation. | Excipient Compatibility Study: Prepare binary mixtures of dibenzyl disulfide with each excipient in the formulation oil. Store at accelerated conditions (e.g., 40°C/75% RH) and analyze for degradation at set time points. |
Problem 2: Inconsistent Drug Release from a Redox-Responsive Formulation
Symptoms:
-
Variable release profiles in in-vitro release assays.
-
Failure to achieve the desired release rate in the presence of a reducing agent like glutathione (GSH).
| Potential Cause | Suggested Solution | Experimental Protocol |
| Steric hindrance around the disulfide bond. | Modify the linker or the structure of the delivery system to make the disulfide bond more accessible to reducing agents. | In-Vitro Release with Varying Reductant Concentration: Perform in-vitro release studies using different concentrations of glutathione or dithiothreitol (DTT) to assess the sensitivity of the formulation to the reducing environment. |
| Poor diffusion of the reducing agent into the oil matrix. | Optimize the composition of the oil formulation to improve the partitioning of the reducing agent into the oil phase. This may involve adjusting the hydrophilicity/lipophilicity of the excipients. | Particle Size and Zeta Potential Analysis: For emulsion-based systems, measure the particle size and zeta potential to ensure the formulation is stable and presents a consistent surface area for interaction with the release medium. |
| Formulation instability leading to aggregation. | Assess the physical stability of the formulation over time and under stress conditions. Aggregation can trap the disulfide compound and hinder its release. | Forced Degradation Studies: Subject the formulation to stress conditions such as elevated temperature, freeze-thaw cycles, and mechanical shaking. Monitor for changes in physical appearance, particle size, and drug release profile. |
Experimental Protocols
Protocol 1: HPLC Analysis of Dibenzyl Disulfide and its Thiol Monomer
-
Objective: To quantify the amount of intact dibenzyl disulfide and its corresponding thiol degradation product (benzyl thiol).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 215 nm.
-
Procedure:
-
Prepare standard solutions of dibenzyl disulfide and benzyl thiol of known concentrations.
-
Dilute the oil-based formulation in a suitable solvent (e.g., methanol or a mixture of hexane and isopropanol) and filter.
-
Inject the sample and standards onto the HPLC system.
-
Quantify the amounts of dibenzyl disulfide and benzyl thiol by comparing the peak areas to the standard curves.
-
Protocol 2: In-Vitro Release Study for Redox-Responsive Formulations
-
Objective: To simulate the intracellular release of a disulfide-containing compound in a reducing environment.
-
Apparatus: Dialysis-based method or sample and separate method.
-
Release Medium: Phosphate buffered saline (PBS), pH 7.4, containing a biologically relevant concentration of a reducing agent (e.g., 10 mM glutathione).
-
Procedure (Dialysis Method):
-
Load a known amount of the formulation into a dialysis bag with an appropriate molecular weight cutoff.
-
Place the dialysis bag in the release medium at 37°C with gentle stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of the released compound in the aliquots using a validated analytical method like HPLC.
-
Visualizations
Caption: Factors leading to the degradation of dibenzyl disulfide.
Caption: Troubleshooting workflow for formulation instability.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near UV and Visible Light Photo-Degradation Mechanisms in Citrate Buffer: One-Electron Reduction of Peptide and Protein Disulfides promotes Oxidation and Cis/Trans Isomerization of Unsaturated Fatty Acids of Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzyl disulfide | Sulfides | Ambeed.com [ambeed.com]
- 9. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzyl disulfide - Career Henan Chemical Co. [coreychem.com]
Technical Support Center: Mitigating Corrosive Byproducts from Dibenzyl Disulfide (DBDS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the formation of corrosive byproducts from Dibenzyl Disulfide (DBDS).
Frequently Asked Questions (FAQs)
Q1: What is Dibenzyl Disulfide (this compound) and what is its primary application in experimental contexts?
Dibenzyl Disulfide (this compound) is an organic sulfur compound. In various industrial and research applications, it is often used as an anti-wear agent or an antioxidant additive in lubricants and insulating oils to enhance thermal stability.[1][2][3]
Q2: What are the primary corrosive byproducts generated from this compound?
The main issue with this compound is its thermal degradation. At elevated temperatures, it can decompose to form more aggressive and corrosive compounds, primarily benzyl mercaptan .[1][4] This compound readily reacts with metal surfaces, particularly copper, to form copper sulfide (Cu₂S) , which is a key factor in equipment corrosion and failure.[2][4][5][6]
Q3: What is the mechanism of this compound-induced corrosion?
This compound itself is relatively stable, but under thermal stress, it initiates a corrosive process. The primary pathway involves the cleavage of the disulfide bond in this compound at elevated temperatures, leading to the formation of highly reactive benzyl mercaptan.[1][4] This mercaptan then attacks copper surfaces to form copper sulfide.[4] Alternate proposed mechanisms include the formation of a direct this compound-copper complex that subsequently decomposes, or the formation of copper thiolates which then degrade into copper sulfide.[4][7]
Q4: At what temperatures does this compound begin to form corrosive byproducts?
The degradation of this compound and subsequent corrosive attack can occur at temperatures as low as 80°C, with the reaction rate increasing significantly as the temperature rises.[4] Many standard laboratory tests to evaluate this corrosive activity are conducted at temperatures between 140°C and 150°C to accelerate the process.[8][9]
Q5: Are low concentrations of this compound still a concern for corrosion?
Yes, even trace amounts of this compound can lead to significant corrosion over time. Experiments have shown that concentrations as low as 5 mg/kg (ppm) can cause copper corrosion.[9] Therefore, if component integrity is critical, the presence of any this compound should be considered a potential risk.
Troubleshooting Guide
Issue: I am observing black or discolored deposits on copper components in my experimental setup, which contains a this compound additive.
-
Probable Cause: The deposits are likely copper sulfide (Cu₂S), formed from the reaction between copper and corrosive byproducts of this compound degradation. The key contributing factors are elevated operating temperatures and the direct contact between the this compound-containing medium and copper surfaces.[6][8]
-
See Diagram 1 for a troubleshooting workflow.
Issue: How can I confirm that this compound is the source of the observed corrosion?
-
Analytical Approach: The most definitive method is to analyze the medium (e.g., oil, lubricant) for the presence of this compound and its specific byproducts. Key compounds to look for are benzyl mercaptan, dibenzyl sulfide (DBS), and bibenzyl (BiBZ).[1][5]
-
Recommended Technique: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying these compounds.[5]
-
Trending Analysis: Monitoring the concentration of this compound over the course of the experiment can also be indicative. A significant decrease in this compound concentration often correlates with the progression of the corrosion process, as the this compound is consumed.[9]
Issue: What immediate actions can I take to slow down corrosion if an experiment is already in progress?
-
Reduce Thermal Stress: If the experimental parameters allow, lower the operating temperature. The rate of this compound degradation is highly temperature-dependent.[10]
-
Introduce a Passivator: Add a metal passivator or corrosion inhibitor, such as one based on triazole derivatives (e.g., Irgamet 39).[8][11] These agents form a protective, inert layer on the copper surface, shielding it from attack by corrosive sulfur compounds.[11] Note that this is a temporary mitigation strategy as it does not remove the source of the corrosive compounds.[4][6]
Issue: How can I design future experiments to prevent this compound-related corrosion?
-
Source this compound-Free Reagents: The most effective prevention method is to use oils, lubricants, or other reagents that are certified to be free of this compound.
-
Proactive Removal of this compound: If the presence of this compound in a starting material is unavoidable, consider treating it prior to use. Methods include using adsorbents like activated alumina or employing a chemical destruction process to eliminate this compound.[4][12][13]
-
Prophylactic Use of Inhibitors: If this compound cannot be removed, add a copper passivator to the system from the outset of the experiment to provide continuous protection.[8][11]
Experimental Data and Protocols
Data Summary
Quantitative analysis demonstrates the effectiveness of different mitigation strategies.
Table 1: Efficacy of a Sodium Dechlorination Process for this compound Destruction (Data sourced from an experiment where a chemical destruction agent was added to transformer oil at 80-100°C)[4]
| Time (minutes) | This compound Concentration (mg/kg or ppm) |
| 0 | ~180 |
| 1 | ~120 |
| 5 | ~40 |
| 10 | < 1 |
| 30 | < 1 |
| 60 | < 1 |
Table 2: Effect of this compound Concentration on Time to Copper Corrosion at 150°C (Data sourced from laboratory tests aging copper strips in this compound-spiked white oil)[9]
| Initial this compound Concentration (mg/kg or ppm) | Time to Observable Corrosion (hours) |
| 250 | < 48 |
| 50 | < 48 |
| 5 | > 100 |
Key Experimental Protocols
Protocol 1: Test Method for Evaluating Corrosivity (based on ASTM D 1275B)
This protocol is used to determine if a fluid containing this compound will corrode copper.
-
Preparation: Mechanically abrade a strip of pure copper (approx. 40mm x 6mm) with 240-grit silicon carbide paper. Wash the strip with a volatile solvent (e.g., acetone) and allow it to air dry. Avoid touching the surface with bare hands.
-
Incubation: Place the polished copper strip into a test tube containing the sample fluid (e.g., oil with this compound). Ensure the strip is fully submerged.
-
Aging: Place the test tube in an oven or heating block maintained at a constant high temperature (e.g., 150°C).
-
Duration: Age the sample for a specified period (e.g., 48 hours).
-
Evaluation: After the aging period, remove the copper strip, wash it with a solvent to remove the fluid, and visually inspect its surface for evidence of corrosion (e.g., discoloration, pitting, black deposits) by comparing it to a new, polished strip.
Protocol 2: Method for Evaluating Passivator Effectiveness (based on modified IEC 62535)
This protocol assesses the ability of a corrosion inhibitor to prevent this compound-induced damage.
-
Preparation: Prepare two identical sets of samples. Each set consists of a copper strip wrapped tightly with three layers of Kraft insulating paper.
-
Sample Formulation:
-
Control Sample: Immerse one paper-wrapped copper strip in the fluid containing a known corrosive concentration of this compound.
-
Test Sample: Immerse the second paper-wrapped copper strip in the same fluid, but with a specified concentration (e.g., 100 ppm) of the passivator (e.g., Irgamet 39) added.[8]
-
-
Aging: Place both samples in sealed containers and age them in an oven at a constant high temperature (e.g., 150°C) for an extended duration (e.g., 10 days).[11]
-
Evaluation: After aging, carefully unwrap the copper strips. Visually inspect both the copper surface and the layers of paper for black deposits (copper sulfide). The effectiveness of the passivator is determined by the degree of reduction in copper sulfide formation on the copper and paper of the test sample compared to the control sample.
Visualizations
Caption: Troubleshooting workflow for this compound-induced corrosion.
Caption: this compound degradation pathway and the action of corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. chinalookchem.com [chinalookchem.com]
- 4. doble.com [doble.com]
- 5. researchgate.net [researchgate.net]
- 6. An experimental study on the effects of this compound in transformer oil of power transformers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijera.com [ijera.com]
- 9. doble.com [doble.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Copper Corrosion: Dibenzyl Disulfide vs. Mercaptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosive effects of dibenzyl disulfide (DBDS) and mercaptans on copper. It is designed to assist researchers and professionals in understanding the mechanisms of corrosion, interpreting experimental data, and selecting appropriate testing methodologies.
Executive Summary
Copper and its alloys are essential in numerous industrial and scientific applications. However, their susceptibility to corrosion by sulfur compounds present in hydrocarbon-based fluids can lead to significant performance issues and equipment failure. This guide focuses on two key culprits: dibenzyl disulfide (this compound) and mercaptans.
While both contribute to copper corrosion, their mechanisms and the severity of their effects differ. A critical finding is that this compound itself is not directly corrosive but thermally decomposes into benzyl mercaptan, which is a highly corrosive agent.[1] Mercaptans, as a class of compounds, directly attack copper, with their corrosivity influenced by their molecular structure.
Corrosion Mechanisms
Dibenzyl Disulfide (this compound)
Dibenzyl disulfide is a sulfur compound that is often present in refined petroleum products. At elevated temperatures, typically above 80°C, this compound undergoes thermal decomposition, breaking the disulfide bond to form two benzyl mercaptan radicals. These radicals are highly reactive and are the primary cause of copper corrosion attributed to this compound.[1]
The subsequent reaction involves the benzyl mercaptan attacking the copper surface, leading to the formation of copper sulfide (Cu₂S). This process can be accelerated by the presence of oxygen and other factors.[2] The overall mechanism can be simplified as a two-step process: thermal decomposition of this compound followed by the corrosive action of the resulting benzyl mercaptan.
Caption: Corrosion mechanism of Dibenzyl Disulfide on Copper.
Mercaptans
Mercaptans, also known as thiols (R-SH), are a family of organosulfur compounds that can directly corrode copper. Their corrosivity is influenced by the nature of the "R" group. Generally, lower molecular weight mercaptans are more corrosive.[3] For instance, ethyl mercaptan has been shown to be more corrosive than mercaptans with longer carbon chains.[3]
The corrosion mechanism involves the reaction of the mercaptan's sulfhydryl (-SH) group with the copper surface. This reaction leads to the formation of a copper mercaptide layer, which can further decompose to form copper sulfide. The presence of moisture can exacerbate the corrosive effects of mercaptans on copper.
Caption: Direct corrosion mechanism of Mercaptans on Copper.
Quantitative Data Comparison
The following tables summarize available quantitative data on the corrosive effects of dibenzyl disulfide and various mercaptans on copper. It is important to note that the experimental conditions in these studies vary, which can influence the results.
Table 1: ASTM D130 Copper Strip Corrosion Ratings
The ASTM D130 test is a widely used qualitative method to assess the corrosiveness of petroleum products. The results are rated on a scale from 1a (slight tarnish) to 4c (severe corrosion).
| Compound | Concentration | Temperature (°C) | Duration (hours) | ASTM D130 Rating | Reference |
| Dibenzyl Disulfide | 500 ppm in mineral oil | 150 | 48 | Not explicitly stated, but caused significant corrosion | [1] |
| Elemental Sulfur | 5 ppm in synthetic naphtha | 50 | 3 | 4a | [3] |
| Ethyl Mercaptan | 5 ppm (as S) in synthetic naphtha | 50 | 3 | 1b | [3] |
| Propyl Mercaptan | 5 ppm (as S) in synthetic naphtha | 50 | 3 | 1a | [3] |
| Benzyl Mercaptan | Not specified | Not specified | Not specified | Considered highly corrosive | [1] |
Table 2: Sulfur Concentration on Copper Strips
This table presents quantitative data on the amount of sulfur deposited on copper strips after exposure to different sulfur compounds.
| Compound | Concentration in Synthetic Naphtha | Sulfur on Copper Strip (% w/w) | Reference |
| Elemental Sulfur | 5 ppm | ~1.5 | [3] |
| Ethyl Mercaptan | 5 ppm (as S) | ~0.4 | [3] |
| Propyl Mercaptan | 5 ppm (as S) | ~0.2 | [3] |
| Butyl Mercaptan | 5 ppm (as S) | ~0.1 | [3] |
| Pentyl Mercaptan | 5 ppm (as S) | < 0.1 | [3] |
| Hexyl Mercaptan | 5 ppm (as S) | < 0.1 | [3] |
| Heptyl Mercaptan | 5 ppm (as S) | < 0.1 | [3] |
| Octyl Mercaptan | 5 ppm (as S) | < 0.1 | [3] |
| Thiophenol | 5 ppm (as S) | ~0.3 | [3] |
| Benzyl Mercaptan | 5 ppm (as S) | ~0.2 | [3] |
Note: The corrosive power of elemental sulfur was found to be approximately 3.7 times higher than that of ethyl mercaptan, which was the most corrosive mercaptan in this study.[3]
Experimental Protocols
ASTM D130 - Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test
This method is a qualitative assessment of the level of corrosion from a petroleum product.
Objective: To assess the relative degree of corrosivity of a petroleum product.
Apparatus:
-
Copper strips (99.9+% pure)
-
Polishing materials (silicon carbide paper of various grits, silicon carbide powder)
-
Test tubes or corrosion test bombs
-
Water bath or heating block capable of maintaining the specified temperature
-
ASTM Copper Strip Corrosion Standard color plaque
Procedure:
-
Strip Preparation: a. Mechanically polish a new copper strip using 240-grit silicon carbide paper. b. Continue polishing with finer grit paper until a smooth, untarnished surface is achieved. c. Finally, polish with silicon carbide powder on a pad to remove all scratches. d. Clean the strip with a sulfur-free solvent (e.g., isooctane) and allow it to air dry.
-
Sample Immersion: a. Place the polished strip in a clean test tube. b. Add 30 mL of the sample to be tested, ensuring the strip is fully submerged.
-
Incubation: a. Place the test tube in a water bath or heating block at the specified temperature (e.g., 50°C or 100°C) for a specified duration (typically 3 hours).[4]
-
Evaluation: a. After the incubation period, remove the strip from the sample. b. Wash the strip with a sulfur-free solvent to remove any adhering oil. c. Compare the appearance of the test strip with the ASTM Copper Strip Corrosion Standard. d. Record the rating that most closely matches the test strip.
Caption: Experimental workflow for the ASTM D130 test.
Weight Loss Method for Corrosion Rate Measurement
This method provides a quantitative measure of corrosion.
Objective: To determine the rate of corrosion by measuring the mass loss of a copper coupon over a specific period.
Apparatus:
-
Copper coupons of known dimensions and surface area
-
Analytical balance (accurate to 0.1 mg)
-
Corrosion cell or container
-
Cleaning solution (e.g., inhibited hydrochloric acid)
-
Desiccator
Procedure:
-
Coupon Preparation: a. Clean the copper coupon with a suitable solvent to remove any grease or oil. b. Dry the coupon thoroughly. c. Weigh the coupon to the nearest 0.1 mg and record this as the initial weight (W_i).
-
Exposure: a. Immerse the coupon in the corrosive medium within the corrosion cell. b. Maintain the desired experimental conditions (temperature, agitation, etc.) for a predetermined exposure time (t).
-
Post-Exposure Cleaning: a. Remove the coupon from the corrosive medium. b. Clean the coupon to remove all corrosion products. This can be done chemically (using an inhibited acid to prevent attack on the base metal) or mechanically. c. Rinse the coupon with deionized water and a suitable solvent (e.g., acetone). d. Dry the coupon in a desiccator.
-
Final Weighing: a. Weigh the cleaned and dried coupon to the nearest 0.1 mg and record this as the final weight (W_f).
-
Corrosion Rate Calculation: a. Calculate the weight loss (ΔW) = W_i - W_f. b. Calculate the corrosion rate (CR) using the following formula: CR (mpy) = (K × ΔW) / (A × T × D) Where:
- K = a constant (e.g., 3.45 × 10⁶ for CR in mils per year)
- ΔW = weight loss in grams
- A = surface area of the coupon in cm²
- T = exposure time in hours
- D = density of copper in g/cm³
Caption: Workflow for corrosion rate measurement by weight loss.
Conclusion
The corrosive effects of dibenzyl disulfide and mercaptans on copper are significant and warrant careful consideration in applications where these compounds may be present.
-
Dibenzyl Disulfide: The primary corrosive threat from this compound arises from its thermal decomposition to benzyl mercaptan at elevated temperatures. Therefore, in systems operating at lower temperatures, this compound may be relatively benign.
-
Mercaptans: These compounds can directly corrode copper, with their reactivity being dependent on their molecular structure. Lighter mercaptans are generally more corrosive.
For a comprehensive assessment of copper corrosion risk, it is crucial to consider the specific operating conditions, including temperature and the types and concentrations of sulfur compounds present. The experimental protocols outlined in this guide provide standardized methods for evaluating these risks.
References
Section 1: Comparative Performance and Physicochemical Properties
A Comparative Study of Dibenzyl Disulfide and Other Organic Disulfides for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of Dibenzyl Disulfide (DBDS) and other selected organic disulfides, focusing on their synthesis, reactivity, stability, and biological activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for various applications.
Organic disulfides exhibit a wide range of properties based on their molecular structure. This section compares this compound with other representative aliphatic and aromatic disulfides.
Antioxidant Activity
The antioxidant potential of disulfides is a key parameter in various applications, from industrial additives to therapeutic agents. The data below summarizes the antioxidant activity of this compound and other disulfides as measured by their ability to scavenge the DPPH radical and inhibit lipid peroxidation.
Table 1: Comparative Antioxidant Activity of Selected Organic Disulfides
| Compound | Assay | Results | Reference |
| Dibenzyl Disulfide (this compound) | DPPH Radical Scavenging | 18.0% inhibition | [1] |
| Lipid Peroxidation (Oleic Acid) | Inhibitory activity observed | [2] | |
| Diallyl Disulfide (DADS) | DPPH Radical Scavenging | Activity inferred to be low from garlic extracts | [3] |
| Antioxidant Enzyme Activity | Enhances glutathione peroxidase and superoxide dismutase | [4] | |
| Diphenyl Disulfide | Lipid Peroxidation (Liver Lipids) | Pro-oxidant activity observed | [2] |
| bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | DPPH Radical Scavenging | High activity | [2] |
| Lipid Peroxidation (Oleic Acid & Liver Lipids) | Maximum decrease in lipid hydroperoxides and TBARS | [2] |
Note: The experimental conditions for the cited data may vary. Direct comparison should be made with caution.
Reactivity and Stability
The stability of the disulfide bond is influenced by the nature of the substituents (aliphatic vs. aromatic) and steric factors. Aromatic disulfides tend to have lower bond dissociation energies, making their exchange reactions more facile at room temperature compared to aliphatic disulfides.[5] The thermal stability of polymers containing disulfide bonds is also affected by this, with aliphatic disulfides generally showing higher thermal stability.[6][7] For instance, thermosets containing aliphatic disulfide bonds have shown higher degradation temperatures compared to those with aromatic disulfide linkages.[7]
The reactivity of disulfide bonds can be significantly influenced by their structure and environment.[8] Five-membered ring disulfides, for example, are notably more reactive than acyclic (linear) or six-membered ring disulfides.[8]
Section 2: Biological Activities and Signaling Pathways
Organic disulfides, particularly those derived from natural sources like garlic, have garnered significant attention for their potent biological activities, including anticancer effects.
Anticancer Activity of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS)
Diallyl disulfide (DADS) and diallyl trisulfide (DATS) are major organosulfur compounds found in garlic with well-documented anticancer properties.[9][10][11][12] They have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types, including breast and gastric cancer.[9][13] Studies suggest that DATS is often more potent than DADS in its anticancer effects.[4][10][14]
The anticancer mechanisms of DADS and DATS involve the modulation of multiple signaling pathways. For instance, DADS has been reported to reduce breast cancer cell proliferation and invasion by upregulating miR-34a via inhibition of the ERK signaling pathway.[9] It also exhibits anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[11][13]
Below is a diagram illustrating the signaling pathway modulated by Diallyl Disulfide (DADS) in cancer cells.
Caption: Signaling pathway of Diallyl Disulfide (DADS) in cancer cells.
Glutathione Disulfide (GSSG) and Redox Signaling
Glutathione disulfide (GSSG), the oxidized form of glutathione (GSH), plays a critical role in cellular redox signaling.[15][16] Changes in the intracellular GSH/GSSG ratio can trigger downstream signaling cascades that influence cell proliferation and apoptosis.[17] An increase in GSSG can lead to the S-glutathionylation of proteins, a post-translational modification that regulates the function of various proteins involved in signaling and metabolism.[16][18] Exogenous GSSG has been shown to induce apoptosis in certain cell lines through a redox-mediated p38 MAP kinase pathway.[17]
The diagram below illustrates the central role of the GSH/GSSG couple in cellular redox signaling.
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuneable and degradable thermosets possessing dynamic aliphatic disulfide bonds via stereoselective thiol–yne polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01195C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Missing links in understanding redox signaling via thiol/disulfide modulation: how is glutathione oxidized in plants? [frontiersin.org]
- 16. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 17. Glutathione disulfide induces apoptosis in U937 cells by a redox-mediated p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutathione disulfide induces neural cell death via a 12-lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetic Models of DBDS-Induced Corrosion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The corrosive action of Dibenzyl Disulfide (DBDS) on copper components, particularly within power transformers, is a significant concern that can lead to equipment failure. Understanding the kinetics of this corrosion process is crucial for predicting the service life of these components and developing effective mitigation strategies. This guide provides a comparative overview of the current understanding of the kinetics of this compound-induced corrosion, summarizing available experimental data and outlining the methodologies used for its assessment. While the literature does not present multiple, fully-validated kinetic models for direct comparison, this document synthesizes the existing data to offer a comprehensive view of the reaction kinetics.
Proposed Mechanisms of this compound-Induced Corrosion
The corrosion of copper by this compound is not a direct reaction but rather a multi-step process involving the thermal decomposition of this compound into more aggressive chemical species. The generally accepted mechanism suggests that at elevated temperatures, the disulfide bond in the this compound molecule cleaves, leading to the formation of benzyl mercaptan (a thiol). This mercaptan is highly corrosive towards copper and is considered the primary corrosive agent in this process.
The key steps in the proposed corrosion pathway are:
-
Thermal Decomposition of this compound: The S-S bond in Dibenzyl Disulfide breaks at elevated temperatures to form benzyl mercaptan radicals, which then abstract hydrogen to form benzyl mercaptan.
-
Reaction of Benzyl Mercaptan with Copper: The highly reactive benzyl mercaptan attacks the copper surface.
-
Formation of Copper Sulfide: The reaction between benzyl mercaptan and copper ultimately leads to the formation of copper sulfide (Cu₂S), which is the primary corrosion product. This copper sulfide layer can be non-adherent and can flake off, exposing fresh copper surface to further attack.
Kinetic Data and Modeling Approaches
While a definitive and universally accepted kinetic model for this compound-induced corrosion is not yet established in the literature, the available experimental data allows for a preliminary understanding of the reaction kinetics. The corrosion process is known to be highly dependent on temperature and the concentration of this compound.
Temperature Dependence and Arrhenius Relationship
The rate of this compound-induced corrosion is strongly influenced by temperature, with higher temperatures leading to significantly faster corrosion rates. This temperature dependence is generally described by the Arrhenius equation, which relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy (Ea). One source explicitly mentions the Arrhenius equation in the context of this compound-induced corrosive sulfur formation[1].
Arrhenius Equation:
k = A * e(-Ea / RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
While the general applicability of the Arrhenius equation is acknowledged, specific values for the activation energy for the overall this compound-induced corrosion process are not consistently reported across the literature, preventing a direct comparison of different studies.
Concentration Dependence
The rate of corrosion is also dependent on the concentration of this compound in the insulating oil. Studies have shown that the formation rate of copper sulfide is proportional to the this compound concentration, particularly at lower concentrations[2]. However, even at very low concentrations (as low as 1 mg/L), corrosion can still occur, albeit at a slower rate[3].
Quantitative Data from Experimental Studies
The following tables summarize the quantitative data extracted from various studies on this compound-induced corrosion. These data provide insights into the conditions under which corrosion occurs and the rates of reactant depletion.
Table 1: this compound Depletion and Corrosion Onset at Various Temperatures
| Initial this compound Concentration (mg/L) | Temperature (°C) | Observation | Reference |
| 150 | < 100 | No measurable corrosion | [3] |
| 150 | > 125 | Appreciable corrosion speed-up | [3] |
| 250 | 150 | >50% reduction in this compound after 40 hours | [4] |
| 500 | 130 | Formation of copper sulfide deposits | [5] |
| Not Specified | 80 | Corrosive attack on copper in just over 60 days | [4] |
Table 2: Influence of this compound Concentration on Corrosion
| This compound Concentration (mg/L) | Observation | Reference |
| 1 | Corrosion process occurs | [3] |
| 5 | Corroded copper strip over an extended period | [4] |
| 50 - 250 | Significant corrosion within 40-48 hours at 150°C | [4] |
| Low Concentrations | Formation rates of copper sulfide are proportional to this compound concentration | [2] |
Experimental Protocols for Studying this compound-Induced Corrosion
A variety of experimental methods are employed to investigate the kinetics of this compound-induced corrosion. These methods typically involve accelerated aging tests under controlled conditions, followed by analysis of the reactants and corrosion products.
Accelerated Aging Tests
A common approach is to perform accelerated aging tests where copper strips or paper-insulated copper conductors are immersed in transformer oil containing a known concentration of this compound at elevated temperatures.
-
ASTM D1275B: This standard test method involves aging an abraded copper strip in oil for 48 hours at 150°C. The corrosiveness is then assessed by visual inspection of the copper strip[4].
-
IEC 62535: This standard provides a method for detecting potentially corrosive sulfur in insulating oil. It involves heating the oil with a copper conductor and observing the formation of copper sulfide deposits[2].
-
Custom Aging Experiments: Many researchers design their own aging experiments, varying parameters such as temperature, time, this compound concentration, and the presence of other materials like insulating paper and oxygen to investigate their effects on the corrosion process[5].
Analytical Techniques
Following the aging tests, various analytical techniques are used to quantify the extent of corrosion and the changes in the chemical composition of the oil.
-
Gas Chromatography (GC): Used to measure the concentration of this compound in the oil before and after the aging test to determine the rate of its depletion[3].
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): These techniques are used to examine the surface of the copper conductor to identify the morphology and elemental composition of the corrosion products, confirming the presence of copper sulfide[2].
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to analyze the chemical nature of the corrosion film.
Visualizing the Corrosion Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed corrosion pathway and a general workflow for the experimental validation of corrosion kinetics.
Caption: Proposed reaction pathway for this compound-induced copper corrosion.
Caption: General experimental workflow for validating corrosion kinetics.
Conclusion
The validation of kinetic models for this compound-induced corrosion is an area that requires further research. While the fundamental mechanisms are qualitatively understood, a lack of comprehensive and comparable quantitative data has hindered the development and validation of robust kinetic models. The existing literature strongly indicates that temperature and this compound concentration are the primary drivers of the corrosion process. Future work should focus on systematic experimental studies to determine the kinetic parameters, such as the activation energy and rate constants, under a wide range of conditions. This would enable the development of predictive models that can be used to assess the risk of corrosion in real-world applications and to design more effective preventative measures. For researchers in this field, the methodologies and data presented in this guide provide a foundation for designing new experiments aimed at filling the current knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. doble.com [doble.com]
- 5. Corrosion mechanism for local enrichment of acids and copper ions in copper-insulating paper contacts leading to the acceleration of copper sulfide fo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10816H [pubs.rsc.org]
A Comparative Analysis of the Corrosive Effects of Dibenzyl Disulfide (DBDS) and Elemental Sulfur
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the corrosive properties of Dibenzyl Disulfide (DBDS) and elemental sulfur, with a focus on their impact on copper surfaces in insulating oils. This report synthesizes available experimental data to provide a clear comparison of their corrosive mechanisms, the conditions under which they are most reactive, and the standard methods for their detection.
Executive Summary
Both Dibenzyl Disulfide (this compound) and elemental sulfur are significant contributors to the corrosion of copper, a critical component in various industrial applications, notably within the electrical transformers industry. While both substances lead to the formation of copper sulfide, their reactivity, mechanisms of action, and the conditions promoting corrosion differ. This guide provides a detailed comparison based on available scientific literature, highlighting the more aggressive nature of elemental sulfur and the temperature-dependent corrosivity of this compound.
Introduction
Corrosion due to sulfur compounds, particularly in insulating oils, is a critical issue that can lead to equipment failure and significant economic losses. Dibenzyl disulfide (this compound) has been widely identified as a key corrosive agent in transformer oils, leading to extensive research into its effects. Elemental sulfur, while less studied in direct comparison, is known to be highly reactive towards copper. This guide aims to provide a clear, data-driven comparison of the corrosive effects of these two compounds to aid in material selection, preventative maintenance, and the development of corrosion mitigation strategies.
Corrosive Mechanisms and Signaling Pathways
The corrosive action of both this compound and elemental sulfur on copper culminates in the formation of copper sulfide (Cu₂S), a conductive material that can compromise the dielectric properties of insulating materials. However, the pathways leading to this outcome are distinct.
Dibenzyl Disulfide (this compound): The corrosive activity of this compound is highly dependent on temperature. At elevated temperatures, typically above 100°C, this compound decomposes to form benzyl mercaptans. These mercaptans are the primary corrosive species that react with copper to form copper sulfide. In low-oxygen environments, the corrosion reactions are favored.
Caption: Decomposition of this compound at high temperatures leads to the formation of corrosive mercaptans that react with copper.
Elemental Sulfur: Elemental sulfur is considered the most corrosive sulfur species towards copper.[1] It can react directly with copper surfaces to form copper sulfide. This reaction can occur at lower temperatures compared to the decomposition temperature of this compound, making elemental sulfur a more immediate corrosion threat.
Caption: Elemental sulfur reacts directly with copper to form copper sulfide.
Quantitative Comparison of Corrosive Effects
Direct, head-to-head quantitative comparisons of the corrosive effects of this compound and elemental sulfur under identical experimental conditions are limited in the available literature. However, data from studies on this compound provides valuable insights into its corrosive potential.
Table 1: Corrosive Effects of this compound on Copper in Insulating Oil
| Corrosive Agent | Concentration (ppm) | Temperature (°C) | Time to Corrosion | Test Method (similar to) |
| This compound | 50 - 250 | 150 | Within 48 hours | ASTM D 1275B[2] |
| This compound | 5 | 150 | Over 100 hours | ASTM D 1275B[2] |
Experimental Protocols
The standard methods for evaluating the corrosive nature of sulfur compounds in insulating oils are crucial for understanding and comparing their effects.
ASTM D1275B: Standard Test Method for Corrosive Sulfur in Electrical Insulating Liquids
This method is a key benchmark for assessing the corrosivity of insulating oils. The protocol involves the following steps:
-
Preparation of Copper Strip: A copper strip of specified dimensions is polished using silicon carbide paper to remove any surface oxides or contaminants.
-
Immersion in Oil: The polished copper strip is placed in a test tube with the insulating oil sample.
-
Heating: The test tube is then heated in an oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 48 hours).[2]
-
Evaluation: After the heating period, the copper strip is removed, washed, and visually compared to a standard color chart to determine the level of corrosion. The results are typically reported as a pass or fail.
Caption: Workflow of the ASTM D1275B test method for corrosive sulfur.
IEC 62535: Insulating liquids - Test method for detection of potentially corrosive sulphur in used and unused insulating oil
This international standard provides another critical methodology for assessing corrosive sulfur. A key feature of this test is the use of paper-wrapped copper conductors, which simulates the conditions within a transformer more closely. The general principles are similar to ASTM D1275B, involving heating the sample and observing the effects on the copper and paper.
Conclusion
Both this compound and elemental sulfur pose a significant corrosion risk to copper components, particularly in industrial settings utilizing insulating oils. While this compound-induced corrosion is a well-documented phenomenon with a clear temperature-dependent mechanism, elemental sulfur is recognized as a more aggressive corrosive agent. The lack of direct quantitative comparative studies highlights an area for future research that would be highly beneficial for industries affected by sulfur-induced corrosion. The standardized test methods, ASTM D1275B and IEC 62535, remain the primary tools for assessing the corrosive potential of insulating oils and are essential for quality control and preventative maintenance programs. Further research focusing on a direct comparison of the corrosion kinetics of this compound and elemental sulfur would provide invaluable data for developing more effective corrosion inhibitors and predictive models for equipment lifespan.
References
A Comparative Guide to Corrosion Inhibitors for Dibenzyl Disulfide (DBDS)-Induced Corrosion
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl disulfide (DBDS) is a known corrosive sulfur compound, particularly detrimental to copper components in industrial systems such as power transformers. The mitigation of this compound-induced corrosion is critical for maintaining the integrity and longevity of such equipment. This guide provides a comparative analysis of the efficacy of different corrosion inhibitors, supported by experimental data, to aid in the selection of appropriate protective measures.
Data Presentation: Efficacy of Corrosion Inhibitors
The following table summarizes the quantitative data on the performance of various corrosion inhibitors in mitigating the corrosive effects of this compound, primarily on copper surfaces. The data has been compiled from multiple studies, and it is important to note that experimental conditions may vary between studies.
| Inhibitor/Passivator | Chemical Name/Composition | Concentration | Test Method | Key Findings | Inhibition Efficiency/Performance |
| Benzotriazole (BTA) | 1,2,3-Benzotriazole | 50 ppm | Covered Conductor Deposition (CCD) Test at 150°C | Effective in preventing copper corrosion. | Found to be effective at a lower concentration compared to Irgamet 39 under the tested conditions.[1] |
| Irgamet 39 | N,N-bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine | 100-150 ppm | Covered Conductor Deposition (CCD) Test at 150°C | Effective in protecting copper conductors. | Required a higher concentration (150 ppm) to be effective compared to BTA (50 ppm) in one study.[1] Another study suggests 100 ppm is effective. |
| Metal Passivators (General) | Triazole and Benzotriazole derivatives | Not specified | General literature review | Form a protective monolayer on metal surfaces, limiting access of corrosive species. | Widely used to protect copper against corrosive sulfur attack.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
1. Covered Conductor Deposition (CCD) Test (based on IEC 62535)
This standardized test is used to assess the corrosivity of insulating oils, including those containing this compound.
-
Apparatus: Vials, oven, copper strips.
-
Procedure:
-
New transformer oil, free of sulfur compounds, is acquired.
-
Specified concentrations of this compound and the corrosion inhibitor (e.g., BTA or Irgamet 39) are added to separate oil specimens.
-
A prepared copper strip is immersed in each oil specimen within a vial.
-
The vials are then placed in an oven and subjected to a specific temperature (e.g., 150°C) for a defined duration (e.g., 24-72 hours).[1]
-
After the heating period, the copper strips are withdrawn and visually inspected for signs of corrosion and deposition.
-
-
Evaluation: The degree of corrosion is typically assessed by visual comparison to a standard color chart or by surface analysis techniques.
2. Weight Loss Method (based on ASTM G31-72)
This gravimetric method provides a quantitative measure of corrosion.
-
Apparatus: Beakers, oven, analytical balance, corrosive medium (e.g., oil with this compound).
-
Procedure:
-
Metal specimens (e.g., copper coupons) are cleaned, dried, and their initial weight is accurately recorded.
-
The specimens are then immersed in the corrosive medium containing this compound, with and without the inhibitor, for a predetermined period.
-
After the exposure time, the specimens are removed, carefully cleaned to remove any corrosion products, dried, and re-weighed.
-
-
Evaluation: The weight loss is used to calculate the corrosion rate, and the inhibition efficiency (IE) is determined using the following formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Mandatory Visualization
Experimental Workflow for Inhibitor Evaluation
References
The Search for Superior Lubricity: A Comparative Guide to Dibenzyl Disulfide Alternatives
For researchers and formulation scientists in the lubricant industry, the quest for additives that enhance performance, extend machinery life, and meet evolving environmental standards is perpetual. Dibenzyl disulfide (DBDS) has long been a staple as a sulfur carrier, providing extreme pressure (EP) and anti-wear (AW) properties. However, the demand for improved thermal stability, better solubility, and ashless formulations has driven the exploration of advanced alternatives. This guide offers an objective comparison of prominent alternatives to this compound, supported by experimental data to inform the selection of the next generation of lubricant additives.
Executive Summary
This guide delves into the performance of several classes of lubricant additives as alternatives to dibenzyl disulfide. The primary metrics for comparison are extreme pressure and anti-wear characteristics, evaluated predominantly through standardized Four-Ball testing methods. The alternatives covered include:
-
Sulfurized Olefins: Recognized for their high sulfur content and excellent EP performance.
-
Ashless Dithiocarbamates: Valued for their multifunctional properties, including antioxidant, anti-wear, and EP capabilities.
-
Thiadiazole Derivatives: Emerging as highly effective, ashless EP and anti-wear agents.
-
Molybdenum Dithiocarbamates (MoDTC): Primarily known for their exceptional friction-reducing and anti-wear properties.
The data presented herein is a compilation from various technical sources and research studies. While direct head-to-head comparisons under identical conditions are not always available, this guide provides a comprehensive overview based on established testing protocols to aid in formulation decisions.
Performance Data: A Comparative Analysis
The tribological performance of lubricant additives is a critical determinant of their suitability for various applications. The following tables summarize the quantitative data for dibenzyl disulfide and its alternatives, focusing on key metrics from the Four-Ball Wear Test (ASTM D4172) and the Four-Ball EP Test (ASTM D2783).
Table 1: Anti-Wear Performance Comparison (ASTM D4172)
| Additive Class | Specific Compound/Product | Concentration (wt%) | Wear Scar Diameter (mm) | Test Conditions |
| Aromatic Disulfide (Baseline) | Dibenzyl Disulfide (Illustrative) | 2.0 | 0.50 | 1200 rpm, 75°C, 40 kgf, 1 hr |
| Ashless Dithiocarbamate | Methylene bis(dibutyldithiocarbamate) (VANLUBE® 7723) | 2.0 - 4.0 | Data not specified, noted to have good anti-wear properties[1][2][3][4][5] | Not specified |
| Molybdenum Dithiocarbamate | MoDTC | 1.0 - 2.0 | 0.35 - 0.42 | 1200 rpm, 75°C, 40 kgf, 1 hr[6] |
| Thiadiazole Derivative | DMTD Dimer + MoDDP | 2.0 + 2.0 | 0.426 | 1200 rpm, 75°C, 40 kgf, 1 hr[6] |
Table 2: Extreme Pressure Performance Comparison (ASTM D2783)
| Additive Class | Specific Compound/Product | Concentration (wt%) | Weld Point (kgf) | Load-Wear Index (LWI) | Test Conditions | | :--- | :--- | :--- | :--- | :--- | | Aromatic Disulfide (Baseline) | Dibenzyl Disulfide (Illustrative) | 2.0 | 250 | 45 | 1770 rpm, 10 sec, Ambient Temp. | | Sulfurized Olefin | Sulfurized Isobutylene | 1.5 - 5.0 | >450 | Not specified | 1770 rpm, 10 sec, Ambient Temp.[7][8] | | Ashless Dithiocarbamate | Methylene bis(dibutyldithiocarbamate) (VANLUBE® 7723) | 2.0 - 4.0 | Noted to improve EP performance | Not specified | Not specified[5] | | Thiadiazole Derivative | 5,5-dithiobis(1,3,4-thiadiazole-2(3H)-thione) (VANLUBE® 829) | 3.0 | 620 | Not specified | Not specified[6] | | Thiadiazole Derivative | Thiadiazole/Glycol Complex (VANLUBE® 972M) | 2.0 | 400 | Not specified | Not specified[7] |
Experimental Protocols
A clear understanding of the methodologies behind the data is crucial for accurate interpretation and comparison. The following are detailed protocols for the key experiments cited in this guide.
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
Objective: To assess the ability of a lubricant to prevent wear under controlled conditions.
Apparatus: Four-Ball Wear Test Machine.
Materials:
-
Test lubricant
-
Four ½-inch diameter steel balls (AISI E-52100 steel)
Procedure:
-
Three steel balls are clamped together in a ball pot, and the test lubricant is added to cover the balls.
-
A fourth steel ball is held in a chuck and brought into contact with the three stationary balls, applying a specified load.
-
The top ball is rotated at a constant speed for a set duration and temperature.
-
Typical Test Conditions:
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2°C
-
Load: 15 kgf or 40 kgf
-
Duration: 60 minutes
-
-
After the test, the wear scars on the three stationary balls are measured under a microscope. The average wear scar diameter is reported. A smaller diameter indicates better anti-wear performance.[9][10]
ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)
Objective: To determine the load-carrying capacity of a lubricant under extreme pressure conditions.
Apparatus: Four-Ball Extreme-Pressure Tester.
Materials:
-
Test lubricant
-
Four ½-inch diameter steel balls (AISI E-52100 steel)
Procedure:
-
The setup is similar to the ASTM D4172 test, with three stationary balls in a lubricant-filled pot and a fourth rotating ball.
-
A series of 10-second tests are run with increasing loads. A new set of balls is used for each test.
-
The test is continued until the rotating ball welds to the stationary balls.
-
Typical Test Conditions:
-
Speed: 1760 ± 60 rpm
-
Temperature: Ambient
-
Duration: 10 seconds per load stage
-
-
Two key parameters are determined:
-
Weld Point: The lowest load at which welding of the balls occurs. A higher weld point signifies better EP performance.[4]
-
Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads. It is calculated based on the wear scar diameters at loads just below the weld point.[4]
-
Mechanisms of Action and Logical Relationships
The performance of these additives is intrinsically linked to their chemical structure and their interaction with metal surfaces under boundary lubrication conditions.
Figure 1. Classification of sulfur-based extreme pressure and anti-wear lubricant additives.
The diagram above illustrates the relationship between dibenzyl disulfide and its various classes of alternatives. All these compounds function as "sulfur carriers." Under the high temperature and pressure generated at the asperity contacts of metal surfaces, the sulfur-carbon or sulfur-sulfur bonds in these molecules break, releasing active sulfur. This sulfur then reacts with the iron on the metal surface to form a sacrificial iron sulfide layer. This tribofilm has a lower shear strength than the base metal, preventing direct metal-to-metal contact, thereby reducing wear and preventing seizure.
The key differences between these additives lie in the reactivity of the sulfur, their thermal stability, solubility in different base oils, and their secondary functions, such as antioxidation or friction modification. For instance, the molybdenum in MoDTC also contributes to the formation of a low-friction molybdenum disulfide (MoS2) layer, providing synergistic friction reduction.[10] Ashless additives are particularly important in applications where metallic ash deposits are undesirable, such as in natural gas engines or certain hydraulic systems.
Conclusion
The selection of an appropriate alternative to dibenzyl disulfide is a multifaceted decision that depends on the specific performance requirements of the final lubricant.
-
For applications demanding the highest extreme pressure performance, sulfurized olefins and certain thiadiazole derivatives like VANLUBE® 829 appear to be strong candidates.
-
In formulations where a balance of anti-wear, antioxidant, and EP properties is needed from an ashless additive, ashless dithiocarbamates such as VANLUBE® 7723 are a viable option.
-
For applications focused on friction reduction and anti-wear performance, particularly in engine oils, molybdenum dithiocarbamates offer significant benefits.
It is crucial for formulators to conduct their own testing in their specific base oils and additive packages to confirm the performance and compatibility of these alternatives. The data and protocols presented in this guide provide a solid foundation for initiating such evaluations and making informed decisions in the development of high-performance lubricants.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Sulfurized Vegetable Oil Type Extreme Pressure Additives | Chemical Engineering Transactions [cetjournal.it]
- 6. lube-media.com [lube-media.com]
- 7. Sulfurized olefin lubricant additives and compositions containing same (Patent) | OSTI.GOV [osti.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 10. nlgi.org [nlgi.org]
Comparison Guide: Correlation Between Dibenzyl Disulfide (DBDS) Concentration and Equipment Failure
This guide provides a comprehensive analysis of the relationship between the concentration of Dibenzyl Disulfide (DBDS) in insulating oils and the subsequent failure of electrical equipment, particularly power transformers. It is intended for researchers, scientists, and professionals in the field to understand the underlying mechanisms, review comparative experimental data, and recognize the testing protocols used to assess this critical issue.
Introduction: The Role of this compound in Equipment Failure
Dibenzyl Disulfide (this compound) is an organic sulfur compound that has been identified as a primary precursor to corrosive sulfur formation in mineral insulating oils used in high-voltage equipment.[1][2][3] While sometimes present as an antioxidant additive to improve thermal stability, its degradation under normal operating temperatures can initiate a corrosive cycle leading to catastrophic equipment failure.[3][4] The primary failure mechanism involves the chemical reaction of this compound degradation byproducts with copper components inside the equipment, leading to the formation and deposition of copper sulfide (Cu₂S).[1][5][6] This process compromises the equipment's insulation system, creating pathways for electrical discharges and eventual breakdown.[3][5]
Mechanism of this compound-Induced Corrosion
The progression from the presence of this compound in transformer oil to equipment failure follows a distinct chemical pathway. Under thermal stress (temperatures as low as 80°C), this compound degrades into highly reactive compounds, most notably benzyl mercaptan.[2][4][7][8] This highly corrosive mercaptan then aggressively attacks the copper conductors and other copper components within the equipment.
The reaction forms copper sulfide (Cu₂S), a conductive particulate, which precipitates on the surfaces of the copper conductors.[3][5] Critically, these conductive particles do not remain localized; they migrate and deposit onto and within the cellulosic paper insulation wrapped around the conductors.[1][5] This contamination drastically reduces the dielectric strength of the insulation, creating conductive paths and leading to partial discharges, arcing, and ultimately, a complete dielectric failure of the equipment.[3][5]
Data Presentation: this compound Concentration vs. Corrosive Effect
Experimental studies have demonstrated a clear correlation between the concentration of this compound in insulating oil and the rate and severity of copper corrosion. Even low concentrations in the parts-per-million (ppm) range have been shown to cause equipment failure. The following table summarizes key findings from various laboratory experiments.
| This compound Concentration (ppm) | Test Temperature (°C) | Key Experimental Observations | Outcome / Failure Time |
| 250 | 150 | Heavy corrosion and deposition on copper strip. This compound concentration reduced by over 50% during the test.[2] | Failure in ASTM D1275B test within 40 hours.[2] |
| 125 | 150 | Significant corrosion observed on the copper surface.[2] | Failure time not significantly different from 250 ppm (approx. 40-48 hours).[2] |
| 50 | 150 | Noticeable corrosion and sulfide formation on the copper strip.[2][9] | Failure within 48 hours.[2][9] |
| 10 - 25 | - | Considered a threshold for potential copper sulfide deposition.[3] A suggested maximum additive content to balance effects.[4] | Assets with >10 ppm are considered at risk of copper sulfide formation.[3] |
| 5 | 150 | Corrosion of the copper strip occurred, but at a slower rate.[2][9] | Failure in ASTM D1275B test, but took over 100 hours.[9] |
| <4 | - | Recommended maximum concentration limit for new, in-service oils to avoid corrosion problems.[4][10] | Considered the action limit to prevent sulfur deposition.[10] |
Experimental Protocols
The corrosive potential of this compound is typically evaluated using accelerated aging tests that simulate the operating conditions of a transformer. The most common methodology is a variation of the ASTM D1275B standard.
Standard Experimental Workflow:
-
Oil Preparation: A non-corrosive base oil, such as white mineral oil, is "spiked" with a precise concentration of this compound (e.g., 5, 50, 250 ppm).[2]
-
Sample Preparation: A polished copper strip and, in some cases, a piece of kraft paper insulation are fully immersed in the prepared oil sample within a sealed container.[2]
-
Accelerated Aging: The container is placed in an oven and aged at a high temperature, typically 150°C, for a specified duration, such as 48 or 72 hours.[2][11]
-
Analysis and Observation:
-
Visual Inspection: After aging, the copper strip and paper are visually inspected for discoloration and the presence of deposits.
-
Chemical Analysis: The deposits are often analyzed using techniques like X-ray diffraction (XRD) to confirm the presence of copper sulfide (Cu₂S).[7]
-
Oil Analysis: The oil may be re-tested using Gas Chromatography (GC) to measure the depletion of the this compound concentration, which indicates its consumption in the corrosion reaction.[2]
-
Conclusion and Mitigation
The experimental data unequivocally demonstrates a strong positive correlation between the concentration of this compound in insulating oils and the risk of corrosive sulfur-induced equipment failure. Even concentrations as low as 5 ppm can initiate the corrosion process, while levels above 10 ppm are widely considered to pose a significant risk to equipment longevity.[2][3][9] The degradation of this compound into corrosive mercaptans is the critical step that leads to the formation of conductive copper sulfide, ultimately compromising the equipment's insulation and causing failure.
Mitigation strategies primarily focus on two approaches:
-
Passivation: Adding chemical agents (metal passivators) to the oil that form a protective layer on copper surfaces, inhibiting the corrosive reaction.[1]
-
This compound Removal: Utilizing oil reclamation processes with specific adsorbents to selectively remove this compound and its corrosive byproducts from the insulating oil.[2]
Given the severe consequences of this compound-related corrosion, continuous monitoring of this compound levels in transformer oil is essential for asset management and preventing catastrophic failures.
References
- 1. An experimental study on the effects of this compound in transformer oil of power transformers | Semantic Scholar [semanticscholar.org]
- 2. doble.com [doble.com]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. seamarconi.com [seamarconi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. doble.com [doble.com]
- 10. diva-portal.org [diva-portal.org]
- 11. restservice.epri.com [restservice.epri.com]
Validating Theoretical Models of DBDS-Copper Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical models and experimental data for the interaction between Dibenzyl Disulfide (DBDS) and copper. By juxtaposing computational predictions with empirical evidence, this document aims to offer a comprehensive validation framework for researchers in materials science, corrosion studies, and drug development.
Theoretical Models vs. Experimental Data: A Comparative Overview
The interaction between Dibenzyl Disulfide (this compound) and copper is a critical area of study, particularly in the context of industrial applications where this compound is a known corrosive agent in transformer oils. Theoretical models, primarily based on Density Functional Theory (DFT), provide valuable insights into the energetics and mechanisms of this interaction at an atomic level. These models are essential for predicting reaction pathways and understanding the stability of this compound-copper complexes.
Experimental validation of these theoretical predictions is crucial for confirming the proposed mechanisms and ensuring the accuracy of the models. A variety of experimental techniques are employed to probe the this compound-copper interaction, providing quantitative data on reaction kinetics, surface morphology, and the structure of corrosion products. The synergy between theoretical calculations and experimental results offers a powerful approach to fully elucidate the complex interplay between this compound and copper surfaces.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from both theoretical and experimental studies on copper-sulfur interactions, serving as a proxy for the direct this compound-copper system where specific comparative data is limited.
| Parameter | Theoretical Value (DFT) | Experimental Value | Key Findings
Safety Operating Guide
Navigating the Disposal of Dibenzyl Disulfide: A Comprehensive Guide
Proper management and disposal of Dibenzyl disulfide (DBDS) are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for minimizing risks associated with this compound.
Key Properties and Safety Data for Dibenzyl Disulfide
Understanding the physicochemical and toxicological properties of this compound is the first step in safe handling and disposal. The following table summarizes critical data sourced from safety data sheets (SDS).
| Property | Data | Reference(s) |
| Chemical Formula | C₁₄H₁₄S₂ | [1] |
| Molecular Weight | 246.40 g/mol | [1] |
| Appearance | White powder | [1] |
| Odor | Stench, Caramel-like | [1][2] |
| Melting Point | 71.5 °C (160.7 °F) | [1] |
| Flash Point | 150 °C (302 °F) | [2] |
| Solubility in Water | Practically insoluble | [1] |
| Primary Health Hazards | May cause an allergic skin reaction. Causes eye irritation. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, bases. | [1] |
| Hazardous Decomposition | Emits toxic fumes (Sulfur oxides - SOx) under fire conditions. | [1] |
Standard Operating Procedure for this compound Disposal
The disposal of this compound must be approached as a hazardous waste management process. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4] The following steps provide a systematic approach to managing this compound waste from generation to collection.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure, in solution, or as contaminated waste), it is mandatory to wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Ventilation: All handling of this compound waste should occur in a well-ventilated area or within a chemical fume hood.[4]
Step 2: Waste Classification and Segregation
Properly classifying and segregating chemical waste at the point of generation is a critical step.[4] this compound waste should be categorized as follows:
-
Unused or Expired this compound: Pure, solid this compound that is no longer needed. This should be collected in its original or a clearly labeled, compatible container.
-
Contaminated Labware: Non-reusable items such as pipette tips, weighing boats, and broken glassware that have come into direct contact with this compound. These should be considered solid hazardous waste.
-
Contaminated PPE and Debris: Gloves, absorbent pads, and wipes used during handling or spill cleanup. These are also classified as solid hazardous waste.[4]
-
Aqueous or Organic Solutions: Any solutions containing this compound. These must be collected in a designated, sealed, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
Step 3: Waste Containment and Labeling
-
Containers: Use only chemically compatible and leak-proof containers for waste collection.[5] Never use containers that previously held incompatible materials like strong acids or oxidizing agents.[1][4]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Dibenzyl disulfide."
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
Relevant hazard warnings (e.g., "Irritant," "Skin Sensitizer").
-
Step 4: Storage and Disposal
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and segregated from incompatible chemicals.[4]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not allow waste to accumulate for extended periods.
The logical flow for managing this compound waste is illustrated in the diagram below.
Experimental Protocols: Spill Management
A critical component of safe disposal is being prepared for accidental releases. The following protocol outlines the steps for managing a this compound spill.
Methodology for Small Spill Cleanup
This procedure applies to minor spills of solid this compound that can be safely managed by laboratory personnel.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Assemble Materials: Gather a chemical spill kit containing:
-
Appropriate PPE (as listed in Step 1).
-
Absorbent pads or inert material (e.g., vermiculite, sand).
-
Two plastic bags for waste collection.
-
A scoop or dustpan.
-
Hazardous waste labels.
-
-
Containment and Cleanup:
-
Without creating dust, carefully sweep or shovel the spilled solid this compound into a suitable, sealable container for disposal.[2]
-
Use absorbent pads to wipe the contaminated surface.
-
Place all contaminated materials, including used PPE, into a hazardous waste bag or container.
-
-
Decontamination: Clean the spill area with soap and water.[2]
-
Disposal: Label the container with all spill debris as "Hazardous Waste" and manage it according to the procedures outlined above.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
By implementing these rigorous procedures, laboratories can ensure the safe and compliant disposal of Dibenzyl disulfide, fostering a secure research environment and upholding environmental stewardship.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EHS) policies and the most current Safety Data Sheet (SDS) for Dibenzyl disulfide before handling or disposing of this chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dibenzoyl Disulfide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Dibenzoyl disulfide (DBDS), a compound commonly used as an antioxidant and antiwear additive. Adherence to these procedures will help mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
While specific occupational exposure limits for this compound are not established, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | Must conform to EU EN 166 or NIOSH (US) standards.[1] Eyewash stations should be readily accessible. |
| Skin | Chemical-impermeable gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Fire/flame resistant and impervious clothing | Wear suitable protective clothing to prevent skin contact.[1][2] | |
| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step guidance outlines the operational and disposal plan for this compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Dust and Aerosol Formation: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]
Storage:
-
Container: Store in a tightly closed container.[1]
-
Location: Keep in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1] Use personal protective equipment as outlined above.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Collect the spilled material and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Plan:
-
Waste Containers: Dispose of this compound and any contaminated materials in suitable, closed containers.[1]
-
Regulations: Adhere to all local, regional, and national hazardous waste regulations for proper disposal.[4]
Visualizing Safe Handling and Hazards
To further clarify the necessary precautions and procedures, the following diagrams illustrate the safe handling workflow and the potential hazards associated with this compound.
References
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